H-L-Tyr(2-azidoethyl)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
分子式 |
C11H14N4O3 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14N4O3/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13/h1-4,10H,5-7,12H2,(H,16,17)/t10-/m0/s1 |
InChI 键 |
AFRGRMSRGXONSC-JTQLQIEISA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCN=[N+]=[N-] |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCN=[N+]=[N-] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to H-L-Tyr(2-azidoethyl)-OH: A Versatile Tool in Chemical Biology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-L-Tyr(2-azidoethyl)-OH, also known as 4-(2-azidoethoxy)-L-phenylalanine (AePhe), is a synthetic, unnatural amino acid that has emerged as a powerful tool in chemical biology and drug development.[1][2] Its unique chemical structure, featuring a bioorthogonal azido (B1232118) group, enables its use in a variety of applications, including protein engineering, bioconjugation, and as a vibrational reporter. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental protocols for its application, and its utility in studying cellular signaling pathways.
Introduction
The ability to site-specifically modify proteins is crucial for understanding their function and for the development of novel therapeutics, such as antibody-drug conjugates (ADCs). This compound is a non-canonical amino acid that can be genetically encoded into proteins, providing a chemical handle for subsequent modification.[1][2] The presence of the azide (B81097) group allows for highly specific and efficient "click chemistry" reactions, enabling the attachment of various molecules, including fluorophores, drugs, and polyethylene (B3416737) glycol (PEG) chains.[3][4] This guide will delve into the technical details of working with this versatile compound.
Chemical Properties and Data
This compound is a derivative of the natural amino acid L-tyrosine. The key feature of this compound is the 2-azidoethyl ether linkage at the para position of the phenyl ring.
| Property | Value | Reference |
| Systematic Name | (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid | [2] |
| Common Names | This compound, 4-(2-azidoethoxy)-L-phenylalanine, AePhe | [2] |
| CAS Number | 1570523-47-5 | |
| Molecular Formula | C11H14N4O3 | |
| Molecular Weight | 250.25 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >95% | |
| Solubility | Soluble in aqueous solutions, DMSO | [1] |
| Storage | Store at -20°C to -80°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved in a three-step process starting from commercially available N-Boc-L-tyrosine. The overall yield for this synthesis is reported to be approximately 54%.[1][2]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of N-Boc-L-Tyr(2-hydroxyethyl)-OH
-
Dissolve N-Boc-L-tyrosine and potassium carbonate (K2CO3) in dimethylformamide (DMF).
-
Add 2-chloroethanol to the mixture.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).
-
After completion, perform an aqueous workup and extract the product.
-
Purify the product by column chromatography.
Step 2: Synthesis of N-Boc-L-Tyr(2-azidoethyl)-OH
-
Dissolve N-Boc-L-Tyr(2-hydroxyethyl)-OH and triphenylphosphine (B44618) (PPh3) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) dropwise, followed by diphenylphosphoryl azide (DPPA).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve N-Boc-L-Tyr(2-azidoethyl)-OH in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the final product, this compound.
Applications and Experimental Protocols
Site-Specific Incorporation into Proteins
This compound can be incorporated into proteins at specific sites using amber codon suppression technology.[1][2] This involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery.
Experimental Protocol for Protein Incorporation:
-
Co-transform host cells (e.g., E. coli) with a plasmid encoding the protein of interest containing an amber stop codon (TAG) at the desired insertion site and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.
-
Culture the transformed cells in minimal media supplemented with this compound.
-
Induce protein expression.
-
Purify the resulting protein containing the unnatural amino acid using standard chromatography techniques.
Click Chemistry for Bioconjugation
The azide group of the incorporated this compound allows for covalent modification through click chemistry. The two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Click chemistry reactions for bioconjugation.
Experimental Protocol for CuAAC:
-
Prepare a stock solution of the alkyne-functionalized molecule to be conjugated.
-
Prepare stock solutions of copper(II) sulfate (B86663) (CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as THPTA can also be included.
-
In a reaction buffer, combine the protein containing this compound, the alkyne-functionalized molecule, the reducing agent, and finally the CuSO4 to initiate the reaction.
-
Incubate the reaction at room temperature.
-
Purify the conjugated protein to remove excess reagents.
Experimental Protocol for SPAAC:
-
Prepare a stock solution of the strained alkyne (e.g., DBCO or BCN derivative).
-
Combine the protein containing this compound and the strained alkyne in a suitable buffer.
-
Incubate the reaction at room temperature or 37°C.
-
The reaction proceeds without the need for a catalyst.
-
Purify the conjugated protein.
Application in Studying Signaling Pathways: Autophagy
Unnatural amino acids like this compound can be used to study protein dynamics within signaling pathways. For example, it can be applied to monitor protein degradation through autophagy, a cellular recycling process.
Caption: Workflow for studying autophagy-mediated protein degradation.
Experimental Protocol for Autophagy Study:
-
Culture cells in media containing this compound to label newly synthesized proteins.
-
Induce autophagy by nutrient starvation or with a pharmacological agent (e.g., an mTOR inhibitor).
-
Lyse the cells at different time points after autophagy induction.
-
Perform a click reaction on the cell lysates with an alkyne-tagged fluorescent dye.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging to quantify protein degradation.
-
Alternatively, use an alkyne-biotin tag for enrichment of labeled proteins followed by mass spectrometry to identify specific proteins that are degraded via autophagy.
Conclusion
This compound is a powerful and versatile tool for researchers in academia and the pharmaceutical industry. Its ability to be genetically incorporated into proteins and its compatibility with highly efficient and specific click chemistry reactions open up a wide range of possibilities for protein labeling, engineering, and the study of complex biological processes. The experimental protocols provided in this guide offer a starting point for the successful application of this unnatural amino acid in various research and development settings. As the field of chemical biology continues to evolve, the use of this compound and similar unnatural amino acids is expected to play an increasingly important role in advancing our understanding of biology and in the creation of next-generation protein therapeutics.
References
- 1. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
H-L-Tyr(2-azidoethyl)-OH chemical properties
An In-depth Technical Guide to H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the unnatural amino acid this compound, also known as O-(2-azidoethyl)-L-tyrosine. This compound serves as a valuable tool in chemical biology and drug development, primarily due to the versatile reactivity of its azido (B1232118) group.
Core Chemical Properties
This compound is a derivative of the natural amino acid L-tyrosine, where the hydroxyl group of the phenol (B47542) side chain has been etherified with a 2-azidoethyl group. This modification introduces a bioorthogonal handle for "click chemistry" reactions, allowing for covalent labeling and conjugation under mild, biocompatible conditions.[1][2]
Physicochemical Data
The key physicochemical properties of this compound and its common N-Boc protected precursor are summarized below.
| Property | This compound | N-Boc-O-(2-azidoethyl)-L-tyrosine |
| Synonyms | O-(2-azidoethyl)-L-tyrosine, Azidoethoxyphenylalanine, AePhe, 4-(2-azidoethoxy)-L-phenylalanine[3] | Boc-L-Tyr(2-azidoethyl)-OH, (S)-3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid[4] |
| CAS Number | 1570523-47-5[3][5] | 1434445-10-9[4][6] |
| Molecular Formula | C₁₁H₁₄N₄O₃[3][5] | C₁₆H₂₂N₄O₅[4][6] |
| Molecular Weight | 250.25 g/mol [5] | 350.38 g/mol [4] |
| Appearance | White solid or colorless liquid[4] | Colorless liquid or white solid[4] |
| Storage Conditions | Store at +2 to +8 °C[3]. The hydrochloride salt is stable at -80°C for 6 months.[7] | Store at 0-8 °C[4] |
| Purity | Commercially available with >98% chemical purity and >99.9% isomeric purity[3] | Not specified |
Synthesis Methodology
Proposed Experimental Protocol: Two-Step Synthesis
-
Step 1: Protection of L-Tyrosine. The starting material, L-tyrosine, must be appropriately protected to prevent side reactions. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl ester. This yields the precursor Boc-L-Tyr-OtBu.
-
Step 2: Synthesis of 2-Azidoethyl Tosylate. 2-Azidoethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form 2-azidoethyl tosylate. The tosylate group is an excellent leaving group for the subsequent nucleophilic substitution.
-
Step 3: O-Alkylation. The protected Boc-L-Tyr-OtBu is reacted with 2-azidoethyl tosylate in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent like DMF or acetonitrile. This results in the formation of the O-(2-azidoethyl) ether linkage.
-
Step 4: Deprotection. The Boc and tert-butyl ester protecting groups are removed simultaneously under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[10][11]
-
Step 5: Purification. The final product, this compound, is purified from the reaction mixture using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-Tyr(2-azidoethyl) [bapeks.com]
- 4. N-Boc-O-(2-azidoethyl)-L-tyrosine | 1434445-10-9 [amp.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. N-Boc-O-(2-azidoethyl)-L-tyrosine CAS#: 1434445-10-9 [amp.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to the Synthesis and Characterization of H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of H-L-Tyr(2-azidoethyl)-OH, an unnatural amino acid derivative crucial for advanced biochemical and pharmaceutical research. Also known as 4-(2-azidoethoxy)-L-phenylalanine (AePhe), this compound serves as a versatile tool for "click" chemistry, enabling the site-specific modification of proteins and other biomolecules. This guide details the synthetic pathway, experimental protocols, and analytical characterization of this important research compound.
Introduction
This compound is a tyrosine analogue featuring a 2-azidoethyl ether linkage at the para position of the phenyl ring. The terminal azide (B81097) group is a bioorthogonal chemical handle, meaning it is chemically inert within biological systems but can undergo highly specific and efficient ligation reactions with a complementary functional group, typically an alkyne, in a process known as "click chemistry".[1][2] This unique reactivity allows for the precise labeling of proteins with fluorescent dyes, biotin, or other probes, as well as the construction of complex bioconjugates for therapeutic and diagnostic applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available amino acid L-tyrosine. The synthetic strategy involves the protection of the amino and carboxyl groups, followed by etherification of the phenolic hydroxyl group, introduction of the azide functionality, and subsequent deprotection to yield the final product. A representative synthetic scheme is outlined below.
Synthetic Workflow
References
An In-depth Technical Guide to Azidoethoxyphenylalanine: A Versatile Tool for Protein Research
Synonyms and Chemical Identity of H-L-Tyr(2-azidoethyl)-OH
This compound is a non-canonical amino acid that has garnered significant attention in the fields of chemical biology and drug development. Its unique properties as both an infrared (IR) vibrational reporter and a versatile handle for bioorthogonal chemistry make it a powerful tool for studying protein structure, function, and interactions. This compound is known by several synonyms, which are listed below for comprehensive reference.
| Synonym | Abbreviation |
| Azidoethoxyphenylalanine | AePhe |
| 4-(2-azidoethoxy)-L-phenylalanine | |
| H-L-Phe(4-(2-azidoethoxy))-OH | |
| (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid | |
| p-O-(2-azidoethyl)-L-tyrosine | p2AzY |
| O-2-azidoethyl-tyrosine |
Core Applications and Significance
Azidoethoxyphenylalanine (AePhe) serves two primary roles in protein research:
-
Infrared (IR) Vibrational Reporter: The azide (B81097) moiety in AePhe possesses a unique vibrational frequency that is sensitive to its local microenvironment within a protein. This property allows researchers to probe changes in protein structure, hydration, and electrostatic fields with high precision.[1][2][3]
-
Bioorthogonal Chemistry Handle: The azide group is a key participant in "click chemistry" reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and efficient labeling of proteins containing AePhe with a wide range of molecules, including fluorophores, affinity tags, and drug molecules, without interfering with biological processes.[4][5][6]
Synthesis of Azidoethoxyphenylalanine (AePhe)
The synthesis of AePhe can be accomplished in a three-step process with a reported overall yield of 54%.[2][3][4] The general workflow is outlined below.
Experimental Workflow for AePhe Synthesis
Caption: Synthetic workflow for Azidoethoxyphenylalanine (AePhe).
Detailed Experimental Protocol for AePhe Synthesis
Step 1: Alkylation of Protected Tyrosine
-
Commercially available protected tyrosine is alkylated with 2-azidoethyl mesylate.
-
Potassium carbonate (K₂CO₃) is used as the base for this reaction.
-
The reaction yields the azide intermediate.
Step 2: Saponification
-
The resulting azide intermediate is deprotected via saponification.
-
Lithium hydroxide (B78521) (LiOH) is used to carry out this step.
Step 3: Acid Treatment and Purification
-
The tert-butoxycarbonyl (Boc) protecting group is removed by acid treatment, yielding the hydrochloride salt of AePhe.
-
The final product is purified using column chromatography. This streamlined synthesis requires only a single chromatographic purification step.[3]
Site-Specific Incorporation of AePhe into Proteins
The genetic incorporation of AePhe into a target protein at a specific site is achieved through amber codon suppression technology in E. coli. This involves the use of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.
General Workflow for Protein Incorporation of AePhe
Caption: Workflow for incorporating AePhe into proteins in E. coli.
Detailed Experimental Protocol for AePhe Incorporation into Superfolder Green Fluorescent Protein (sfGFP)
-
Plasmids and Strain: E. coli cells are co-transformed with two plasmids:
-
A plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site (e.g., pBAD-sfGFP-149TAG).
-
The pEVOL plasmid, which contains the engineered orthogonal aminoacyl-tRNA synthetase and its cognate tRNA, specific for AePhe.[1]
-
-
Culture and Induction:
-
The co-transformed cells are grown in a suitable culture medium.
-
AePhe is added to the culture medium to a final concentration of 1 mM.
-
Expression of the synthetase is induced, for example, with L-arabinose.
-
-
Protein Expression and Purification:
-
The cells are cultured to allow for the expression of the sfGFP containing AePhe at the specified position.
-
The cells are harvested, lysed, and the His-tagged sfGFP-AePhe is purified using affinity chromatography, such as TALON cobalt ion-exchange chromatography.
-
Bioorthogonal Labeling of AePhe-Containing Proteins via SPAAC
Once incorporated into the protein of interest, the azide group of AePhe can be specifically labeled using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a dibenzocyclooctyne (DBCO)-functionalized molecule.
Signaling Pathway for SPAAC Labeling
Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) of sfGFP-AePhe.
Detailed Experimental Protocol for SPAAC of sfGFP-AePhe
-
Reactants: The purified sfGFP-AePhe construct is reacted with a DBCO-functionalized molecule (e.g., a DBCO-derivative of a fluorescent dye).
-
Reaction Conditions: The reaction is typically carried out in a biocompatible buffer. The sfGFP-AePhe constructs have been shown to efficiently undergo bioorthogonal strain-promoted click cycloaddition with a dibenzocyclooctyne derivative.[4]
-
Monitoring and Purification: The progress of the reaction can be monitored by techniques such as mass spectrometry. Once the reaction is complete, any unreacted labeling reagent can be removed using size-exclusion chromatography or dialysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Synthesis | ||
| Overall Yield of AePhe | 54% | [2][3][4] |
| Spectroscopy (IR) | ||
| Azide Asymmetric Stretch (in DMSO) | ~2110.7 cm⁻¹ | [2] |
| Azide Asymmetric Stretch (in Water) | ~2120.4 cm⁻¹ | [2] |
| Azide Asymmetric Stretch (sfGFP-149-AePhe) | ~2115.5 cm⁻¹ | [2] |
| Azide Asymmetric Stretch (sfGFP-133-AePhe) | ~2118.0 cm⁻¹ | [2] |
| Crystallography | ||
| X-ray Crystal Structure Resolution (sfGFP-149-AePhe) | 1.45 Å | [4] |
This technical guide provides a comprehensive overview of Azidoethoxyphenylalanine, from its synthesis and incorporation into proteins to its application in bioorthogonal labeling. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development and protein engineering.
References
- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and spectrophotometric investigation of two unnatural amino-acid altered chromophores in the superfolder green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism and Application of H-L-Tyr(2-azidoethyl)-OH in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH and its mechanism of action in click chemistry. As a tyrosine derivative bearing a bioorthogonal azidoethyl group, this molecule is a powerful tool for site-specific protein modification, bioconjugation, and the development of novel therapeutics. This document details the principles of its incorporation into proteins via genetic code expansion and its subsequent reaction through both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition. While specific kinetic and yield data for this compound are not extensively published, this guide consolidates data from closely related azido-amino acids to provide a robust framework for experimental design. Detailed experimental protocols for protein modification and characterization are provided, alongside visualizations of key chemical and biological pathways.
Introduction to Click Chemistry and Bioorthogonal Labeling
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and generate only inoffensive byproducts.[1] One of the most prominent examples of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[2] This reaction's bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes, makes it an invaluable tool for labeling and modifying biomolecules.[2]
This compound is a synthetic derivative of the amino acid tyrosine, featuring an azido (B1232118) group attached via a two-carbon ethyl linker to the phenolic hydroxyl group.[3][4][5] This modification transforms tyrosine into a "clickable" amino acid that can be incorporated into the polypeptide chain of a protein.[6] Once incorporated, the azide (B81097) group serves as a chemical handle for conjugation with molecules containing an alkyne group through click chemistry.[3][4]
Mechanism of Action in Click Chemistry
This compound participates in two primary forms of azide-alkyne cycloaddition:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[7][8] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][8] The copper catalyst activates the terminal alkyne, dramatically accelerating the rate of cycloaddition with the azide.[9] The reaction is robust and can be performed in aqueous buffers over a wide pH range, making it suitable for bioconjugation.[7][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[2] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner.[3][4] The high ring strain of the cyclooctyne provides the activation energy to drive the cycloaddition with the azide without the need for a catalyst.[10] SPAAC is a bioorthogonal reaction that is well-suited for labeling proteins on the surface of living cells.[10]
Quantitative Data Comparison
While specific kinetic data for this compound is limited in the literature, the following tables summarize typical quantitative parameters for CuAAC and SPAAC reactions based on studies of other azido-functionalized amino acids and biomolecules. These values should serve as a general guide, and optimization for specific applications is recommended.
Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC
| Parameter | CuAAC with Terminal Alkynes | SPAAC with DBCO | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ | CuAAC is significantly faster than SPAAC. |
| Reaction Time | Minutes to a few hours | Several hours to overnight | Shorter reaction times for CuAAC can be advantageous. |
| Typical Reactant Concentrations | 10 µM - 1 mM | 10 µM - 1 mM | Both reactions can be performed at low concentrations. |
| Biocompatibility | Potentially cytotoxic due to copper | Excellent, metal-free | SPAAC is preferred for live-cell imaging and in vivo applications. |
Note: The presented data is based on typical values for reactions involving aryl azides and may vary for this compound.
Table 2: Typical Reaction Conditions and Yields
| Parameter | CuAAC | SPAAC |
| Catalyst | 50-200 µM CuSO₄ | None |
| Reducing Agent | 1-5 mM Sodium Ascorbate | None |
| Ligand | 250-1000 µM THPTA or TBTA | None |
| Alkyne Partner | Terminal Alkyne | DBCO or BCN |
| Solvent | Aqueous buffers (e.g., PBS) | Aqueous buffers (e.g., PBS) |
| Temperature | Room Temperature | 4°C to 37°C |
| pH | 6.5 - 8.0 | 7.0 - 8.0 |
| Typical Yield | >90% | 70-95% |
Experimental Protocols
Site-Specific Incorporation of this compound into a Protein of Interest (POI)
The site-specific incorporation of this compound is achieved through amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the unnatural amino acid.
Methodology:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest (POI) using site-directed mutagenesis.
-
Obtain or construct plasmids encoding an engineered aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate orthogonal amber suppressor tRNA. Note: A specific aaRS for this compound may need to be evolved or selected from existing libraries of polyspecific synthetases.
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with the plasmid containing the POI-TAG gene and the plasmids for the orthogonal aaRS and tRNA.
-
-
Unnatural Amino Acid Supplementation:
-
Supplement the cell culture medium with this compound at a final concentration of 0.5-2 mM.
-
-
Protein Expression and Purification:
-
Allow for protein expression for 24-48 hours.
-
Harvest the cells and lyse them.
-
Purify the POI containing this compound using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).
-
-
Verification of Incorporation:
-
Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the modified protein will be increased by the mass of the azidoethyl-tyrosine residue minus the mass of a water molecule.
-
Protocol for CuAAC Labeling of a Protein Containing this compound
Materials:
-
Purified protein containing this compound in a compatible buffer (e.g., PBS, pH 7.4).
-
Alkyne-functionalized probe (e.g., a fluorescent dye or biotin).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
THPTA or TBTA ligand stock solution (e.g., 50 mM in DMSO or water).
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Protein solution (final concentration 10-100 µM).
-
Alkyne probe (2-5 fold molar excess over the protein).
-
A premixed solution of CuSO₄ and ligand (final concentrations of 100 µM CuSO₄ and 500 µM ligand).
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction at room temperature for 1-3 hours.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.
-
Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence (if a fluorescent probe was used) or by mass spectrometry.
Protocol for SPAAC Labeling of a Protein Containing this compound
Materials:
-
Purified protein containing this compound in a compatible buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized probe (e.g., a fluorescent dye or biotin).
Procedure:
-
In a microcentrifuge tube, combine the protein solution (final concentration 10-100 µM) with the DBCO probe (2-10 fold molar excess over the protein).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.
-
Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence or by mass spectrometry.
Conclusion
This compound is a versatile unnatural amino acid that enables the site-specific modification of proteins through the powerful and bioorthogonal click chemistry reactions, CuAAC and SPAAC. While the choice between these two methods depends on the specific application, with SPAAC being the preferred method for live-cell studies, both offer high efficiency and specificity. The protocols and data presented in this guide, though based on analogous systems, provide a solid foundation for researchers to design and execute experiments for protein labeling, bioconjugation, and the development of novel protein-based therapeutics and diagnostics. Further research to determine the precise kinetic parameters of this compound will undoubtedly enhance its utility in the field of chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic Incorporation of Biosynthesized L-dihydroxyphenylalanine (DOPA) and Its Application to Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic incorporation of l-dihydroxyphenylalanine (DOPA) biosynthesized by a tyrosine phenol-lyase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Site-Specific Protein Modification: Incorporating H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the fundamental principles and methodologies for the site-specific incorporation of the non-canonical amino acid (ncAA) H-L-Tyr(2-azidoethyl)-OH into proteins. This powerful technique, at the intersection of synthetic biology and bioorthogonal chemistry, enables the introduction of a unique chemical handle—the azide (B81097) group—into a protein of interest at a genetically encoded position. This allows for subsequent, highly specific chemical modification, opening up new avenues for protein engineering, drug development, and the study of protein structure and function.
Core Principles: Genetic Code Expansion and Bioorthogonal Chemistry
The incorporation of this compound relies on the expansion of the genetic code.[1][2][3] This is achieved by repurposing a codon, typically a stop codon like the amber codon (TAG), to encode the ncAA.[1][2] The key components for this process are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1][2][3]
Orthogonality is crucial: the engineered aaRS should exclusively charge its cognate tRNA with this compound and not with any of the 20 canonical amino acids.[1][3] Conversely, the orthogonal tRNA should not be recognized by any of the host cell's endogenous aaRSs.[1][3] This ensures the high fidelity of ncAA incorporation at the desired site. Typically, aaRS/tRNA pairs from different organisms, such as Methanococcus jannaschii or E. coli, are evolved and optimized for this purpose.[3]
Once incorporated, the azide group of this compound serves as a bioorthogonal chemical handle.[4] This means it is chemically inert within the complex biological environment of a cell, not participating in any native biochemical reactions.[4] However, it can undergo highly specific and efficient ligation reactions with a partner functional group, most commonly a strained alkyne (e.g., in DBCO or BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry".[4] This allows for the precise attachment of various moieties, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for the generation of antibody-drug conjugates (ADCs).
Experimental Workflow
The overall process for incorporating this compound and subsequently labeling the target protein can be broken down into several key stages.
Figure 1. A generalized experimental workflow for the incorporation of this compound and subsequent protein labeling.
Key Methodologies and Protocols
This section provides a representative, detailed protocol for the incorporation of this compound into a target protein expressed in mammalian cells.
Plasmid Construction and Preparation
-
Target Protein Plasmid: The gene of the protein of interest is cloned into a mammalian expression vector. A TAG amber stop codon is introduced at the desired site for ncAA incorporation using site-directed mutagenesis.
-
Orthogonal aaRS/tRNA Plasmid: A second plasmid is required, co-expressing the evolved, orthogonal tyrosyl-tRNA synthetase (TyrRS) specific for this compound and its cognate orthogonal tRNA. The genes for the aaRS and multiple copies of the tRNA are often driven by strong constitutive promoters (e.g., CMV for the aaRS and U6 for the tRNA).
Cell Culture and Transfection
-
Cell Line: HEK293T cells are a common choice due to their high transfection efficiency and robust protein expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Co-transfect the target protein plasmid and the orthogonal aaRS/tRNA plasmid into the HEK293T cells using a suitable transfection reagent (e.g., Lipofectamine 3000).
Protein Expression and ncAA Incorporation
-
Induction: 24 hours post-transfection, the medium is replaced with fresh growth medium.
-
ncAA Supplementation: this compound is added to the culture medium to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubation: The cells are incubated for 48-72 hours to allow for protein expression and incorporation of the ncAA.
Protein Purification
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Affinity Chromatography: If the target protein is engineered with an affinity tag (e.g., His-tag, Strep-tag), purify the protein from the cell lysate using the corresponding affinity resin.
-
Quality Control: Analyze the purified protein by SDS-PAGE and Coomassie staining or Western blot to confirm expression and purity.
Bioorthogonal Labeling (SPAAC)
-
Reaction Setup: In a suitable buffer (e.g., PBS), mix the purified, azide-containing protein with a 5- to 10-fold molar excess of a strained alkyne-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore).
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Removal of Excess Reagent: Remove the unreacted labeling reagent by dialysis or size-exclusion chromatography.
-
Confirmation of Labeling: Confirm successful labeling by methods such as fluorescence imaging (if a fluorophore was used) or mass spectrometry, which will show a mass shift corresponding to the attached molecule.
Directed Evolution of the Orthogonal aaRS
A critical prerequisite for this technology is an aaRS that is highly specific for this compound. If a suitable synthetase is not available, it must be evolved from an existing orthogonal aaRS, such as one from M. jannaschii.
Figure 2. A schematic of the directed evolution process to generate a specific orthogonal aaRS for this compound.
Quantitative Data and Characterization
The efficiency of ncAA incorporation is a critical parameter. It is typically assessed by mass spectrometry or by quantifying the yield of full-length protein. Below is a table of representative data that might be expected from a successful experiment.
| Parameter | Representative Value | Method of Analysis |
| Protein Yield | 0.5 - 5 mg/L of culture | SDS-PAGE, Western Blot, BCA Assay |
| Incorporation Efficiency | > 90% | Mass Spectrometry (MS) |
| Labeling Efficiency (SPAAC) | > 95% | MS, Fluorescence Spectroscopy |
| Purity | > 95% | SDS-PAGE, Size-Exclusion Chromatography |
Mass Spectrometry (MS) Analysis: MS is an indispensable tool for confirming the successful incorporation of this compound.[5][6][7] Intact protein analysis should reveal a mass increase corresponding to the replacement of a canonical amino acid with the ncAA. For more precise localization, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by tandem MS (MS/MS).[8] The fragment ions will confirm the exact site of incorporation.
Applications in Research and Drug Development
The ability to site-specifically incorporate this compound provides a versatile platform for numerous applications:
-
Antibody-Drug Conjugates (ADCs): By incorporating the ncAA into a monoclonal antibody, a cytotoxic drug can be attached with a precise drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective therapeutics.
-
Protein Labeling: The attachment of fluorescent probes allows for the study of protein localization, trafficking, and dynamics within living cells.
-
PEGylation: Site-specific attachment of polyethylene glycol (PEG) can improve the pharmacokinetic properties of therapeutic proteins.
-
Probing Protein Interactions: The azide group can be used to attach cross-linking agents to identify protein binding partners.
Conclusion
The site-specific incorporation of this compound into proteins is a robust and versatile technology that empowers researchers to manipulate protein structure and function with a high degree of precision. By leveraging the principles of genetic code expansion and bioorthogonal chemistry, this approach has become an invaluable tool in basic research, biotechnology, and the development of next-generation protein therapeutics. Careful optimization of the orthogonal aaRS/tRNA pair and the experimental conditions for protein expression and labeling are key to the successful application of this powerful methodology.
References
- 1. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azooptics.com [azooptics.com]
- 8. mdpi.com [mdpi.com]
H-L-Tyr(2-azidoethyl)-OH: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Tyr(2-azidoethyl)-OH, also known as O-(2-azidoethyl)-L-tyrosine, is an unnatural amino acid that has become an invaluable tool in chemical biology and drug development. Its integration into proteins allows for the site-specific introduction of an azide (B81097) moiety. This functional group serves as a chemical handle for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry"[1][2]. These reactions enable the precise attachment of reporter molecules, such as fluorophores and affinity tags, or the linkage of therapeutic payloads in the development of antibody-drug conjugates.
While its utility is significant, the presence of the azide group necessitates a thorough understanding of its safe handling and potential hazards. This technical guide provides a comprehensive overview of the available safety data, recommended handling precautions, and experimental considerations for this compound.
Safety Data Summary
Table 1: Physicochemical and Toxicological Properties
| Property | Value/Information | Source/Comment |
| Chemical Formula | C₁₁H₁₄N₄O₃ | MedChemExpress[3] |
| Molecular Weight | 250.25 g/mol | MedChemExpress[3] |
| Appearance | White to off-white solid (inferred) | Based on L-Tyrosine |
| Solubility | Soluble in alkaline solutions. Slightly soluble in water. Insoluble in alcohol and acetone. | Flinn Scientific (for L-Tyrosine)[4] |
| Acute Toxicity (Oral) | No data available for this compound. For L-Tyrosine, not classified as acutely toxic. | Carl Roth (for L-Tyrosine)[5][6] |
| Skin Corrosion/Irritation | No data available for this compound. L-Tyrosine may cause skin irritation. | Flinn Scientific[4] |
| Serious Eye Damage/Irritation | No data available for this compound. L-Tyrosine may cause serious eye irritation. | Flinn Scientific[4] |
| Carcinogenicity | No components are listed as a carcinogen by IARC, NTP, or OSHA (for L-Tyrosine). | Sigma-Aldrich (for L-Tyrosine) |
Table 2: Hazard Identification and Precautions
| Hazard | Description and Precautionary Measures |
| Explosive Potential | Organic azides can be sensitive to heat, shock, and friction. While the risk is generally lower for larger molecules, it should not be disregarded. Avoid heating the solid material, grinding, or subjecting it to impact. |
| Toxicity | The azide functional group is known for its toxicity, which is comparable to cyanide. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. |
| Reactivity | Reacts with strong oxidizing agents. Azides can form highly explosive heavy metal azides. Avoid contact with acids, strong oxidizing agents, and heavy metals. |
| Hazardous Decomposition Products | Upon combustion, may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. |
Handling and Storage Precautions
Given the potential hazards associated with the azide group, the following handling and storage procedures are recommended:
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A laboratory coat is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure an eyewash station and safety shower are readily accessible.[7]
Handling:
-
Avoid the formation of dust when handling the solid.[7]
-
Do not breathe dust or vapors.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures from suppliers are often at room temperature for shipping in the continental US, but long-term storage is typically recommended at colder temperatures (e.g., -20°C or -80°C for solutions).[1]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Experimental Protocols: General Workflow for Protein Incorporation and Click Chemistry
The primary application of this compound is its incorporation into proteins to enable subsequent modification via click chemistry. Below is a generalized experimental workflow.
1. Protein Expression and Purification with this compound:
-
This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translation machinery.
-
The gene for the protein of interest is mutated to include an amber stop codon (TAG) at the desired site of incorporation.
-
The host cells (e.g., E. coli) are co-transformed with plasmids encoding the engineered synthetase/tRNA pair and the target protein.
-
The cells are cultured in a minimal medium supplemented with this compound.
-
The expressed protein, now containing the unnatural amino acid, is purified using standard chromatography techniques.
2. Click Chemistry Reaction (CuAAC):
-
Materials:
-
Azide-modified protein
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(I) source (e.g., copper(II) sulfate)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Buffer (e.g., phosphate (B84403) or TRIS buffer, pH 7-8)
-
-
Procedure:
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the azide-modified protein in an aqueous buffer with the alkyne probe.
-
Add the copper(II) sulfate (B86663) and the copper-chelating ligand.
-
Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).
-
Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.
-
The reaction can be quenched by the addition of a chelating agent like EDTA.
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Visualizations
Logical Workflow for Protein Modification using this compound
Caption: A logical workflow diagram illustrating the key stages of incorporating this compound into a protein and its subsequent modification via click chemistry.
Safe Handling and Emergency Response Logic
Caption: A flowchart outlining the standard safe handling procedures for this compound and the initial steps for emergency response in case of accidental exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. L-Tyrosine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
Navigating the Physicochemical Landscape of H-L-Tyr(2-azidoethyl)-OH: A Technical Guide to Solubility and Stability in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Tyr(2-azidoethyl)-OH, a non-canonical amino acid, has emerged as a valuable tool in chemical biology and drug development. Its azido (B1232118) moiety facilitates bioorthogonal "click" chemistry reactions, enabling precise and stable conjugation to alkyne-modified molecules. This has led to its widespread use in applications such as protein labeling, activity-based protein profiling, and the generation of antibody-drug conjugates. Despite its utility, a comprehensive understanding of its fundamental physicochemical properties, particularly its solubility and stability in aqueous buffers, is crucial for its effective implementation in experimental and therapeutic contexts.
This technical guide provides a framework for evaluating the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this document outlines detailed experimental protocols for determining these critical parameters. Furthermore, it presents a structured approach for data presentation and visualization to aid researchers in generating and interpreting this essential information.
Solubility Profile of this compound
The solubility of this compound in aqueous buffers is a critical parameter for its handling, formulation, and application in biological systems. A product datasheet from a commercial supplier indicates a solubility of 11.67 mg/mL in water, though this requires the use of ultrasonication and heating to 60°C, suggesting that its solubility under standard laboratory conditions may be lower. The zwitterionic nature of the amino acid, coupled with the chemical properties of its side chain, will influence its solubility across different pH values and buffer compositions.
Table 1: Solubility of this compound in Various Aqueous Buffers
| Buffer System (50 mM) | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Sodium Citrate | 4.0 | 4 | Data to be determined | Data to be determined |
| Sodium Citrate | 4.0 | 25 (RT) | Data to be determined | Data to be determined |
| Sodium Citrate | 4.0 | 37 | Data to be determined | Data to be determined |
| Phosphate Buffered Saline (PBS) | 7.4 | 4 | Data to be determined | Data to be determined |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 (RT) | Data to be determined | Data to be determined |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Data to be determined | Data to be determined |
| Tris-HCl | 8.5 | 4 | Data to be determined | Data to be determined |
| Tris-HCl | 8.5 | 25 (RT) | Data to be determined | Data to be determined |
| Tris-HCl | 8.5 | 37 | Data to be determined | Data to be determined |
Experimental Protocol: Determining Aqueous Solubility
This protocol outlines a shake-flask method for determining the equilibrium solubility of this compound.
1. Materials:
-
This compound
-
Aqueous buffers of interest (e.g., 50 mM Sodium Citrate, pH 4.0; 1x PBS, pH 7.4; 50 mM Tris-HCl, pH 8.5)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or incubator shaker
-
Calibrated pH meter
-
Analytical balance
-
Microcentrifuge
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
2. Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the tube.
-
Incubate the tubes at the desired temperature (4°C, 25°C, or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate. This can be achieved by:
-
UV-Vis Spectroscopy: Prepare a standard curve of the compound in the same buffer and measure the absorbance of the filtrate at the wavelength of maximum absorbance (λmax) for the tyrosine derivative.
-
Reverse-Phase HPLC (RP-HPLC): Prepare a standard curve and inject the filtrate onto a C18 column. The concentration can be determined from the peak area.
-
-
Perform the experiment in triplicate for each condition.
Stability Profile of this compound
The stability of this compound in aqueous solution is paramount for ensuring its integrity during storage and experimental use. The primary concern for azido-containing compounds is their potential for reduction or degradation, which would render them inactive for click chemistry.
Table 2: Stability of this compound in Aqueous Buffers
| Buffer System (50 mM) | pH | Temperature (°C) | Half-life (t½, days) | Degradation Rate Constant (k, day⁻¹) | Major Degradation Products |
| Sodium Citrate | 4.0 | 4 | Data to be determined | Data to be determined | Data to be determined |
| Sodium Citrate | 4.0 | 25 (RT) | Data to be determined | Data to be determined | Data to be determined |
| Sodium Citrate | 4.0 | 37 | Data to be determined | Data to be determined | Data to be determined |
| Phosphate Buffered Saline (PBS) | 7.4 | 4 | Data to be determined | Data to be determined | Data to be determined |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 (RT) | Data to be determined | Data to be determined | Data to be determined |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Data to be determined | Data to be determined | Data to be determined |
| Tris-HCl | 8.5 | 4 | Data to be determined | Data to be determined | Data to be determined |
| Tris-HCl | 8.5 | 25 (RT) | Data to be determined | Data to be determined | Data to be determined |
| Tris-HCl | 8.5 | 37 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol: Assessing Aqueous Stability
This protocol describes a time-course study to evaluate the stability of this compound using a stability-indicating HPLC method.
1. Materials:
-
This compound stock solution of known concentration.
-
Aqueous buffers of interest.
-
HPLC vials.
-
Incubators set to the desired temperatures.
-
RP-HPLC system with a UV detector. A C18 column is typically suitable.
-
Mobile phases for HPLC (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
2. Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different aqueous buffers.
-
Dispense aliquots of these solutions into HPLC vials for each time point.
-
Store the vials at the different test temperatures (4°C, 25°C, and 37°C).
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each condition for analysis.
-
Analyze the samples by RP-HPLC. The method should be able to separate the parent compound from potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the solubility and stability of this compound.
Signaling Pathways and Logical Relationships
As this compound is a synthetic amino acid designed for bioorthogonal chemistry, it is not a component of natural signaling pathways. Its utility lies in its ability to be incorporated into proteins, allowing for the subsequent attachment of probes or drugs via click chemistry. The logical relationship for its application is a straightforward workflow, which is distinct from a biological signaling cascade.
The following diagram illustrates the logical workflow for the application of this compound in protein labeling.
Conclusion
A thorough characterization of the solubility and stability of this compound in relevant aqueous buffers is essential for its reliable and reproducible use in research and development. This guide provides the necessary experimental frameworks and data presentation structures to empower researchers to generate this critical information. By systematically evaluating these physicochemical properties, the scientific community can better harness the potential of this versatile chemical tool for a wide array of applications in biology and medicine.
An In-depth Technical Guide to H-L-Tyr(2-azidoethyl)-OH: An Unnatural Amino Acid for Advanced Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH, also known as 4-(2-azidoethoxy)-L-phenylalanine (AePhe). This versatile molecule serves as a powerful tool in protein engineering, enabling site-specific protein modification through bioorthogonal chemistry and offering a unique spectroscopic handle for probing protein structure and dynamics. This document details its synthesis, incorporation into proteins, and subsequent applications in bioconjugation, complete with experimental protocols and quantitative data.
Core Properties and Synthesis
This compound is a derivative of the natural amino acid L-tyrosine, featuring an azidoethyl group attached to the phenolic oxygen. This modification retains the basic structure of tyrosine while introducing a bioorthogonal azide (B81097) handle, which is chemically inert within biological systems but can undergo specific "click" reactions.
The synthesis of this compound is a multi-step process starting from known compounds. A representative synthesis is outlined below, with an overall yield of approximately 54%.[1][2]
Synthesis Pathway
The synthesis involves the protection of L-tyrosine, followed by etherification with an azido-containing alkylating agent, and subsequent deprotection to yield the final product.
Caption: Synthesis of this compound.
Quantitative Synthesis Data (Illustrative)
While the overall yield is reported to be around 54%, step-by-step yields can vary.[1][2] The following table presents an illustrative breakdown of a potential synthesis.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Protection of L-Tyrosine | Boc-anhydride, base | 95-99 |
| 2 | O-alkylation | 1-bromo-2-azidoethane, base | 60-70 |
| 3 | Deprotection | Trifluoroacetic acid (TFA) | 90-95 |
| Overall | ~51-66 |
Site-Specific Incorporation into Proteins via Amber Suppression
A key application of this compound is its site-specific incorporation into a protein's primary sequence. This is typically achieved through amber stop codon (UAG) suppression technology.[3][4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the amber stop codon and insert the unnatural amino acid instead of terminating translation.
Experimental Workflow for Amber Suppression
The workflow involves the co-transformation of an expression plasmid for the target protein containing an amber codon at the desired position and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA. The expression is then carried out in media supplemented with this compound.
References
- 1. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins (Journal Article) | OSTI.GOV [osti.gov]
- 3. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
introduction to bioorthogonal chemistry with H-L-Tyr(2-azidoethyl)-OH
An In-Depth Technical Guide to Bioorthogonal Chemistry with H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the unnatural amino acid this compound, its application in bioorthogonal chemistry, and detailed protocols for its use. This powerful tool enables the site-specific modification of proteins, offering advanced capabilities in drug development, proteomics, and molecular imaging.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environment. To be considered bioorthogonal, a reaction must involve functional groups that are abiotic, meaning they are not naturally present in and do not cross-react with biological systems. The azide (B81097) functional group is an exemplary bioorthogonal handle because it is small, metabolically stable, and virtually absent in most living organisms, preventing unwanted side reactions. These reactions typically involve a two-step process: first, a biomolecule is tagged with a chemical reporter (like an azide), and second, a probe molecule containing a complementary reactive group is introduced, leading to a specific covalent ligation.
This compound: A Bioorthogonal Probe
This compound, with the molecular formula C₁₁H₁₄N₄O₃ and a molecular weight of 250.25 g/mol , is a synthetic derivative of the amino acid L-tyrosine.[1] It is engineered to serve as a bioorthogonal chemical reporter. The key feature of this molecule is the 2-azidoethyl group attached to the phenolic side chain. This modification allows this compound to be incorporated into the polypeptide chain of a protein during synthesis via genetic code expansion. Once incorporated, the azide group serves as a chemical handle for highly specific covalent modification through "click chemistry" reactions.
Core Bioorthogonal Reactions
The azide group of this compound is primarily exploited through two powerful and widely used bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and reliable method for forming a stable triazole linkage between an azide and a terminal alkyne. This reaction exhibits exceptionally high yields and specificity, with the copper(I) catalyst dramatically accelerating the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction) and ensuring the exclusive formation of the 1,4-disubstituted triazole regioisomer. While extremely powerful for in vitro applications, the use of CuAAC in living cells is limited by the cytotoxicity of the copper catalyst, which can damage biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition was developed. This reaction obviates the need for a metal catalyst by using a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2] The high ring strain of the cyclooctyne provides the necessary activation energy to drive the [3+2] cycloaddition with an azide, proceeding rapidly and with high specificity at physiological temperatures. The biocompatibility of SPAAC has made it the premier choice for labeling proteins and other biomolecules in living cells and whole organisms.
Figure 1. Comparison of CuAAC and SPAAC bioorthogonal reaction pathways.
Quantitative Data
| Reactants | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Sulfo-DBCO + 3-azido-L-alanine | PBS | 7.0 | 25 | 0.32 |
| Sulfo-DBCO + 3-azido-L-alanine | HEPES | 7.0 | 25 | 0.55 |
| Sulfo-DBCO + 3-azido-L-alanine | DMEM | 7.4 | 37 | 0.59 |
| Sulfo-DBCO + 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7.0 | 25 | 0.85 |
| Sulfo-DBCO + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7.0 | 25 | 1.22 |
| Sulfo-DBCO + 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 7.4 | 37 | 0.97 |
| Data derived from studies on model azides and sulfo-DBCO, which are expected to have similar reactivity to this compound in a protein context. Source: Knight, A.S. et al., Org. Biomol. Chem., 2025. |
Experimental Protocols
Protocol 1: Generalized Synthesis of this compound
While the specific, detailed protocol from primary literature is not publicly available, a general and chemically sound approach for the synthesis involves a multi-step process. This plausible route is based on standard protection-alkylation-deprotection strategies for amino acids.
-
Protection of L-Tyrosine:
-
Protect the amine group of L-Tyrosine with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate), under basic conditions.
-
Protect the carboxylic acid group, typically by esterification (e.g., methyl or ethyl ester), to prevent side reactions.
-
-
Alkylation of the Phenolic Hydroxyl Group:
-
Dissolve the fully protected L-Tyrosine in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.
-
Add a 2-azidoethylating agent, such as 2-azidoethyl tosylate or 2-bromoethyl azide, to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC.
-
-
Purification:
-
Perform an aqueous workup to remove inorganic salts.
-
Purify the resulting protected O-(2-azidoethyl)-L-tyrosine derivative by flash column chromatography on silica (B1680970) gel.
-
-
Deprotection:
-
Remove the protecting groups. For example, a Boc group and a methyl ester can be removed sequentially, often using trifluoroacetic acid (TFA) for the Boc group followed by saponification (e.g., with LiOH) for the ester.
-
Purify the final product, this compound, by recrystallization or chromatography.
-
Protocol 2: Site-Specific Incorporation into Proteins via Genetic Code Expansion
This protocol outlines the general method for incorporating this compound into a target protein at a specific site in E. coli.
-
System Components:
-
An expression plasmid for the target protein, engineered to contain an amber stop codon (TAG) at the desired site of incorporation.
-
A separate plasmid (e.g., pEVOL) carrying the genes for an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). The aaRS must be evolved or selected to specifically recognize and charge the tRNA with this compound.
-
-
Cell Transformation and Growth:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL plasmid.
-
Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotics) and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a starter culture with a single colony and grow overnight.
-
Use the starter culture to inoculate a larger volume of expression medium containing the appropriate antibiotics.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Add this compound to the culture to a final concentration of 1-2 mM.
-
Induce the expression of the orthogonal aaRS/tRNA pair by adding the appropriate inducer (e.g., L-arabinose for the pEVOL plasmid).
-
Shortly after (15-30 minutes), induce expression of the target protein by adding IPTG.
-
Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-18 hours.
-
-
Harvest and Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and purify the target protein using standard methods (e.g., affinity chromatography if the protein is tagged).
-
Figure 2. Logical workflow for genetic incorporation of an unnatural amino acid (UAA).
Protocol 3: SPAAC Labeling of a Purified Protein
This protocol is adapted from a procedure used for labeling superfolder Green Fluorescent Protein (sfGFP) containing a similar azido-amino acid.
-
Reagent Preparation:
-
Prepare a stock solution of the purified protein containing this compound at a concentration of 100 µM in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a stock solution of a DBCO-conjugated probe (e.g., DBCO-fluorophore) at a concentration of 20 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution and the DBCO-probe solution. A typical final reaction mixture might contain 100 µM protein and 300 µM DBCO-probe (a 3-fold molar excess of the probe).
-
Ensure the final concentration of DMSO is low (e.g., ≤5% v/v) to avoid protein denaturation. Adjust the final volume with buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 15-18 hours at 37°C. Gentle agitation (e.g., using a mini lab roller) can improve reaction efficiency.
-
-
Removal of Excess Probe:
-
After incubation, remove the unreacted DBCO-probe. This can be achieved using a desalting column (e.g., a PD-10 column) or through dialysis against the storage buffer.
-
-
Analysis:
-
Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) and/or mass spectrometry, which will show a mass shift corresponding to the addition of the DBCO-probe.
-
Figure 3. Experimental workflow for SPAAC labeling of a purified protein.
References
H-L-Tyr(2-azidoethyl)-OH: A Versatile Tool for Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
H-L-Tyr(2-azidoethyl)-OH, a non-canonical amino acid, has emerged as a powerful and versatile tool in the fields of chemical biology, protein engineering, and drug development. Its unique chemical structure, featuring a terminal azide (B81097) group, allows for its use in a variety of bioorthogonal reactions, most notably the Nobel Prize-winning "click chemistry." This guide provides a comprehensive overview of the potential research applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key workflows and concepts.
Core Properties and Chemical Reactivity
This compound is a derivative of the natural amino acid L-tyrosine, where the hydroxyl group is modified with a 2-azidoethyl ether linkage. This modification introduces an azide moiety, a functional group that is largely inert in biological systems but highly reactive under specific, controlled conditions. This bioorthogonality is the cornerstone of its utility.
The primary reactivity of the azide group in this compound is its participation in 1,3-dipolar cycloaddition reactions with alkynes. This reaction can be performed in two main modalities:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction joins the azide with a terminal alkyne to form a stable triazole linkage. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant of click chemistry utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide without the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and organisms.
Potential Research Applications
The ability to selectively introduce an azide group into peptides and proteins via this compound opens up a vast array of research possibilities:
-
Site-Specific Protein Labeling and Conjugation: By incorporating this compound at a specific site in a protein sequence, researchers can then attach a wide variety of molecules containing a complementary alkyne or cyclooctyne handle. This includes:
-
Fluorophores: For tracking protein localization and dynamics within cells.
-
Biotin: For protein purification and immobilization.
-
Drug Molecules: To create targeted antibody-drug conjugates (ADCs).
-
Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.
-
Cross-linking agents: To study protein-protein interactions.
-
-
Vibrational Reporter for Probing Protein Environments: The azide group has a unique vibrational signature in the infrared (IR) spectrum. The frequency of the azide's asymmetric stretch is sensitive to its local environment, such as solvent polarity and hydrogen bonding. This allows this compound to be used as a site-specific IR probe to report on the local environment within a protein, providing insights into protein structure, dynamics, and interactions.[1]
-
Development of Novel Biotherapeutics: The ability to create well-defined and site-specifically modified proteins is crucial for the development of next-generation biotherapeutics. This compound can be used to construct ADCs with a precise drug-to-antibody ratio (DAR), leading to improved efficacy and reduced off-target toxicity.
Quantitative Data
The following table summarizes key quantitative data related to the properties and reactions of azido-containing unnatural amino acids similar to this compound.
| Parameter | Value | Notes | Reference |
| Azide Asymmetric Stretch (in DMSO) | 2110.7 cm⁻¹ | The vibrational frequency of the azide group is sensitive to the local environment. | [1] |
| Azide Asymmetric Stretch (in Water) | 2120.4 cm⁻¹ | The blue shift in water is indicative of hydrogen bonding. | [1] |
| Radiochemical Yield of [¹⁸F]FET Synthesis | 40% | Synthesis of a related radiolabeled tyrosine derivative for PET imaging. | [2][3] |
| Radiochemical Purity of [¹⁸F]FET | 97-100% | Achieved without HPLC purification. | [4] |
Experimental Protocols
Synthesis of O-(2-azidoethyl)-L-tyrosine
Materials:
-
N-Boc-L-tyrosine methyl ester
-
2-Azidoethyl mesylate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Alkylation: To a solution of N-Boc-L-tyrosine methyl ester in DMF, add K₂CO₃ and 2-azidoethyl mesylate. Stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Saponification: Dissolve the purified product in a mixture of THF and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Treat the resulting product with a solution of HCl in dioxane to remove the Boc protecting group.
-
Final Product: After removal of the solvent, the final product, this compound, is obtained.
References
- 1. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azidoethyl Group on L-Tyrosine: A Technical Guide for Bioorthogonal Applications
For Immediate Release
This technical guide provides an in-depth overview of the synthesis, characterization, and application of L-tyrosine functionalized with an azidoethyl group, a versatile tool in chemical biology, drug development, and proteomics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage bioorthogonal chemistry for site-specific protein modification, interaction studies, and the creation of advanced bioconjugates.
Introduction: The Power of Bioorthogonal Chemistry
The ability to perform chemical reactions within a living system without interfering with native biochemical processes, a concept known as bioorthogonal chemistry, has revolutionized our understanding of biology. The azide (B81097) group, being abiotic and relatively inert to biological functionalities, serves as an ideal chemical handle for such reactions. When incorporated into biomolecules like amino acids, it allows for precise, site-specific modifications. L-tyrosine, with its unique phenolic side chain, presents an attractive target for introducing such handles, as it is less abundant on protein surfaces than residues like lysine, offering greater specificity in bioconjugation. This guide focuses on the azidoethyl modification of L-tyrosine, a modification that provides a flexible linker for subsequent conjugation reactions.
Synthesis and Characterization of O-(2-Azidoethyl)-L-Tyrosine
The introduction of an azidoethyl group onto the phenolic oxygen of L-tyrosine creates a versatile building block for solid-phase peptide synthesis and for genetic incorporation into proteins as a non-canonical amino acid.
Synthetic Pathway
The synthesis of O-(2-azidoethyl)-L-tyrosine can be achieved through a two-step process involving the preparation of an azidoethylating agent followed by the O-alkylation of a protected L-tyrosine derivative. A plausible synthetic route, adapted from the synthesis of similar tyrosine-azide derivatives, is outlined below.[1][2]
DOT Script for Synthesis Pathway
Caption: Proposed synthetic pathway for O-(2-azidoethyl)-L-tyrosine.
Quantitative Data
The following table summarizes expected and reported data for the synthesis and characterization of azido-functionalized tyrosine derivatives. Yields for the O-alkylation of tyrosine can vary, but reports on analogous syntheses suggest that yields in the range of 40-60% are achievable.[3][4]
| Parameter | Value/Range | Reference/Note |
| Synthesis Yield (O-alkylation) | 40 - 60% | Based on analogous synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine.[5] |
| Purity (after purification) | >95% | Typically achieved by HPLC. |
| 1H NMR (D2O) | Predicted | |
| Aromatic protons | δ 6.9-7.2 ppm (m, 4H) | |
| α-CH | δ ~3.9 ppm (t, 1H) | |
| β-CH2 | δ ~3.0-3.2 ppm (m, 2H) | |
| O-CH2-CH2-N3 | δ ~4.1 ppm (t, 2H) | |
| O-CH2-CH2-N3 | δ ~3.6 ppm (t, 2H) | |
| Mass Spectrometry (ESI+) | Predicted m/z [M+H]+: ~251.11 | C11H14N4O3 |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between an azido-functionalized protein (containing O-(2-azidoethyl)-L-tyrosine) and an alkyne-bearing molecule (e.g., a fluorescent probe or a drug).
Materials:
-
Azido-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 200 mM in water)
-
DMSO (for dissolving hydrophobic alkyne derivatives)
Procedure:
-
In a microcentrifuge tube, combine the azido-functionalized protein with a 5-10 fold molar excess of the alkyne-functionalized molecule.
-
Add THPTA to the reaction mixture to a final concentration of 1-2 mM.
-
Add CuSO4 to the reaction mixture to a final concentration of 0.2-0.5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by SDS-PAGE (for fluorescently tagged proteins) or mass spectrometry.
-
Purify the resulting bioconjugate using size-exclusion chromatography or affinity chromatography to remove excess reagents.
Protocol for Site-Specific Incorporation of O-(2-Azidoethyl)-L-Tyrosine into Proteins
This protocol outlines the general steps for incorporating O-(2-azidoethyl)-L-tyrosine into a target protein at a specific site using an amber stop codon suppression system in E. coli.
Materials:
-
E. coli strain engineered for unnatural amino acid incorporation (e.g., containing an evolved aminoacyl-tRNA synthetase/tRNA pair)
-
Expression vector for the target protein with an amber (TAG) codon at the desired site of incorporation.
-
Plasmid encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA.
-
Growth media (e.g., LB or minimal media) supplemented with appropriate antibiotics.
-
O-(2-azidoethyl)-L-tyrosine.
-
Inducing agent (e.g., IPTG, arabinose).
Procedure:
-
Co-transform the E. coli host strain with the expression vector for the target protein and the plasmid for the synthetase/tRNA pair.
-
Grow the transformed cells in media containing the appropriate antibiotics and O-(2-azidoethyl)-L-tyrosine (typically 1-2 mM).
-
Induce protein expression at the optimal cell density (e.g., OD600 of 0.6-0.8) with the appropriate inducing agent.
-
Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours to allow for protein expression and incorporation of the unnatural amino acid.
-
Harvest the cells by centrifugation and lyse them to release the cellular proteins.
-
Purify the target protein using an appropriate chromatography method (e.g., affinity chromatography based on a purification tag).
-
Confirm the incorporation of O-(2-azidoethyl)-L-tyrosine by mass spectrometry.
Applications and Workflows
The incorporation of O-(2-azidoethyl)-L-tyrosine into proteins opens up a wide range of applications in proteomics and drug development.
Identification of Protein-Protein Interactions
A powerful application is the identification of protein-protein interactions. A protein of interest ("bait") containing O-(2-azidoethyl)-L-tyrosine can be used to capture interacting partners ("prey") through bioorthogonal ligation to a tag (e.g., biotin) for subsequent enrichment and identification by mass spectrometry.
DOT Script for Protein-Protein Interaction Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient routine production of the 18F-labelled amino acid O-2-18F fluoroethyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Literature on H-L-Tyr(2-azidoethyl)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Tyr(2-azidoethyl)-OH, also known as 4-(2-azidoethoxy)-L-phenylalanine or AePhe, is a non-canonical amino acid that has emerged as a powerful tool in chemical biology and drug development.[1] Its unique structure, featuring a bio-orthogonal azido (B1232118) group attached to the tyrosine side chain via a flexible ether linkage, enables a wide range of applications, from probing protein structure and function to the construction of complex bioconjugates.[1] This technical guide provides a comprehensive overview of the foundational literature on this compound, including its synthesis, incorporation into proteins, and its application in bioorthogonal chemistry.
Chemical Properties and Synthesis
This compound is a derivative of the natural amino acid L-tyrosine. The presence of the azido group allows for its selective reaction with alkyne-containing molecules through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The hydrochloride salt of this compound is also commonly used.
Synthesis of this compound
A scalable synthesis of this compound has been reported, starting from commercially available protected tyrosine.[1] The overall yield for this three-step process is approximately 54%.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-4-(2-azidoethoxy)-l-phenylalanine methyl ester.
-
To a solution of N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (1 equivalent) in dry DMF, add K₂CO₃ (3 equivalents) and 2-azidoethyl methanesulfonate (B1217627) (2.9 equivalents).
-
Stir the heterogeneous mixture at 70°C for 28 hours.
-
After cooling, dilute the reaction mixture with diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 2: Saponification.
-
Dissolve the product from Step 1 in a 3:1 mixture of THF/H₂O.
-
Add LiOH monohydrate (1.5 equivalents) and stir at room temperature for 4 hours.
-
Adjust the pH to ~2.5 using 0.5 M aqueous NaHSO₄.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.
-
-
Step 3: Deprotection.
-
Dissolve the residue from Step 2 in dry HCl in dioxane (2.5 M).
-
This step removes the Boc protecting group, yielding 4-(2-Azidoethoxy)-l-phenylalanine hydrochloride.
-
Caption: Synthesis workflow for this compound.
Incorporation into Proteins
A primary application of this compound is its site-specific incorporation into proteins as an unnatural amino acid (UAA). This is typically achieved using the amber codon suppression method, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize the UAG stop codon and insert the UAA during protein translation.[1]
Experimental Protocol: Incorporation into Proteins in E. coli[1]
-
Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the protein of interest with an amber (TAG) codon at the desired site, and a second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the UAA.
-
Culture Growth: Grow the transformed cells in a non-inducing medium to saturation.
-
Induction: Inoculate autoinduction media with the saturated culture. After 1 hour, add this compound to a final concentration of 1 mM.
-
Expression: Incubate the culture with shaking at 37°C for 24-30 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the expressed protein using standard methods (e.g., cobalt ion-exchange chromatography for His-tagged proteins).
Experimental Protocol: Incorporation into Proteins in Mammalian Cells (General Approach)
While a specific protocol for this compound in mammalian cells is not detailed in a single source, a general and effective methodology can be compiled from established procedures for similar azido-UAAs.[3][4][5]
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T or CHO cells) in an appropriate medium. Co-transfect the cells with a plasmid encoding the protein of interest with a TAG codon at the desired position and a plasmid encoding the orthogonal synthetase/tRNA pair (e.g., a polyspecific aminoacyl-tRNA tyrosyl synthetase).
-
UAA Supplementation: Prepare a stock solution of this compound (e.g., 100 mM in deionized water, with pH adjusted to ~9-10 with NaOH for solubility).[5] Add the UAA to the cell culture medium to a final working concentration (typically 50-400 µM).[6]
-
Protein Expression: Incubate the cells for 24-48 hours to allow for protein expression.
-
Cell Lysis and Protein Analysis: Harvest the cells, lyse them, and analyze the protein of interest by Western blot or mass spectrometry to confirm UAA incorporation.
Caption: General workflow for protein incorporation of this compound.
Quantitative Data
The successful incorporation and utility of this compound have been validated through various quantitative methods.
| Parameter | Method | Observation | Reference |
| Molecular Weight Confirmation | ESI-Q-TOF Mass Spectrometry | Expected mass increase observed upon incorporation into sfGFP. | [1] |
| Incorporation Efficiency | Western Blot / Fluorescence | UAA concentration of 50-400 µM is optimal for efficient expression in mammalian cells. | [6] |
| Environmental Sensitivity | FTIR Spectroscopy | The azide (B81097) asymmetric stretch frequency shifts from 2110.7 cm⁻¹ in DMSO to 2120.4 cm⁻¹ in water. | [1] |
| Reaction Kinetics (similar compound) | UV-Vis Spectroscopy | Second-order rate constant for SPAAC of p-azido-L-phenylalanine with DBCO-PEG was determined. | [7] |
Applications in Research and Drug Development
The bio-orthogonal nature of the azido group in this compound makes it an invaluable tool for a variety of applications.
Bioorthogonal Labeling
Once incorporated into a protein, the azido group can be specifically labeled with a probe containing a strained alkyne (e.g., DBCO) via SPAAC. This allows for the attachment of fluorophores, biotin, or other reporter molecules for visualization and pull-down experiments.[1][4]
Caption: Schematic of bioorthogonal protein labeling.
Studying Protein-Protein Interactions and Signaling Pathways
The ability to introduce a unique chemical handle into a protein of interest opens up new avenues for studying cellular signaling. For instance, by incorporating this compound into a receptor protein, researchers can attach probes to monitor conformational changes upon ligand binding or to cross-link interacting proteins.
Hypothetical Experimental Workflow: Probing GPCR Signaling
While a specific study detailing the use of this compound to dissect a full signaling cascade was not found, its properties, combined with methodologies from related studies using similar azido-UAAs, allow for the design of such an experiment.[8][9]
-
Incorporate this compound: Site-specifically incorporate the UAA into a G-protein coupled receptor (GPCR) at a location predicted to undergo a conformational change upon activation (e.g., the intracellular loop).
-
Attach a FRET Donor: Label the incorporated azido group with a FRET donor fluorophore via SPAAC.
-
Express a Fluorescently Tagged G-protein: Co-express a G-protein subunit (e.g., Gα) tagged with a FRET acceptor.
-
Stimulate the Receptor: Treat the cells with a known agonist for the GPCR.
-
Measure FRET: Monitor the FRET signal between the labeled GPCR and the tagged G-protein. An increase in FRET upon agonist stimulation would indicate receptor-G-protein engagement.
Caption: Workflow for studying GPCR signaling using this compound.
Conclusion
This compound is a versatile and powerful tool for chemical biologists and drug development professionals. Its straightforward synthesis and efficient, site-specific incorporation into proteins in both prokaryotic and eukaryotic systems provide a robust platform for a wide array of applications. The ability to introduce a bio-orthogonal azido group enables precise protein labeling, facilitating detailed studies of protein structure, function, and interactions within complex biological systems. As methodologies for unnatural amino acid incorporation continue to improve, the utility of this compound in elucidating complex biological processes and in the development of novel protein therapeutics is expected to expand significantly.
References
- 1. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of the Azide: A Technical Guide to Azido-Functionalized Amino Acids in Research and Drug Development
For researchers, scientists, and drug development professionals, the introduction of the azido (B1232118) group into amino acids has marked a pivotal moment in chemical biology and bioconjugation. This guide provides an in-depth exploration of the discovery, development, and application of azido-functionalized amino acids, offering a technical resource for those leveraging these powerful tools.
The journey of azido-functionalized amino acids is intrinsically linked to the rise of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biological processes. The small, stable, and biologically inert nature of the azide (B81097) group makes it an ideal bioorthogonal handle, allowing for the specific chemical modification of proteins and other biomolecules. This guide will delve into the core bioorthogonal reactions that utilize azido-functionalized amino acids: the Staudinger ligation, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC).
A New Language for Biology: Discovery and Development
The story begins with the Staudinger reaction, discovered by Hermann Staudinger in the early 20th century, where an azide reacts with a phosphine (B1218219) to form an aza-ylide. It wasn't until the late 20th and early 21st centuries that this reaction was adapted for biological applications by the Bertozzi group, leading to the development of the Staudinger ligation. This groundbreaking work allowed for the specific labeling of cells that had metabolically incorporated azide-containing sugars.
Shortly thereafter, the concept of "click chemistry," introduced by K. Barry Sharpless and Morten Meldal, revolutionized the field. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offered a highly efficient and specific method for ligating molecules. The development of azido-functionalized amino acids, such as azidohomoalanine (AHA) as a methionine surrogate, enabled the direct incorporation of the azide handle into newly synthesized proteins. This opened the door to proteome-wide analysis of protein synthesis and modification.
Recognizing the cytotoxicity of copper catalysts in living systems, the field evolved further with the development of strain-promoted azide-alkyne cycloaddition (SPAAC) by Carolyn Bertozzi and her colleagues. This copper-free click chemistry utilizes strained cyclooctynes that react rapidly with azides, enabling the labeling of biomolecules in living cells and organisms without toxic side effects.
Quantitative Insights: Reaction Kinetics
The choice of bioorthogonal reaction often depends on the specific application, with reaction kinetics being a critical factor. The following tables summarize the second-order rate constants for the Staudinger ligation, CuAAC, and SPAAC, providing a basis for comparison.
| Staudinger Ligation | |
| Reactants | **Second-Order Rate Constant (M⁻¹s⁻¹) ** |
| Azido-amino acid + Triarylphosphine | ~0.002 |
| Reaction conditions can influence the rate. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |
| Reactants & Catalyst | **Second-Order Rate Constant (M⁻¹s⁻¹) ** |
| Azido-amino acid + Terminal Alkyne (with Cu(I) catalyst) | 1 - 100 |
| The choice of copper-chelating ligand can significantly impact the reaction rate. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | |
| Reactants | **Second-Order Rate Constant (M⁻¹s⁻¹) ** |
| Azido-amino acid + DIBO (Dibenzocyclooctynol) | ~0.1 |
| Azido-amino acid + BCN (Bicyclononyne) | 0.28 - 0.34 |
| Azido-amino acid + DIFO (Difluorinated cyclooctyne) | ~0.3 |
| The structure of the cyclooctyne (B158145) has a significant effect on the reaction kinetics. |
Experimental Corner: Detailed Protocols
This section provides detailed methodologies for the synthesis of a key azido-functionalized amino acid and its application in common experimental workflows.
Synthesis of Fmoc-L-azidohomoalanine (Fmoc-Aha-OH)
This protocol describes an efficient two-step synthesis from readily available Fmoc-protected glutamine.
Materials:
-
Fmoc-Gln(Trt)-OH
-
[Bis(trifluoroacetoxy)iodo]benzene
-
DMF/H₂O (2:1)
-
Imidazole-1-sulfonyl azide hydrochloride
-
K₂CO₃
-
MeOH
-
CH₂Cl₂
-
Et₂O
-
Saturated NaHCO₃ solution
-
Concentrated HCl
Procedure:
-
Hofmann Rearrangement:
-
Dissolve Fmoc-Gln(Trt)-OH in a 2:1 mixture of DMF and water.
-
Add pyridine and [bis(trifluoroacetoxy)iodo]benzene.
-
Stir the reaction mixture for 14 hours.
-
Isolate the resulting amine precursor, Fmoc-Dab(Trt)-OH, by filtration.
-
-
Diazo Transfer:
-
Dissolve the Fmoc-Dab(Trt)-OH in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂ (1:1:1).
-
Add imidazole-1-sulfonyl azide hydrochloride and adjust the pH to 9 with K₂CO₃ solution.
-
Stir vigorously for 18 hours.
-
Dilute the reaction mixture with CH₂Cl₂ and separate the aqueous phase.
-
Extract the organic phase with saturated NaHCO₃ solution.
-
Combine the aqueous extracts, wash with Et₂O, and acidify to pH 2 with concentrated HCl.
-
Extract the product with Et₂O.
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield Fmoc-Aha-OH.
-
Metabolic Labeling of Proteins with Azidohomoalanine (AHA)
This protocol outlines the incorporation of AHA into proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Culture:
-
Culture mammalian cells to the desired confluency in complete medium.
-
-
Methionine Starvation (Optional but recommended for higher incorporation):
-
Aspirate the complete medium and wash the cells once with PBS.
-
Add methionine-free medium and incubate for 30-60 minutes.
-
-
AHA Labeling:
-
Supplement the methionine-free medium with AHA to a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The resulting protein lysate containing AHA-labeled proteins is now ready for downstream applications.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Protein Lysates
This protocol describes the labeling of AHA-containing proteins with an alkyne-functionalized probe.
Materials:
-
AHA-labeled protein lysate
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
Procedure:
-
Prepare Click-Chemistry Reaction Cocktail (prepare fresh):
-
For a 100 µL reaction, mix the following in order:
-
Protein lysate (containing 50-100 µg of protein)
-
Alkyne probe (to a final concentration of 10-50 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 1 mM to initiate the reaction.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Downstream Analysis:
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, western blotting, or affinity purification.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol details the labeling of AHA-containing proteins on the surface of live cells with a cyclooctyne-fluorophore conjugate.
Materials:
-
Cells metabolically labeled with AHA
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Complete cell culture medium
-
PBS
Procedure:
-
Cell Preparation:
-
Culture and metabolically label cells with AHA as described previously.
-
-
Labeling Reaction:
-
Wash the cells once with warm PBS.
-
Add the cyclooctyne-fluorophore conjugate, diluted in complete medium, to the cells at a final concentration of 5-25 µM.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Washing:
-
Wash the cells three times with warm PBS to remove excess probe.
-
-
Imaging:
-
The cells are now ready for live-cell imaging by fluorescence microscopy.
-
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the core bioorthogonal reactions and a typical experimental workflow.
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling with H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool for elucidating protein function, tracking protein localization, and developing novel protein therapeutics such as antibody-drug conjugates (ADCs). The incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functional groups into proteins at specific sites offers a precise method for chemical modification. This document provides detailed protocols for the site-specific incorporation of the non-canonical amino acid H-L-Tyr(2-azidoethyl)-OH and subsequent labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and biocompatible click chemistry reaction.
This compound is a tyrosine analog containing an azide (B81097) group, which is chemically inert in biological systems but can selectively react with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst.[1] This two-step approach, involving the genetic incorporation of the ncAA followed by a bioorthogonal chemical ligation, enables the attachment of a wide variety of probes, including fluorophores, biotin, and drug molecules, to a target protein with high specificity.
Principle of the Method
The site-specific incorporation of this compound is achieved using the amber stop codon (UAG) suppression methodology. This technique requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize this compound and the UAG codon, respectively. The engineered aaRS charges the suppressor tRNA with this compound, which is then delivered to the ribosome in response to an in-frame UAG codon in the mRNA of the target protein, leading to the incorporation of the ncAA at the desired position.
Once the protein containing this compound is expressed and purified, the azide group can be specifically labeled with a molecule containing a strained alkyne (e.g., DBCO, BCN, DIFO) through a SPAAC reaction.[1] This reaction is highly efficient and proceeds readily in aqueous buffers at physiological pH and temperature, making it ideal for the modification of sensitive biological molecules.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
Note: This protocol assumes the availability of an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate suppressor tRNA. As of the latest literature review, a publicly available, pre-engineered synthetase for this compound has not been identified. Researchers may need to evolve a synthetase, for example, from a parent tyrosyl-tRNA synthetase, to be specific for this particular ncAA. The general principles for evolving aaRS are well-documented.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (UAG) codon at the desired labeling site.
-
Plasmid encoding the engineered this compound-specific aaRS and its cognate suppressor tRNA (e.g., a pEVOL or pSUP vector).
-
This compound
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
L-arabinose (if using an arabinose-inducible promoter for the aaRS/tRNA plasmid)
-
Buffer for protein purification (e.g., phosphate (B84403) or Tris buffer with appropriate additives)
-
Protein purification resin (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene and the plasmid encoding the orthogonal aaRS/tRNA pair. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.
-
Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Addition of ncAA and Inducers: Add this compound to a final concentration of 1-2 mM. Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose (e.g., to a final concentration of 0.02% w/v). Induce the expression of the target protein by adding IPTG (e.g., to a final concentration of 0.5-1 mM).
-
Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) overnight (16-20 hours) with shaking to enhance proper protein folding.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Purify the target protein from the supernatant using an appropriate chromatography method (e.g., immobilized metal affinity chromatography for His-tagged proteins).
-
Verification of Incorporation: Confirm the successful incorporation of this compound by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the incorporated ncAA.
Protocol 2: Labeling of Azide-Modified Protein with a DBCO-Functionalized Probe via SPAAC
Materials:
-
Purified protein containing this compound in an appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
DBCO-functionalized probe (e.g., DBCO-fluorophore, DBCO-biotin, DBCO-drug) dissolved in an organic solvent like DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Size-exclusion chromatography column or dialysis tubing for purification.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dilute the purified azide-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Addition of DBCO Probe: Add the DBCO-functionalized probe to the protein solution. A 5- to 20-fold molar excess of the DBCO probe over the protein is typically recommended to ensure efficient labeling. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
Purification of Labeled Protein: Remove the excess, unreacted DBCO probe by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization of Labeled Protein: Analyze the final labeled protein by SDS-PAGE. Successful labeling can often be visualized by fluorescence imaging of the gel (if a fluorescent probe was used) or by a shift in the molecular weight. The labeling efficiency can be quantified using UV-Vis spectroscopy by measuring the absorbance of the protein and the attached probe.
Quantitative Data
The following tables provide a summary of typical quantitative data for protein expression with ncAAs and for SPAAC reactions. Note that the protein yield for this compound incorporation may vary depending on the target protein and the efficiency of the specific orthogonal aaRS/tRNA pair used.
Table 1: Typical Protein Yields for Site-Specific ncAA Incorporation in E. coli
| Parameter | Typical Range | Notes |
| Protein Yield | 0.1 - 10 mg/L of culture | Highly dependent on the protein, the position of the amber codon, and the efficiency of the orthogonal pair. |
| Incorporation Efficiency | >95% | Can be assessed by mass spectrometry. |
Table 2: Recommended Parameters for SPAAC Labeling of Azide-Modified Proteins with DBCO Probes
| Parameter | Recommended Value | Optimization Notes |
| Molar Excess of DBCO Probe | 5 - 20 fold | Higher excess can drive the reaction to completion but may require more extensive purification. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the reaction rate. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction, but protein stability must be considered.[2] |
| Reaction Time | 1 - 12 hours | Monitor reaction progress to determine the optimal time. |
| pH | 7.0 - 8.0 | SPAAC is generally efficient within this pH range. |
| Organic Solvent (e.g., DMSO) | < 10% (v/v) | Minimize to maintain protein stability. |
Visualizations
Caption: Experimental workflow for site-specific protein labeling.
Caption: Mechanism of ncAA incorporation via amber suppression.
References
Application Notes and Protocols for the Incorporation of H-L-Tyr(2-azidoethyl)-OH in E. coli Expression Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) H-L-Tyr(2-azidoethyl)-OH into proteins expressed in Escherichia coli. The incorporation of this azido-functionalized tyrosine analog enables a variety of downstream applications, including bio-orthogonal conjugation via "click chemistry," for the development of antibody-drug conjugates (ADCs), protein labeling, and interaction studies.
Introduction
The expansion of the genetic code to include unnatural amino acids has become a powerful tool in protein engineering and drug development. The site-specific incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This system repurposes a stop codon, typically the amber codon (TAG), to encode the ncAA. An engineered aaRS, evolved to specifically recognize this compound, charges an orthogonal suppressor tRNA that recognizes the amber codon. This charged tRNA then delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain.
The most commonly utilized orthogonal system for tyrosine analogs is derived from the tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA from the archaeon Methanocaldococcus jannaschii (Mj). This MjTyrRS/tRNA pair does not cross-react with the endogenous E. coli translational machinery, ensuring the high fidelity of ncAA incorporation.
Principle of Incorporation
The core of this technology relies on a two-plasmid system co-transformed into an E. coli expression strain. The first plasmid, often a pET-based vector, carries the gene of interest with an in-frame amber (TAG) codon at the desired site of ncAA incorporation. The second plasmid, such as a pEVOL or pSUPAR vector, encodes the engineered MjTyrRS specific for this compound and multiple copies of the orthogonal Mj suppressor tRNA.
Upon induction, the engineered aaRS is expressed and, in the presence of exogenously supplied this compound, charges the suppressor tRNA. When the ribosome encounters the amber codon in the mRNA of the target protein, the charged suppressor tRNA binds to this codon, leading to the incorporation of this compound instead of translation termination.
Experimental Workflow
The overall experimental workflow for the incorporation of this compound is depicted below.
Caption: Experimental workflow for this compound incorporation.
Signaling Pathway for Amber Suppression
The molecular mechanism of amber suppression for ncAA incorporation is illustrated in the following diagram.
Caption: Amber suppression for ncAA incorporation pathway.
Quantitative Data Summary
While specific data for this compound is limited in publicly available literature, the following table summarizes typical quantitative parameters and expected yields based on the incorporation of similar azido-functionalized amino acids like p-azidophenylalanine (pAzF).[1] Yields are highly dependent on the protein being expressed and the specific experimental conditions.
| Parameter | Typical Value/Range | Notes |
| Expression Strain | E. coli BL21(DE3) | Commonly used for T7 promoter-based expression. |
| Plasmids | pET vector (for GOI) and pEVOL (for aaRS/tRNA) | Other vector combinations can also be used. |
| Antibiotics | Ampicillin (B1664943) (100 µg/mL), Chloramphenicol (34 µg/mL) | Dependent on the resistance markers of the plasmids. |
| This compound | 0.5 - 1.0 g/L (2-4 mM) | Optimal concentration may need to be determined empirically. |
| Inducers | 1 mM IPTG, 0.02% L-arabinose | For inducing the GOI and the aaRS, respectively. |
| Culture OD600 at Induction | 0.5 - 0.8 | |
| Expression Temperature | 30°C | Lower temperatures (18-25°C) may improve protein solubility. |
| Expression Time | 16-24 hours | |
| Protein Yield | 1-10 mg/L of culture | Highly variable depending on the target protein. |
| Incorporation Efficiency | 5-50% | Can be influenced by the expression context of the TAG codon. |
Experimental Protocols
Note: These protocols are adapted from established methods for unnatural amino acid incorporation and should be optimized for your specific protein of interest.[1]
Protocol 1: Co-transformation of E. coli
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 100-200 ng of the plasmid containing your gene of interest (with the amber codon) and 100-200 ng of the pEVOL plasmid encoding the engineered synthetase for this compound to the competent cells.
-
Gently mix the DNA and cells by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately transfer the tube to ice and incubate for 2 minutes.
-
Add 800 µL of SOC medium and incubate at 37°C for 1 hour with shaking (250 rpm).
-
Plate 100-200 µL of the transformation mixture onto LB agar (B569324) plates containing the appropriate antibiotics (e.g., ampicillin and chloramphenicol).
-
Incubate the plates overnight at 37°C.
Protocol 2: Protein Expression
-
Inoculate a single colony from the transformation plate into 20 mL of LB medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking (250 rpm).
-
The next day, inoculate 1 L of LB medium containing the same antibiotics with the overnight starter culture.
-
Add this compound to a final concentration of 0.5 g/L.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.5.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02%.
-
Reduce the temperature to 30°C and continue to shake the culture overnight (16-24 hours).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 3: Protein Purification and Analysis
-
Resuspend the cell pellet in a lysis buffer appropriate for your protein and purification method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the protein from the supernatant using your established protocol.
-
Analyze the purified protein by SDS-PAGE to check for purity and expression levels.
-
Confirm the incorporation of this compound by mass spectrometry. The mass of the protein will be increased by the mass of the incorporated ncAA minus the mass of water.
Troubleshooting
-
Low protein yield:
-
Optimize the concentration of this compound.
-
Vary the induction conditions (IPTG and L-arabinose concentrations, temperature, and time).
-
Use a different E. coli expression strain.
-
Ensure the engineered aaRS is active and specific for this compound.
-
-
Truncated protein product:
-
This indicates inefficient suppression of the amber codon.
-
Increase the copy number of the suppressor tRNA gene on the pEVOL plasmid.
-
Use an E. coli strain with a deleted or down-regulated release factor 1 (RF1).
-
-
No incorporation of the unnatural amino acid:
-
Verify the sequence of your gene of interest to confirm the presence of the TAG codon.
-
Ensure that the correct engineered aaRS for this compound is being used.
-
Check the viability and concentration of the this compound stock solution.
-
By following these guidelines and protocols, researchers can successfully incorporate the versatile chemical handle of this compound into their proteins of interest, opening up a wide range of possibilities for protein modification and the development of novel protein therapeutics.
References
Methods for Incorporating H-L-Tyr(2-azidoethyl)-OH in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for chemical biology and drug development. H-L-Tyr(2-azidoethyl)-OH, also known as O-(2-azidoethyl)-L-tyrosine (O2azeY), is a tyrosine analog bearing a bioorthogonal azido (B1232118) group. Once incorporated into a protein of interest, this azido moiety allows for the precise attachment of probes, drugs, or other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." This enables a wide range of applications, including protein labeling, imaging, and the creation of antibody-drug conjugates.
The primary method for incorporating this compound into proteins in mammalian cells is through the expansion of the genetic code.[1][2][3] This technique utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which are orthogonal to the host cell's endogenous translational machinery. This orthogonal pair is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), and insert this compound at that specific site during protein translation.
Principle of the Method
The successful incorporation of this compound relies on the co-expression of three key components in mammalian cells:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes and charges this compound onto the orthogonal tRNA. A promising candidate is a mutant of the Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) originally evolved for p-acetylphenylalanine (pAcF-RS), which has been shown to be effective for O2azeY in E. coli.
-
An Orthogonal tRNA: A suppressor tRNA, such as tRNATyr from Bacillus stearothermophilus, that is not recognized by the host's endogenous synthetases but is charged by the orthogonal aaRS. Its anticodon is mutated to recognize the UAG stop codon.
-
A Target Gene with a UAG Codon: The gene of interest is mutated to introduce a UAG codon at the desired site of ncAA incorporation.
When this compound is supplied in the cell culture medium, the orthogonal aaRS charges it onto the orthogonal tRNA. This charged tRNA then delivers the ncAA to the ribosome, where it is incorporated into the growing polypeptide chain at the position encoded by the UAG codon.
Experimental Data Summary
Quantitative data on the incorporation of this compound in mammalian cells is not extensively documented in dedicated studies. However, based on results from similar azido-containing ncAAs and the use of the pAcF-RS system, the following table summarizes expected outcomes and key parameters.
| Parameter | Typical Value/Range | Notes |
| This compound Concentration in Medium | 0.1 - 1.0 mM | Optimal concentration should be determined empirically for each cell line and protein. Higher concentrations can sometimes lead to cytotoxicity. |
| Incorporation Efficiency | 5-50% of total protein expression | Highly dependent on the protein, the incorporation site, the specific aaRS used, and the cell line. Efficiency is often assessed by comparing the yield of full-length protein in the presence and absence of the ncAA. |
| Incorporation Fidelity | >95% | Assessed by mass spectrometry. The primary source of infidelity is the potential for the orthogonal aaRS to mis-charge a natural amino acid, or for the UAG codon to be recognized by release factors, leading to truncation. |
| Cell Viability | >80% at optimal ncAA concentration | High concentrations of the ncAA can impact cell health. A dose-response curve to assess cytotoxicity is recommended. |
| Potential Issue: Azide (B81097) Reduction | Variable | The azido group can be reduced to an amine by intracellular reducing agents. This is a known issue in E. coli and has been observed for other azido-ncAAs in mammalian cells.[2] The extent of reduction should be monitored by mass spectrometry. |
Key Experimental Protocols
Protocol 1: Plasmid Construction for Mammalian Expression
This protocol describes the creation of the necessary plasmids for co-transfection into mammalian cells. A two-plasmid system is common, where one plasmid carries the gene of interest and the other carries the orthogonal aaRS and tRNA genes.
Materials:
-
Mammalian expression vector for the target protein (e.g., pcDNA3.1)
-
Mammalian expression vector for the aaRS/tRNA pair (e.g., pUltra)
-
Gene encoding the protein of interest
-
Gene encoding the engineered aaRS (e.g., pAcF-RS)
-
Gene(s) for the orthogonal tRNA (e.g., Bst tRNATyr)
-
Site-directed mutagenesis kit
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid propagation
-
Plasmid purification kit
Procedure:
-
Mutate the Target Gene: Use site-directed mutagenesis to introduce a TAG (amber) codon at the desired position in your gene of interest. Clone the mutated gene into a mammalian expression vector.
-
Construct the aaRS/tRNA Plasmid:
-
Clone the gene for the engineered aaRS (e.g., pAcF-RS) into a mammalian expression vector under a strong constitutive promoter (e.g., CMV or EF-1α).
-
Clone one or more copies of the orthogonal tRNA gene into the same plasmid. The tRNA should be expressed from an RNA Pol III promoter, such as the U6 promoter. Multiple copies of the tRNA gene can enhance suppression efficiency.
-
-
Plasmid Purification: Propagate both plasmids in E. coli and purify high-quality, transfection-grade plasmid DNA. Verify the sequences of all constructs.
Protocol 2: Incorporation of this compound in HEK293 Cells
This protocol provides a general procedure for the transient transfection of HEK293 cells and the expression of the target protein containing this compound.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Purified plasmids (target gene and aaRS/tRNA)
-
This compound (stock solution in 1M HCl or DMSO, neutralized before use)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. A typical ratio for the target gene plasmid to the aaRS/tRNA plasmid is 1:1.
-
Add the transfection complexes to the cells.
-
-
Protein Expression:
-
4-6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and the desired final concentration of this compound (e.g., 0.5 mM).
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
-
Cell Harvest and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Confirmation of Incorporation:
-
Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against your protein of interest or an affinity tag. Compare the expression levels of the full-length protein in the presence and absence of this compound.
-
For definitive confirmation and to assess fidelity and azide reduction, perform mass spectrometry on the purified protein.
-
Protocol 3: Bioorthogonal Labeling with Click Chemistry
This protocol describes the labeling of the incorporated this compound with a fluorescent alkyne probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Cell lysate or purified protein containing this compound
-
Alkyne-fluorophore probe (e.g., DBCO-Fluor 488 for copper-free click, or a terminal alkyne for CuAAC)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Tris buffer
Procedure:
-
Prepare Click-Chemistry Reagents:
-
Prepare stock solutions of CuSO4, THPTA, sodium ascorbate, and the alkyne probe.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein sample (cell lysate or purified protein) with the alkyne probe.
-
Add the THPTA ligand, followed by CuSO4.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Analysis:
-
Analyze the reaction mixture by SDS-PAGE.
-
Visualize the labeled protein using a fluorescence gel scanner.
-
A band corresponding to the molecular weight of the target protein should be fluorescent, confirming successful labeling.
-
Visualizations
Caption: Workflow for genetic code expansion.
Caption: Bioorthogonal click chemistry reaction.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][2][3] This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous environments, making it an invaluable tool in drug discovery, proteomics, and materials science.[1][2][4] The unnatural amino acid, H-L-Tyr(2-azidoethyl)-OH, serves as a versatile building block, enabling the introduction of an azide (B81097) moiety for subsequent CuAAC-mediated conjugation to alkyne-containing molecules. This document provides detailed protocols and application notes for the use of this compound in CuAAC reactions.
This compound is a tyrosine derivative containing a terminal azide group, which can be readily utilized in CuAAC reactions with molecules bearing an alkyne group.[5] This enables the site-specific labeling and conjugation of peptides, proteins, and other biomolecules.
Core Concepts of CuAAC
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[1] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), through reduction by a mild reducing agent like sodium ascorbate (B8700270).[6][7] To enhance the reaction rate and prevent the oxidation of the catalytically active Cu(I), a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed.[6][7][8]
Data Presentation
Table 1: Typical Reagent Concentrations for CuAAC Protocol
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 10 mM in DMSO or aqueous buffer | 100 µM - 1 mM | The concentration can be adjusted based on the specific alkyne partner and reaction scale. |
| Alkyne-containing molecule | 10 mM in a compatible solvent | 100 µM - 1 mM | A 1:1 to 1.5:1 molar ratio of azide to alkyne is commonly used. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50 µM - 500 µM | A stock solution is stable at room temperature.[2] |
| Sodium Ascorbate | 100 mM in water | 1 mM - 5 mM | A fresh solution should be prepared for each experiment to ensure maximum reducing activity.[6][7] |
| THPTA Ligand | 50 mM in water | 250 µM - 2.5 mM | A 5:1 ligand to copper ratio is often recommended to protect biomolecules from oxidation.[6][7] |
Table 2: Representative Reaction Parameters and Outcomes
| Parameter | Condition | Expected Outcome/Notes |
| Solvent | Phosphate-buffered saline (PBS), pH 7.4; DMSO/water or t-BuOH/water mixtures | Co-solvents can be used to improve the solubility of hydrophobic reactants. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS or TLC. |
| pH Range | 4 - 11 | The reaction is tolerant to a wide pH range.[1][2] |
| Yield | >90% | High to quantitative yields are characteristic of CuAAC reactions. |
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound
This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Solvent (e.g., degassed PBS, pH 7.4, or a mixture with DMSO or t-BuOH)
-
Nitrogen or Argon gas (optional but recommended)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the alkyne-containing molecule stock solution.
-
Add the this compound stock solution (typically 1.0 to 1.2 equivalents relative to the alkyne).
-
Add the reaction solvent to achieve the desired final reactant concentration (e.g., 1 mM).
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 5-10 minutes.
-
-
Addition of Catalytic System:
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions. For a final copper concentration of 250 µM, you would use 12.5 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA for a 1 mL final reaction volume, maintaining a 1:5 copper to ligand ratio.
-
Add the premixed catalyst solution to the reaction mixture.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to achieve a final concentration of 5 mM (50 µL of 100 mM stock for a 1 mL final reaction volume).
-
Gently mix the reaction by vortexing or pipetting.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC, until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper catalyst.
-
The desired product can be purified by standard chromatographic techniques (e.g., HPLC, column chromatography) or, for biomolecules, by size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.[6]
-
Visualization of Workflow and Reaction
Caption: Experimental workflow for the CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins (Journal Article) | OSTI.GOV [osti.gov]
- 5. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction leverages the high ring strain of cyclooctynes, which react rapidly and selectively with azides to form a stable triazole linkage.[2] H-L-Tyr(2-azidoethyl)-OH is an unnatural amino acid that serves as a valuable building block for introducing an azide (B81097) moiety into peptides, proteins, and other molecules. Its tyrosine core allows for potential enzymatic modifications, while the azidoethyl group provides a handle for highly specific SPAAC conjugation with strained alkynes like Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN).[1]
These application notes provide detailed protocols for the use of this compound in SPAAC reactions, guidance on reaction optimization, and methods for the characterization of the resulting conjugates.
Key Applications
-
Peptide and Protein Labeling: Site-specific incorporation of this compound into a peptide sequence allows for the precise attachment of reporter molecules such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG).
-
Drug Development: In the development of Antibody-Drug Conjugates (ADCs), this amino acid can serve as a conjugation handle to link a cytotoxic payload to a monoclonal antibody.
-
Surface Functionalization: The azido (B1232118) group enables the immobilization of peptides or proteins onto surfaces functionalized with a strained alkyne, which is useful for creating biosensors and functionalized biomaterials.[1]
-
Live Cell Imaging: When combined with a fluorophore-alkyne conjugate, this compound can be used to track the localization and dynamics of labeled biomolecules in living cells.
Data Presentation: Reaction Kinetics
The rate of the SPAAC reaction is critical for successful bioconjugation, especially when working with low concentrations or in dynamic biological systems. The second-order rate constants (k₂) are influenced by the specific strained alkyne used, the solvent, pH, and temperature. The following tables summarize representative kinetic data for SPAAC reactions involving azido-amino acids and common cyclooctynes.
Table 1: Representative Second-Order Rate Constants (k₂) for SPAAC Reactions
| Azide Compound | Strained Alkyne | Solvent/Buffer | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Azido-L-alanine | sulfo-DBCO | HEPES (pH 7) | 37 | 1.22 |
| Azido-L-alanine | sulfo-DBCO | PBS (pH 7) | 37 | 0.85 |
| Azidolysine-containing peptide | DBCO | HBS (pH 7.4) | 25 | 0.34 |
| Azidolysine derivative | BCN | MeOD | 25 | 0.28 |
| para-Azido-L-phenylalanine (pAzF) | DBCO-PEG | Not Specified | Not Specified | ~0.1 |
Data is illustrative and sourced from reactions with similar azido-amino acids. Actual rates with this compound may vary.[3][4][5]
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer (pH) | Relative Reaction Rate (vs. PBS pH 7) |
| PBS (7.0) | 1.00 |
| HEPES (7.0) | ~1.44 |
| Borate (B1201080) (8.0) | ~1.35 |
| MES (6.0) | ~0.85 |
| DMEM Media | ~1.14 |
| RPMI Media | ~0.91 |
Data is generalized from a study on 3-azido-L-alanine and sulfo-DBCO.[3][6] Higher pH values generally lead to increased reaction rates, with the exception of HEPES buffer.[3]
Experimental Protocols
Protocol 1: General Solution-Phase SPAAC with this compound and a DBCO-Functionalized Molecule
This protocol describes a general procedure for conjugating this compound to a molecule functionalized with a DBCO group.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer (pH 7.0-8.5). Avoid buffers containing sodium azide.
-
Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or silica (B1680970) gel chromatography.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the chosen reaction buffer to a final concentration of 10 mM. If solubility is an issue, a small amount of DMSO can be added.
-
Dissolve the DBCO-functionalized molecule in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution.
-
Add the DBCO-functionalized molecule stock solution to the tube. A 1.1 to 1.5 molar excess of the DBCO reagent is typically recommended to ensure complete consumption of the azide.
-
The final concentration of reactants should ideally be in the high micromolar to low millimolar range to ensure a reasonable reaction rate.
-
-
Incubation:
-
Gently mix the reaction mixture.
-
Incubate at room temperature (25°C) or 37°C for 2-12 hours. Reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
After the reaction is complete, concentrate the solution under vacuum.
-
Purify the resulting triazole product by RP-HPLC or silica gel column chromatography to remove unreacted starting materials.
-
-
Characterization:
-
Confirm the identity and purity of the final product using Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: SPAAC on a Peptide Containing this compound
This protocol outlines the labeling of a peptide that has been synthesized to include this compound using solid-phase peptide synthesis (SPPS).
Materials:
-
Azide-containing peptide, purified by HPLC.
-
DBCO-functionalized label (e.g., DBCO-biotin).
-
Reaction Buffer: PBS or HEPES (pH 7.4).
-
DMSO.
-
Purification system: Size-exclusion chromatography (SEC) or RP-HPLC.
Procedure:
-
Peptide Preparation:
-
Synthesize the peptide using standard Fmoc-based SPPS, incorporating Fmoc-L-Tyr(2-azidoethyl)-OH at the desired position.
-
Cleave the peptide from the resin and deprotect the side chains.
-
Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.
-
Lyophilize the purified peptide.
-
-
Reaction Setup:
-
Dissolve the lyophilized azide-peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the DBCO-label in DMSO.
-
Add the DBCO-label stock solution to the peptide solution to achieve a 5-10 fold molar excess of the label. The final DMSO concentration should be kept below 10% (v/v) to avoid peptide precipitation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
Remove the excess unreacted DBCO-label and other small molecules by size-exclusion chromatography (e.g., a PD-10 desalting column) or by dialysis against the reaction buffer.
-
For higher purity, the labeled peptide can be further purified by RP-HPLC.
-
-
Characterization:
-
Confirm successful conjugation and purity using MALDI-TOF or ESI-MS. The mass of the product should correspond to the sum of the peptide mass and the DBCO-label mass.
-
SDS-PAGE analysis can also be used to visualize the increase in molecular weight upon conjugation.
-
Mandatory Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for a solution-phase SPAAC reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. A mild protocol for efficient preparation of functional molecules containing triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for In Vivo Protein Labeling Using H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo incorporation of the non-canonical amino acid (ncAA) H-L-Tyr(2-azidoethyl)-OH into proteins for subsequent bioorthogonal labeling. This powerful technique enables the site-specific modification of proteins within living cells, offering a versatile tool for studying protein function, dynamics, and interactions.
Application Notes
Introduction to In Vivo Protein Labeling with this compound
The ability to label proteins in their native cellular environment is crucial for understanding complex biological processes. The use of non-canonical amino acids (ncAAs) with bioorthogonal reactive groups has revolutionized protein research. This compound is a tyrosine analog that contains an azide (B81097) moiety. This azide group is chemically inert within the cellular environment but can undergo highly specific and efficient bioorthogonal reactions, most notably the "click chemistry" ligation with an alkyne-containing probe.
The in vivo incorporation of this compound is achieved through the expansion of the genetic code.[1][2][3][4][5] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize this compound and direct its insertion into a target protein at a specific site, which is designated by a nonsense codon (e.g., the amber stop codon, UAG) engineered into the protein's gene.[1][6] Once incorporated, the azide handle on the protein can be covalently modified with a variety of probes, including fluorophores, biotin, or drug molecules, enabling a wide range of downstream applications.[7][8]
Key Advantages
-
Site-Specific Labeling: Allows for the precise placement of a probe on the protein of interest, avoiding the random and often disruptive labeling of native amino acid residues.[9]
-
Bioorthogonality: The azide-alkyne reaction is highly specific and does not interfere with native cellular processes, ensuring that the labeling is confined to the target protein.
-
Versatility: A wide array of alkyne-modified probes can be used to label the azide-containing protein, enabling applications in fluorescence imaging, protein purification, and interaction studies.[8]
-
In Vivo Applicability: The entire process, from ncAA incorporation to labeling, can be performed in living cells, providing insights into protein function in a native context.[10]
Potential Applications
-
Fluorescence Imaging: Visualization of protein localization and trafficking in living cells.[7][9]
-
Protein-Protein Interaction Studies: Identification of binding partners through cross-linking or affinity purification.
-
Enzyme Engineering: Introduction of novel functionalities into enzymes.[11]
-
Drug Development: Development of antibody-drug conjugates and targeted therapeutics.
Experimental Protocols
The following protocols provide a general framework for the in vivo incorporation of this compound and subsequent fluorescent labeling. Optimization will be required for specific proteins and cell types.
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol describes the expression of a target protein containing this compound at a specific site in E. coli.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound (e.g., an evolved TyrRS/tRNA CUA pair).[12]
-
This compound
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
2. Method:
-
Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal aaRS/tRNA pair.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Bioorthogonal Labeling of the Azide-Modified Protein with a Fluorescent Probe via CuAAC (Click Chemistry)
This protocol describes the labeling of the purified protein containing this compound with an alkyne-functionalized fluorescent dye.
1. Materials:
-
Purified protein containing this compound
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
2. Method:
-
Prepare a fresh labeling buffer. For a 100 µL reaction, mix the following in order:
-
84 µL of purified protein (1 mg/mL in PBS)
-
1 µL of alkyne-fluorophore (10 mM stock in DMSO)
-
10 µL of a 10X premix of CuSO4 and THPTA (10 mM CuSO4, 50 mM THPTA in water)
-
5 µL of sodium ascorbate (100 mM stock in water, freshly prepared)
-
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Remove the excess labeling reagents by size exclusion chromatography or dialysis.
-
Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
Data Presentation
The following table provides a template for summarizing the results of protein expression and labeling experiments.
| Construct | ncAA Concentration (mM) | Protein Yield (mg/L) | Labeling Efficiency (%) | Notes |
| Target Protein-WT | 0 | 15.2 | N/A | Wild-type protein without ncAA. |
| Target Protein-TAG | 1 | 8.5 | 92 | Expression with this compound. |
| Target Protein-TAG | 0.5 | 6.1 | 85 | Lower ncAA concentration. |
| Target Protein-TAG | 0 | <0.1 | N/A | No ncAA control, shows amber suppression. |
Visualizations
The following diagrams illustrate the key experimental workflows and concepts.
Caption: Workflow for in vivo incorporation and labeling.
Caption: Conceptual signaling pathway of protein labeling.
References
- 1. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. badran.scripps.edu [badran.scripps.edu]
- 3. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Code Expansion: A Powerful Tool for Understanding the Physiological Consequences of Oxidative Stress Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brain.mpg.de [brain.mpg.de]
- 11. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporation of 3-azidotyrosine into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins using H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific fluorescent labeling of proteins is an invaluable tool for elucidating their function, localization, and dynamics within complex biological systems. The incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups, followed by chemoselective ligation with fluorescent probes, offers a precise and versatile method for protein labeling.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of H-L-Tyr(2-azidoethyl)-OH, an azido-functionalized tyrosine derivative, for the fluorescent labeling of proteins.
This compound can be genetically incorporated into a protein of interest at a specific site in response to an amber stop codon (UAG) using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.[3][6] The introduced azide (B81097) group serves as a bioorthogonal handle for covalent modification with a fluorescent dye containing a complementary reactive group, typically an alkyne, via "click chemistry".[7][8][9][10] This approach allows for the attachment of a wide variety of fluorescent probes with minimal perturbation to the protein's structure and function. The two primary forms of click chemistry utilized are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10][11]
Key Advantages of Using this compound
-
Site-Specific Labeling: Enables precise control over the location of the fluorescent probe on the protein surface.[3][6]
-
Minimal Perturbation: The small size of the azide group is less likely to interfere with protein folding and function compared to larger tags.[4]
-
Versatility: The azide handle can be reacted with a wide array of alkyne-modified fluorescent dyes, allowing for flexibility in experimental design.
-
Bioorthogonality: The azide group is chemically inert in biological systems, ensuring that the labeling reaction is highly specific.[8]
Quantitative Data for Labeled Proteins
Effective fluorescent labeling requires characterization of the final protein conjugate. Researchers should aim to quantify the following parameters. The table below provides a template for organizing experimental data.
| Parameter | Description | Example Target Value/Range |
| Labeling Efficiency (%) | The percentage of the target protein that has been successfully labeled with the fluorescent dye. Determined by techniques such as mass spectrometry, SDS-PAGE with in-gel fluorescence, or UV-Vis spectroscopy. | > 80% |
| Degree of Labeling (DOL) | The average number of dye molecules per protein molecule. For site-specific labeling, the ideal DOL is 1.0. | 0.9 - 1.1 |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. A measure of the fluorescence efficiency of the dye-protein conjugate. | > 0.3 |
| Molar Extinction Coefficient (ε) | A measure of how strongly the dye-protein conjugate absorbs light at a specific wavelength. | > 50,000 M⁻¹cm⁻¹ at λmax |
| Photostability | The resistance of the fluorophore to photobleaching upon exposure to excitation light. Often reported as the time to 50% signal decay. | > 60 seconds of continuous illumination |
| Fluorescence Lifetime (τ) | The average time the fluorophore stays in the excited state before returning to the ground state. | 1 - 5 nanoseconds |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol outlines the general steps for incorporating this compound into a protein of interest in E. coli using an amber suppression-based system. Optimization of expression conditions may be required for specific proteins.
Materials:
-
Expression plasmid for the protein of interest with a UAG codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound (e.g., a variant of the tyrosyl-tRNA synthetase/tRNA pair).[3][6]
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose (if the synthetase is under an arabinose-inducible promoter).
-
Purification resin for the target protein (e.g., Ni-NTA for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and L-arabinose (if applicable) to a final concentration of 0.02-0.2% (w/v).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Resuspend the cell pellet in lysis buffer and purify the protein of interest using the appropriate chromatography method.
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Fluorescent Labeling of Azido-Modified Protein via SPAAC
This protocol describes the labeling of the purified azido-containing protein with a cyclooctyne-functionalized fluorescent dye. SPAAC is a copper-free click chemistry reaction, making it suitable for applications where copper toxicity is a concern.[11]
Materials:
-
Purified protein containing this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye, BCN-dye).[9][10]
-
DMSO for dissolving the dye.
-
Desalting column or dialysis cassette for removing excess dye.
Procedure:
-
Protein Preparation: Adjust the concentration of the purified azido-protein to 1-5 mg/mL in the reaction buffer.
-
Dye Preparation: Prepare a 10 mM stock solution of the cyclooctyne-dye in DMSO.
-
Reaction: Add a 5- to 20-fold molar excess of the cyclooctyne-dye to the protein solution. Gently mix and incubate at room temperature for 1-4 hours or at 4°C for 12-18 hours, protected from light.
-
Purification: Remove the unreacted dye by size-exclusion chromatography (desalting column) or dialysis.
-
Characterization: Characterize the labeled protein by SDS-PAGE with in-gel fluorescence and UV-Vis spectroscopy to determine the labeling efficiency and degree of labeling.
Protocol 3: Fluorescent Labeling of Azido-Modified Protein via CuAAC
This protocol describes the labeling of the purified azido-containing protein with a terminal alkyne-functionalized fluorescent dye using a copper(I) catalyst. CuAAC is generally faster than SPAAC but the copper catalyst can be toxic to living cells and may need to be removed for downstream applications.[11]
Materials:
-
Purified protein containing this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Terminal alkyne-functionalized fluorescent dye.
-
DMSO for dissolving the dye.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA, TBTA).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein and Dye Preparation: Prepare the azido-protein and alkyne-dye as described in the SPAAC protocol.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (B8700270) (500 mM in water), and the copper ligand (50 mM in DMSO/water).
-
Reaction Mixture: In the following order, add to the protein solution:
-
Alkyne-dye (5- to 20-fold molar excess).
-
Copper ligand (to a final concentration of 1 mM).
-
CuSO₄ (to a final concentration of 0.5 mM).
-
Sodium ascorbate (to a final concentration of 5 mM).
-
-
Incubation: Gently mix and incubate at room temperature for 1 hour, protected from light.
-
Purification and Characterization: Remove excess dye and reaction components and characterize the labeled protein as described in the SPAAC protocol.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the central dogma of molecular biology as it applies to the incorporation of this compound and the subsequent labeling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein expression | Toxicity of the UAA or synthetase. | Reduce inducer concentrations. Lower expression temperature. Use a different expression strain. |
| No UAA incorporation | Inefficient synthetase/tRNA pair. | Sequence plasmids to confirm integrity. Optimize UAA concentration. |
| Low labeling efficiency | Incomplete reaction. Steric hindrance. | Increase dye concentration and/or incubation time. Use a dye with a longer linker. Switch from SPAAC to CuAAC or vice versa. |
| Protein precipitation during labeling | Unfavorable buffer conditions. Dye aggregation. | Optimize buffer pH and salt concentration. Add a mild detergent (e.g., Tween-20). Filter the dye solution before use. |
Conclusion
The use of this compound provides a powerful and precise method for the fluorescent labeling of proteins. By combining genetic code expansion with bioorthogonal click chemistry, researchers can introduce a wide range of fluorescent probes at specific sites within a protein of interest. This enables a multitude of applications in cell biology, biochemistry, and drug development, from visualizing protein localization and trafficking to studying protein-protein interactions and conformational changes. The protocols and guidelines presented here offer a starting point for the successful implementation of this advanced protein labeling strategy.
References
- 1. interchim.fr [interchim.fr]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Incorporation of 3-azidotyrosine into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of 3-Azidotyrosine into Proteins Through Engineering Yeast Tyrosyl-tRNA Synthetase and Its Application to Site-Selective Protein Modification | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and molecular biology research. The incorporation of unnatural amino acids bearing bioorthogonal functional groups provides a powerful tool for precise peptide engineering. H-L-Tyr(2-azidoethyl)-OH, an unnatural tyrosine derivative, introduces an azide (B81097) moiety into the peptide sequence. This azide group serves as a chemical handle for subsequent bioconjugation reactions, primarily through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions are highly efficient, specific, and biocompatible, enabling the attachment of a wide range of functionalities to peptides, including imaging agents, therapeutic payloads, and polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides and their subsequent bioconjugation via CuAAC and SPAAC.
Applications
The bioconjugation of peptides containing this compound has a broad range of applications in biomedical and pharmaceutical research:
-
Drug Delivery and Development: Conjugation of cytotoxic drugs or targeting ligands to peptides for targeted cancer therapy.
-
Molecular Imaging: Attachment of fluorescent dyes, radiolabels, or contrast agents for in vivo and in vitro imaging applications.[1]
-
Protein Engineering: Site-specific modification of proteins and enzymes to enhance stability, activity, or introduce new functionalities.
-
Diagnostics: Development of peptide-based diagnostic probes for the detection of biomarkers.[2]
-
Cell Surface Engineering: Modification of cell surfaces with peptides to study cellular interactions and for therapeutic purposes.[3]
Key Bioconjugation Chemistries
The azide group of this compound enables two primary types of click chemistry reactions for bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][2] It is known for its high efficiency and rapid reaction rates.[4] However, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[3][4] The absence of a cytotoxic catalyst makes SPAAC highly suitable for applications in living systems.[4]
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of Fmoc-L-Tyr(2-azidoethyl)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-Tyr(2-azidoethyl)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if reducing conditions are needed)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling step.
-
-
Incorporate Fmoc-L-Tyr(2-azidoethyl)-OH: Follow the same coupling procedure as in step 3, using Fmoc-L-Tyr(2-azidoethyl)-OH.
-
Repeat Cycles: Continue the deprotection and coupling cycles until the desired peptide sequence is synthesized.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the azide-modified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Caption: Experimental workflow for peptide bioconjugation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified peptide with an alkyne-containing molecule using CuAAC.
Materials:
-
Azide-modified peptide (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve reagents)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mM.
-
Dissolve the alkyne-functionalized molecule in DMSO or PBS to a final concentration of 10-50 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add the alkyne-functionalized molecule (1.5-3 equivalents relative to the peptide).
-
Add the TBTA solution (1 equivalent relative to CuSO4).
-
Add the CuSO4 solution (0.1-0.5 equivalents relative to the peptide).
-
Initiate the reaction by adding the sodium ascorbate solution (5 equivalents relative to CuSO4).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Protect the reaction from light if using a light-sensitive molecule.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by RP-HPLC or LC-MS.
-
Purification: Purify the peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.
-
Characterization: Confirm the identity of the final conjugate by mass spectrometry.
Note on Oxidative Damage: The CuAAC reaction can sometimes lead to oxidative damage of sensitive amino acid residues like methionine, cysteine, and tryptophan.[3][5] The inclusion of a copper ligand like TBTA can help to minimize this side reaction.[5]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified peptide with a strained cyclooctyne-containing molecule.
Materials:
-
Azide-modified peptide (from Protocol 1)
-
Strained alkyne (e.g., DBCO- or BCN-functionalized molecule)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dimethyl sulfoxide (DMSO) (if needed to dissolve reagents)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mM.
-
Dissolve the strained alkyne-functionalized molecule in DMSO or PBS to a final concentration of 10-50 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add the strained alkyne-functionalized molecule (1.5-3 equivalents relative to the peptide).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 37°C to increase the rate.
-
Protect the reaction from light if using a light-sensitive molecule.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by RP-HPLC or LC-MS.
-
Purification: Purify the peptide conjugate by RP-HPLC.
-
Characterization: Confirm the identity of the final conjugate by mass spectrometry.
Quantitative Data Summary
The efficiency and kinetics of CuAAC and SPAAC reactions can vary depending on the specific reactants and reaction conditions. The following table provides a summary of typical quantitative data for these reactions.
| Parameter | CuAAC | SPAAC | Reference |
| Reaction Time | 1-4 hours | 2-12 hours | [2] |
| Typical Yield | >90% | >85% | [2][6] |
| Catalyst Required | Yes (Copper(I)) | No | [4] |
| Biocompatibility | Lower (due to copper) | High | [4] |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10⁻¹ - 10¹ | General Knowledge |
Caption: Signaling pathway for peptide bioconjugation.
Conclusion
The incorporation of this compound into peptides provides a versatile platform for site-specific modification through highly efficient click chemistry reactions. Both CuAAC and SPAAC offer robust methods for peptide bioconjugation, with the choice of reaction depending on the specific application and the tolerance of the system to a copper catalyst. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
Application Notes and Protocols: H-L-Tyr(2-azidoethyl)-OH as an Infrared Probe for Protein Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Tyr(2-azidoethyl)-OH, also known as O-(2-azidoethyl)-L-tyrosine or Azidoethoxyphenylalanine (AePhe), is a non-canonical amino acid that serves as a powerful tool for investigating protein structure and dynamics. Its unique properties, combining the utility of an infrared (IR) probe with the versatility of bioorthogonal "click" chemistry, make it an invaluable asset in chemical biology, drug discovery, and materials science.
The key feature of this compound is the azido (B1232118) (-N₃) group attached to the tyrosine side chain via a flexible ethyl ether linkage. The asymmetric stretch of the azide (B81097) group gives rise to a strong absorption band in a region of the infrared spectrum (around 2100 cm⁻¹) that is largely transparent for proteins and aqueous solutions.[1][2] This "spectral window" allows for the sensitive and selective detection of the probe's vibrational signature with minimal interference from the bulk protein.
The frequency of the azide stretch is highly sensitive to its local microenvironment, including solvent exposure, electrostatic fields, and hydrogen bonding.[2] This sensitivity enables researchers to monitor subtle changes in protein conformation and dynamics with high temporal and spatial resolution using time-resolved infrared spectroscopy techniques such as Fourier-transform infrared (FTIR) and two-dimensional infrared (2D-IR) spectroscopy.[1][2][3][4]
Furthermore, the azide group can participate in highly specific and efficient bioorthogonal "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality allows for the site-specific labeling of proteins with fluorophores, affinity tags, or other molecular probes.[5][6]
These application notes provide an overview of the properties of this compound, detailed protocols for its incorporation into proteins, and its application in studying protein dynamics using infrared spectroscopy.
Data Presentation
Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄N₄O₃ | [7] |
| Molecular Weight | 250.26 g/mol | [7] |
| Azide Asymmetric Stretch (in D₂O) | ~2100 cm⁻¹ | [2] (General for azides) |
| Extinction Coefficient (ε) | High (larger than nitriles and thiocyanates) | [2] (General for azides) |
| Vibrational Lifetime | Typically short (picoseconds) | [2] |
| Bioorthogonal Reactivity | CuAAC, SPAAC | [5][6] |
Comparison of Infrared Probes for Protein Dynamics
| Probe | Typical Frequency (cm⁻¹) | Extinction Coefficient (Relative) | Size | Perturbation Potential |
| Azide (-N₃) | 2100-2150 | High | Relatively Large | Moderate |
| Nitrile/Cyano (-C≡N) | 2200-2260 | Moderate | Small | Low |
| Thiocyanate (-SCN) | 2150-2170 | Moderate | Medium | Moderate |
| Carbonyl (-C=O) (Isotope Labeled) | 1600-1700 (shifted) | High | Native | Very Low |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins
This protocol describes the genetic incorporation of this compound at a specific site in a target protein expressed in E. coli using an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. This method relies on the amber stop codon (TAG) suppression technology.
Materials:
-
This compound
-
Plasmid encoding the target protein with a TAG codon at the desired incorporation site (e.g., pBAD vector).
-
Plasmid encoding the engineered orthogonal aaRS/tRNA pair specific for this compound (e.g., pDULE-AzidoPhe).[8]
-
E. coli expression strain (e.g., DH10B).
-
Growth media (e.g., LB broth, autoinduction media).
-
Antibiotics for plasmid selection.
-
Standard protein expression and purification reagents (e.g., IPTG or arabinose for induction, Ni-NTA resin for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the target protein and the plasmid encoding the aaRS/tRNA pair.
-
Starter Culture: Inoculate a small volume (e.g., 5-10 mL) of LB medium containing the appropriate antibiotics with a single colony of the transformed cells. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of autoinduction media (or standard expression media) containing antibiotics with the starter culture.
-
Addition of Unnatural Amino Acid: Add this compound to the expression culture to a final concentration of 1-2 mM.
-
Induction and Growth: Grow the culture at the optimal temperature for protein expression (e.g., 18-37°C) for the required duration (typically 16-24 hours). If using a standard expression medium, induce protein expression with the appropriate inducer (e.g., arabinose for pBAD vectors) when the culture reaches an OD₆₀₀ of 0.6-0.8.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using standard chromatography techniques (e.g., affinity chromatography for His-tagged proteins).
-
Verification of Incorporation: Confirm the successful incorporation of this compound by mass spectrometry. The observed molecular weight should correspond to the theoretical mass of the protein with the incorporated unnatural amino acid.
Protocol 2: Time-Resolved FTIR Spectroscopy of a Protein Containing this compound
This protocol outlines the general procedure for acquiring time-resolved FTIR difference spectra to monitor protein dynamics following a perturbation (e.g., light-induced conformational change, ligand binding).
Materials:
-
Purified protein containing this compound in a suitable buffer (e.g., phosphate (B84403) buffer in D₂O to minimize water absorption in the amide I region).
-
FTIR spectrometer equipped for time-resolved measurements (e.g., step-scan or rapid-scan capabilities).[3][4]
-
Triggering source (e.g., pulsed laser for photo-activatable proteins, stopped-flow apparatus for ligand binding).
-
IR sample cell with appropriate path length and window material (e.g., CaF₂).
-
Temperature control unit.
Procedure:
-
Sample Preparation: Concentrate the protein sample to an appropriate concentration (typically 0.5-5 mM). Exchange the buffer to a D₂O-based buffer if observing amide I changes. Load the sample into the IR cell.
-
Spectrometer Setup: Configure the FTIR spectrometer for the time-resolved experiment. This includes setting the spectral resolution, time resolution, and number of scans to be averaged.[9]
-
Background Spectrum: Collect a background spectrum of the buffer solution.
-
Pre-trigger Spectrum: Record the IR spectrum of the protein sample in its initial (unperturbed) state.
-
Initiation of Reaction and Data Acquisition: Trigger the protein dynamic event (e.g., with a laser flash). Simultaneously, initiate the time-resolved data acquisition. The spectrometer will collect a series of interferograms or spectra at defined time points after the trigger.
-
Data Processing:
-
For each time point, calculate the absorbance spectrum.
-
Generate difference spectra by subtracting the pre-trigger spectrum from the spectra at each time point. This highlights the vibrational changes occurring during the dynamic process.
-
-
Data Analysis: Analyze the changes in the azide stretching band (~2100 cm⁻¹) and other relevant bands (e.g., amide I) over time. This can provide information on:
-
Kinetics: The rates of conformational changes can be determined by fitting the time-dependent changes in peak intensities.
-
Structural Changes: Shifts in the peak frequency of the azide probe provide information about changes in its local environment (e.g., changes in hydration or electrostatic interactions).
-
Visualizations
Caption: Experimental workflow for protein dynamics studies.
Caption: Probing protein conformational changes.
Caption: Properties and applications of the probe.
References
- 1. Two-Dimensional IR Spectroscopy of Protein Dynamics Using Two Vibrational Labels: A Site-Specific Genetically Encoded Unnatural Amino Acid and an Active Site Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Dynamics by Two-Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of 3-azidotyrosine into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of 3-Azidotyrosine into Proteins Through Engineering Yeast Tyrosyl-tRNA Synthetase and Its Application to Site-Selective Protein Modification | Springer Nature Experiments [experiments.springernature.com]
- 7. H-Tyr(2-azidoethyl) [bapeks.com]
- 8. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH via Amber Suppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, enabling the introduction of novel functionalities for research and therapeutic development. This document provides a detailed guide for the incorporation of H-L-Tyr(2-azidoethyl)-OH, a tyrosine analog bearing a bioorthogonal azido (B1232118) group, into a target protein using amber codon suppression technology. The presence of the azido group allows for subsequent modification of the protein through highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This enables a wide range of applications, including the attachment of fluorescent probes, polyethylene (B3416737) glycol (PEG), drug molecules, or other desired moieties.
The core of this methodology relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous translational machinery.[3][4][5] An engineered aminoacyl-tRNA synthetase (aaRS) is specifically evolved to recognize and charge this compound onto its cognate suppressor tRNA. This tRNA possesses an anticodon (CUA) that recognizes the amber stop codon (UAG), thereby directing the incorporation of the ncAA at the desired position within the protein sequence.
Principle of Amber Suppression for ncAA Incorporation
The workflow for incorporating this compound is a multi-step process that begins with the genetic manipulation of the target protein and the host expression system. The key components of this system are:
-
Target Gene with an Amber Codon: A UAG (amber) stop codon is introduced at the desired site of ncAA incorporation in the gene of the protein of interest through site-directed mutagenesis.
-
Orthogonal tRNA: An engineered suppressor tRNA with a CUA anticodon that recognizes the UAG codon but is not recognized by the host's endogenous aaRSs.
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically aminoacylates the orthogonal tRNA with this compound and does not recognize any of the host's endogenous tRNAs or canonical amino acids.
-
Expression Host: A suitable host organism (e.g., E. coli, mammalian cells) that can accommodate the orthogonal pair and express the target protein.
-
This compound: The non-canonical amino acid supplied in the growth medium.
The following diagram illustrates the logical workflow of this process:
Figure 1. Logical workflow for this compound incorporation.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the incorporation of this compound.
Protocol 1: Preparation of Plasmids
-
Mutagenesis of the Target Gene:
-
Introduce an amber stop codon (TAG) at the desired position in your gene of interest (GOI) using site-directed mutagenesis.
-
Clone the mutated GOI into a suitable expression vector (e.g., pET series for E. coli or pcDNA series for mammalian cells). Verify the mutation by DNA sequencing.
-
-
Preparation of the Orthogonal Pair Plasmid:
-
Obtain or synthesize the genes for the engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA.
-
Note: A specific aaRS for this compound may need to be evolved from an existing TyrRS variant, such as one developed for 3-azido-L-tyrosine.[6]
-
-
Clone the aaRS and tRNA genes into a separate plasmid that is compatible with the GOI expression vector (e.g., a pEVOL or pULTRA vector for E. coli). The expression of the aaRS and tRNA should be driven by appropriate promoters (e.g., constitutive promoters).
-
Protocol 2: Protein Expression in E. coli
-
Transformation:
-
Co-transform the expression plasmid containing the target gene with the amber codon and the plasmid containing the orthogonal aaRS/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of minimal medium (e.g., M9) supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, the required antibiotics, and 1 mM this compound with the overnight culture to an OD₆₀₀ of 0.1.
-
Note: The use of minimal medium is recommended to reduce the competition from endogenous tyrosine.
-
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Protocol 3: Protein Purification and Verification
-
Purification:
-
Purify the protein from the clarified lysate using an appropriate method based on the properties of the target protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
-
Verification of Incorporation:
-
SDS-PAGE and Western Blot: Analyze the purified protein by SDS-PAGE. Successful incorporation of the ncAA will result in the production of the full-length protein. A control experiment without the ncAA should show no or significantly reduced full-length protein. Perform a Western blot using an antibody against the protein tag to confirm the identity of the full-length product.
-
Mass Spectrometry: The most definitive method to confirm the site-specific incorporation of this compound is through mass spectrometry. Analyze the purified protein by ESI-MS to determine its molecular weight. The observed mass should correspond to the theoretical mass of the protein with the incorporated ncAA. Further analysis by tandem mass spectrometry (MS/MS) of tryptic digests can pinpoint the exact location of the modification.
-
Protocol 4: Click Chemistry Labeling of the Purified Protein
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling the azide-modified protein with an alkyne-containing fluorescent dye.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
Purified protein containing this compound (to a final concentration of 10-50 µM) in PBS.
-
Alkyne-fluorophore (e.g., DBCO-fluorophore for SPAAC or a terminal alkyne-fluorophore for CuAAC) to a final concentration of 100-500 µM.
-
-
For CuAAC, prepare a fresh stock of the catalyst premix:
-
10 mM CuSO₄
-
20 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
10 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
-
Reaction:
-
For CuAAC, add the catalyst premix to the reaction mixture to a final concentration of 1 mM CuSO₄, 2 mM TCEP, and 1 mM TBTA.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Removal of Excess Dye:
-
Remove the unreacted dye using a desalting column or by dialysis.
-
-
Analysis of Labeling:
-
Confirm successful labeling by SDS-PAGE and in-gel fluorescence imaging. The labeled protein should show a fluorescent band at the expected molecular weight.
-
Further characterization can be done using fluorescence spectroscopy.
-
Data Presentation
The efficiency of this compound incorporation can be quantified by comparing the yield of the full-length protein in the presence and absence of the ncAA.
| Condition | This compound (1 mM) | Full-Length Protein Yield (mg/L) | Suppression Efficiency (%) |
| Experimental | + | [Insert experimental value] | [Calculate based on control] |
| Negative Control | - | [Insert experimental value] | 0 |
Suppression efficiency can be estimated by methods such as comparing reporter gene activity (e.g., fluorescence or antibiotic resistance) in the presence and absence of the ncAA.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central dogma and the intervention of the orthogonal system for ncAA incorporation.
Figure 2. Intervention of the orthogonal system in protein translation.
Conclusion
The methodology described herein provides a comprehensive framework for the site-specific incorporation of this compound into proteins. This technique opens up a vast array of possibilities for protein engineering and functional studies. The subsequent application of click chemistry allows for the precise attachment of various molecular probes, facilitating advancements in drug development, diagnostics, and fundamental biological research. Successful implementation of these protocols requires careful optimization of expression conditions and rigorous verification of ncAA incorporation.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional replacement of the endogenous tyrosyl-tRNA synthetase–tRNATyr pair by the archaeal tyrosine pair in Escherichia coli for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Proteins Containing H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities for a wide range of applications in research, diagnostics, and therapeutics. H-L-Tyr(2-azidoethyl)-OH is a tyrosine analog that introduces a bioorthogonal azido (B1232118) group into the protein structure. This chemical handle allows for specific covalent modification through "click chemistry," facilitating protein labeling, immobilization, and the construction of well-defined protein conjugates.
This document provides detailed application notes and protocols for the purification of proteins containing this compound. The primary purification strategy leverages the unique reactivity of the azido group for covalent affinity capture, a method that offers high specificity and yield. Traditional chromatography techniques that supplement this approach are also discussed.
Purification Strategies Overview
The purification of proteins containing this compound can be approached using a combination of standard protein chromatography techniques and specialized affinity methods that exploit the unique chemical properties of the azido group.
A typical purification workflow involves:
-
Initial Capture/Enrichment: This step often utilizes conventional affinity chromatography if a standard affinity tag (e.g., polyhistidine-tag) is also engineered into the protein. Alternatively, and more specifically, covalent affinity capture using click chemistry can be employed as a highly selective primary purification step.
-
Intermediate Purification: Ion-exchange chromatography (IEX) can be used to separate the target protein from remaining impurities based on net charge.
-
Polishing: Size-exclusion chromatography (SEC) is often the final step to remove any remaining protein aggregates and to exchange the protein into a suitable final buffer.
The azido group of this compound allows for purification via bioorthogonal reactions such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or the Staudinger Ligation. SPAAC is often preferred for biological samples as it does not require a cytotoxic copper catalyst.[1][2][3][4]
Data Presentation: Illustrative Purification of Azido-Modified Protein
The following table provides an example of a purification scheme for a hypothetical 35 kDa protein containing this compound and a C-terminal hexa-histidine tag, expressed in E. coli. This table illustrates the expected yield and purity at each step of a multi-step purification process.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) | Purification Fold |
| Clarified Lysate | 1500 | 45 | 3 | 100 | 1 |
| IMAC (His-Tag) | 100 | 40.5 | 40.5 | 90 | 13.5 |
| SPAAC Affinity | 10 | 9 | 90 | 20 | 30 |
| SEC (Polishing) | 7.2 | 7 | 97 | 15.6 | 32.3 |
Note: This is an illustrative table. Actual yields and purity will vary depending on the specific protein, expression levels, and experimental conditions.
Experimental Protocols
Protocol 1: Covalent Affinity Purification via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the purification of an azide-containing protein using a resin functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Materials:
-
Clarified cell lysate containing the azide-modified protein
-
DBCO- or BCN-functionalized agarose (B213101) resin
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Elution Buffer: While covalent capture is generally considered irreversible under non-denaturing conditions, specialized cleavable linkers can be used. For a non-cleavable linkage, elution is typically performed under denaturing conditions (e.g., SDS-PAGE loading buffer). For cleavable systems, follow the manufacturer's protocol for the specific cleavage agent (e.g., reducing agent for a disulfide linker).
-
Gravity-flow chromatography column or spin columns
Procedure:
-
Resin Equilibration:
-
Prepare the DBCO/BCN-functionalized agarose resin by washing it three times with 10 column volumes (CV) of Binding/Wash Buffer.
-
-
Protein Binding (Covalent Capture):
-
Load the clarified cell lysate onto the equilibrated resin. The loading can be done in a batch format (by incubating the lysate with the resin in a tube with gentle end-over-end rotation) or by passing the lysate over a packed column.
-
For batch binding, incubate for 2-4 hours at 4°C. For column binding, flow the lysate over the column at a slow flow rate (e.g., 0.5 mL/min) to allow sufficient time for the click reaction to occur.
-
-
Washing:
-
Wash the resin extensively with at least 20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm of the flow-through until it returns to baseline.
-
-
Elution:
-
For non-cleavable resins (for analytical purposes): Elute the covalently bound protein by adding SDS-PAGE loading buffer directly to the resin and heating at 95°C for 5-10 minutes. This will release the protein for analysis by SDS-PAGE.
-
For cleavable resins: Elute the protein by incubating the resin with the appropriate cleavage buffer as recommended by the manufacturer. For example, if a disulfide-based linker is used, incubate with a buffer containing 50 mM DTT for 1 hour at room temperature. Collect the eluate.
-
-
Analysis:
-
Analyze the eluted protein by SDS-PAGE to confirm its purity and size. Protein concentration can be determined using a Bradford or BCA assay.
-
Protocol 2: Standard Multi-step Purification
This protocol describes a more traditional approach for purifying a protein containing this compound that also has a polyhistidine tag.
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Resin: Ni-NTA or Co-Talon agarose resin
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
Procedure:
-
Equilibrate the IMAC resin with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer until the A280 returns to baseline.
-
Elute the protein with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
Step 2: Ion-Exchange Chromatography (IEX)
The choice of IEX resin (anion or cation exchange) depends on the isoelectric point (pI) of the target protein. The following is an example for a protein with a pI below 7.
-
Resin: Q-sepharose (anion exchange)
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Procedure:
-
Buffer exchange the IMAC eluate into Buffer A using dialysis or a desalting column.
-
Equilibrate the anion exchange column with Buffer A.
-
Load the protein sample onto the column.
-
Wash the column with Buffer A.
-
Elute the protein with a linear gradient of NaCl (0-100% Buffer B).
-
Collect fractions and analyze by SDS-PAGE.
Step 3: Size-Exclusion Chromatography (SEC)
-
Resin: Superdex 75 or Superdex 200 (depending on protein size)
-
SEC Buffer: Phosphate-buffered saline (PBS) or a buffer suitable for downstream applications.
Procedure:
-
Concentrate the pooled fractions from IEX.
-
Equilibrate the SEC column with SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Run the column with SEC Buffer at a constant flow rate.
-
Collect fractions corresponding to the expected molecular weight of the monomeric protein.
-
Analyze fractions by SDS-PAGE for purity.
Visualizations
Experimental Workflow for Protein Purification
Caption: General workflow for purification of proteins containing this compound.
Covalent Affinity Purification via SPAAC
Caption: Logical workflow for SPAAC-based covalent affinity purification.
Signaling Pathway Involvement
Currently, there is no evidence to suggest that this compound is involved in any natural signaling pathways. This unnatural amino acid is a tool developed for chemical biology and protein engineering. Its primary utility lies in the introduction of a bioorthogonal azide (B81097) group into a protein of interest. This azide handle can then be used for a variety of in vitro and in vivo applications, including:
-
Fluorescent Labeling: Attaching fluorescent dyes for imaging and tracking proteins.
-
Drug Conjugation: Creating antibody-drug conjugates or other targeted therapeutics.
-
Protein-Protein Crosslinking: Studying protein interactions by linking binding partners.
-
Surface Immobilization: Attaching proteins to surfaces for biosensor development.
The tyrosine residue itself is a key player in many signaling pathways, particularly through phosphorylation. While this compound is a tyrosine analog, the 2-azidoethyl modification at the hydroxyl group would likely interfere with or prevent its phosphorylation by kinases, thereby disrupting its normal function in signaling cascades. Therefore, its use is primarily for introducing a chemical handle for subsequent modifications, rather than for studying native signaling events.
References
- 1. Protein enrichment by capture-release based on strain-promoted cycloaddition of azide with bicyclononyne (BCN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cell Surface Proteins with H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of H-L-Tyr(2-azidoethyl)-OH, an unnatural amino acid, for the specific labeling of cell surface proteins. This powerful technique leverages bioorthogonal chemistry to enable the visualization, identification, and quantification of the surface proteome, offering significant applications in basic research, drug discovery, and diagnostics.
This compound is a derivative of L-tyrosine that contains an azide (B81097) group.[1][2][3] This azide moiety serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary probe through "click chemistry."[4] The two primary forms of click chemistry utilized in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]
This method involves the metabolic incorporation of this compound into newly synthesized proteins, replacing some of the endogenous tyrosine residues. Once incorporated into cell surface proteins, the azide group can be tagged with a reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for affinity purification and subsequent mass spectrometry-based proteomic analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Proteins with this compound
This protocol describes the incorporation of this compound into cellular proteins by supplementing the cell culture medium. The efficiency of incorporation can be cell-type dependent and may require optimization.
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Tyrosine-free medium
-
This compound (stored as a stock solution, e.g., 100 mM in DMSO or 0.1 M HCl)
-
Dialyzed Fetal Bovine Serum (dFBS)
Procedure:
-
Cell Culture Preparation:
-
Culture cells to approximately 70-80% confluency in their standard complete medium. For adherent cells, use T-75 flasks or 10 cm dishes. For suspension cells, use appropriate culture flasks.
-
-
Media Preparation:
-
Prepare the labeling medium by supplementing tyrosine-free medium with all necessary components (e.g., glutamine, pyruvate) and dFBS to the desired final concentration (e.g., 10%).
-
Add this compound to the labeling medium to a final concentration of 1-4 mM. The optimal concentration should be determined empirically for each cell line. A titration experiment is recommended.
-
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with pre-warmed sterile PBS to remove residual tyrosine.
-
Add the prepared labeling medium containing this compound to the cells.
-
Incubate the cells for 12-24 hours under standard culture conditions (37°C, 5% CO₂). The incubation time can be optimized to study protein synthesis over different periods.
-
-
Cell Harvesting:
-
After incubation, place the culture dish on ice and wash the cells three times with ice-cold PBS to remove unincorporated this compound.
-
For adherent cells, detach using a non-enzymatic cell dissociation solution or by gentle scraping in PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
The azide-labeled cells are now ready for downstream click chemistry applications.
-
Protocol 2: Click Chemistry Reaction for Tagging Azide-Labeled Proteins
This protocol provides two options for the click reaction: CuAAC for fixed cells or cell lysates, and SPAAC for live-cell labeling.
Option A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled cells from Protocol 1
-
Alkyne-probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Click-iT® Cell Reaction Buffer Kit or individual components:
-
Copper (II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., TBTA)
-
-
PBS
-
BSA (Bovine Serum Albumin)
Procedure:
-
Cell Fixation and Permeabilization (for intracellular access if needed):
-
CuAAC Reaction Cocktail Preparation:
-
Prepare the reaction cocktail immediately before use. For a 1 mL final volume:
-
880 µL PBS
-
10 µL of 50 mM CuSO₄
-
50 µL of 100 mM Sodium Ascorbate (freshly prepared)
-
20 µL of 10 mM TBTA in DMSO
-
40 µL of 2.5 mM Alkyne-probe in DMSO
-
-
Vortex to mix.
-
-
Labeling Reaction:
-
Resuspend the fixed cell pellet in the CuAAC reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Pellet the cells by centrifugation and wash three times with 3% BSA in PBS.
-
The cells are now labeled and ready for analysis (e.g., flow cytometry, microscopy, or lysis for enrichment).
-
Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cells
Materials:
-
Azide-labeled live cells from Protocol 1
-
Cyclooctyne-probe (e.g., DBCO-Fluorophore, DBCO-Biotin)
-
Live-cell imaging buffer or culture medium without serum
Procedure:
-
Cell Preparation:
-
After harvesting, resuspend the live azide-labeled cells in pre-warmed serum-free medium or a suitable buffer at a density of 1-5 x 10⁶ cells/mL.
-
-
SPAAC Reaction:
-
Add the cyclooctyne-probe to the cell suspension to a final concentration of 10-50 µM.
-
Incubate for 30-90 minutes at 37°C.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cells three times with complete medium or PBS.
-
The labeled live cells can now be used for imaging or other downstream applications.
-
Protocol 3: Enrichment of Biotin-Tagged Cell Surface Proteins and Preparation for Mass Spectrometry
This protocol is for cells labeled with a biotin-alkyne or biotin-cyclooctyne probe.
Materials:
-
Biotin-labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with decreasing concentrations of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
DTT (Dithiothreitol)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Cell Lysis:
-
Affinity Purification:
-
Pre-wash the streptavidin beads with lysis buffer.
-
Add the clarified lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads and wash them sequentially with:
-
Lysis buffer (3 times)
-
PBS with 1% Triton X-100 (2 times)
-
PBS (3 times)
-
-
-
On-Bead Digestion for Mass Spectrometry:
-
Resuspend the beads in a buffer suitable for digestion (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
The peptides are now ready for desalting and LC-MS/MS analysis.[6]
-
Data Presentation
Quantitative data from such experiments can be presented to show labeling efficiency and changes in the cell surface proteome under different conditions. The following tables represent illustrative data.
Table 1: Representative Labeling Efficiency of Cell Surface Proteins Illustrative data based on typical results from similar proteomics experiments.
| Cell Line | This compound Conc. (mM) | Labeling Method | Reporter Probe | Labeling Efficiency (%) | Method of Quantification |
| HEK293T | 2 | SPAAC | DBCO-488 | 85 ± 5 | Flow Cytometry |
| HeLa | 2 | CuAAC | Alkyne-Biotin | 92 ± 4 | Western Blot (Streptavidin) |
| A549 | 4 | SPAAC | DBCO-647 | 78 ± 6 | Flow Cytometry |
| Jurkat | 1 | CuAAC | Alkyne-Biotin | 89 ± 7 | Western Blot (Streptavidin) |
Table 2: Illustrative Quantitative Proteomics Data of Cell Surface Proteins Hypothetical data comparing a treated vs. control group. Data would be obtained from LC-MS/MS analysis of enriched proteins.
| Protein ID (UniProt) | Gene Name | Description | Ratio (Treated/Control) | p-value | Regulation |
| P02768 | ALB | Serum albumin | 0.95 | 0.85 | No Change |
| P06213 | EGFR | Epidermal growth factor receptor | 2.54 | <0.01 | Upregulated |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.05 | 0.76 | No Change |
| P35968 | ITGB1 | Integrin beta-1 | 0.45 | <0.01 | Downregulated |
| P01889 | HLA-A | HLA class I histocompatibility antigen | 3.12 | <0.001 | Upregulated |
| Q15389 | SLC2A1 | Solute carrier family 2, member 1 | 1.89 | <0.05 | Upregulated |
Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: Reaction scheme for protein labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. "Cell Surface Capture" Workflow for Label-Free Quantification of the Cell Surface Proteome [jove.com]
Applications of O-(2-Azidoethyl)-L-tyrosine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-Azidoethyl)-L-tyrosine, also known as H-L-Tyr(2-azidoethyl)-OH or azidoethoxyphenylalanine (AePhe), is a non-canonical amino acid that has emerged as a versatile tool in drug discovery. Its unique chemical structure, featuring a terminal azide (B81097) group on a flexible ethyl ether linker attached to the tyrosine side chain, enables a range of bioorthogonal chemical reactions. This allows for the precise modification and study of peptides, proteins, and other biological molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in key drug discovery workflows, including its site-specific incorporation into proteins, subsequent bioconjugation via click chemistry for the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), and its use in identifying drug targets through photoaffinity labeling.
Key Applications and Methodologies
The primary utility of this compound lies in its azide functionality, which can be exploited in several powerful bioconjugation and labeling techniques.
Site-Specific Incorporation into Proteins
To utilize this compound as a chemical handle, it must first be incorporated into the polypeptide chain of a protein of interest. This is achieved through the expansion of the genetic code, a technique that employs an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a nonsense codon (typically the amber stop codon, UAG) and insert the non-canonical amino acid during protein translation.
Experimental Protocol: Site-Specific Incorporation in E. coli
-
Plasmid Preparation:
-
Obtain or construct a plasmid containing the gene for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the azido-tyrosine analog.
-
Clone the gene for the corresponding orthogonal amber suppressor tRNA into the same or a compatible plasmid.
-
Introduce an amber (TAG) stop codon at the desired site in the target protein's gene via site-directed mutagenesis.
-
-
Transformation:
-
Transform the expression plasmid(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed E. coli in a minimal medium supplemented with all canonical amino acids except tyrosine.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an appropriate cell density (e.g., OD600 of 0.6-0.8).
-
Simultaneously, supplement the culture medium with this compound to a final concentration of 1-5 mM.
-
Continue incubation at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and incorporation efficiency.
-
-
Protein Purification and Verification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verify the incorporation of this compound by mass spectrometry (e.g., ESI-MS), looking for the expected mass shift.
-
Bioconjugation via Click Chemistry
Once incorporated, the azide group of this compound serves as a handle for covalent modification with a variety of molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG), through click chemistry.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for conjugating an alkyne-modified small molecule drug to a protein containing this compound.
-
Reagent Preparation:
-
Prepare a stock solution of the azido-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO4): 100 mM in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 200 mM in water.
-
Sodium ascorbate (B8700270): 100 mM in water (prepare fresh).
-
Alkyne-modified drug: 10 mM in DMSO or a compatible solvent.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-modified protein and the alkyne-modified drug. A molar excess of the drug (e.g., 5-10 fold) is typically used.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO4 solution. The final concentration of copper is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, looking for a shift in the protein's molecular weight, or by mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and unreacted drug.
-
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a drug modified with a strained alkyne (e.g., DBCO, BCN) to a protein containing this compound.
-
Reagent Preparation:
-
Prepare a stock solution of the azido-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the strained alkyne-modified drug (e.g., DBCO-drug) in a compatible solvent like DMSO.
-
-
Reaction Setup:
-
Combine the azido-modified protein and the strained alkyne-modified drug in a microcentrifuge tube. A 3-5 fold molar excess of the drug is typically sufficient.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
-
Purification:
-
Purify the conjugate as described for the CuAAC protocol.
-
Quantitative Data for Click Chemistry
| Azido-Amino Acid | Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) |
| p-Azidophenylalanine | DBCO | ~0.1 |
| p-Azidomethyl-L-phenylalanine | DBCO | ~0.3 |
| Nε-azidoacetyl-lysine | BCN | ~0.03 |
Note: CuAAC reactions are generally faster, with rate constants often in the range of 10² to 10⁴ M⁻¹s⁻¹ in the presence of accelerating ligands.
Photoaffinity Labeling for Target Identification
The azide group in this compound can be photochemically activated by UV light to form a highly reactive nitrene intermediate. If a small molecule drug containing this amino acid is bound to its protein target, this nitrene can form a covalent bond with nearby amino acid residues, thus permanently labeling the target protein.
Experimental Protocol: Photoaffinity Labeling in Cell Lysate
-
Probe Synthesis: Synthesize a derivative of the drug of interest that incorporates this compound and a reporter tag (e.g., a terminal alkyne for subsequent click chemistry).
-
Incubation:
-
Incubate the photoaffinity probe with cell lysate containing the putative target protein(s). Perform a control incubation with an excess of the original, unmodified drug to demonstrate competitive binding.
-
-
UV Crosslinking:
-
Irradiate the samples with UV light (typically 254 nm) on ice for 10-30 minutes to induce covalent crosslinking.
-
-
Target Enrichment:
-
Perform a CuAAC or SPAAC reaction to attach a biotin (B1667282) tag to the alkyne reporter on the crosslinked probe.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
Target Identification:
-
Elute the enriched proteins from the beads.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them by in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
Conclusion
This compound is a powerful and versatile tool for drug discovery, enabling the site-specific modification of proteins for the creation of targeted therapeutics and the identification of drug targets. The protocols provided herein offer a starting point for researchers to incorporate this valuable non-canonical amino acid into their workflows. Optimization of reaction conditions will be necessary for each specific application. The continued development of orthogonal translation systems and bioorthogonal chemistries will further expand the utility of this compound and related compounds in advancing novel therapeutic strategies.
Application Notes and Protocols for Generating Antibody-Drug Conjugates Using H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity. A critical aspect of ADC development is the conjugation strategy, which dictates the homogeneity, stability, and efficacy of the final product. Site-specific conjugation, in particular, allows for precise control over the drug-to-antibody ratio (DAR) and the location of drug attachment, leading to a more uniform ADC with improved pharmacological properties.
The use of unnatural amino acids (UAAs) provides a robust method for achieving site-specific conjugation. H-L-Tyr(2-azidoethyl)-OH is a non-canonical tyrosine derivative that contains an azide (B81097) group. This azido (B1232118) moiety serves as a bioorthogonal handle for "click chemistry," a set of highly efficient and specific chemical reactions. By genetically encoding this compound at a specific site within an antibody's sequence, a reactive azide group is introduced, which can then be selectively conjugated to a drug molecule containing a complementary alkyne group. This is typically achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This application note provides a detailed protocol for the generation and characterization of ADCs using this compound.
Signaling Pathways and Experimental Workflow
The generation of an ADC using this compound involves a multi-step process that begins with the site-specific incorporation of the unnatural amino acid into the antibody. This is followed by the conjugation of a cytotoxic drug via click chemistry and subsequent characterization of the resulting ADC.
The chemical basis for this methodology is the bioorthogonal reaction between the azide group on the modified antibody and an alkyne group on the drug-linker.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Monoclonal Antibody
1.1. Plasmid Preparation and Site-Directed Mutagenesis:
-
Select a suitable solvent-accessible site in the antibody sequence for incorporation of this compound.
-
Perform site-directed mutagenesis to introduce an amber stop codon (TAG) at the chosen position in the antibody's heavy or light chain gene.
-
Prepare plasmids for co-transfection: the antibody plasmid containing the TAG mutation, and plasmids encoding an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.
1.2. Mammalian Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO) in appropriate growth medium.
-
Co-transfect the cells with the three plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium supplemented with 1 mM this compound.
1.3. Antibody Expression and Purification:
-
Incubate the cells for 5-7 days to allow for antibody expression.
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Purify the antibody using Protein A affinity chromatography.
-
Dialyze the purified antibody into a suitable buffer (e.g., PBS, pH 7.4).
-
Confirm the incorporation of this compound by mass spectrometry. The mass of the modified chain will be increased compared to the wild-type chain.
Protocol 2: Conjugation of an Alkyne-Modified Drug to the Azido-Functionalized Antibody via SPAAC
2.1. Reagent Preparation:
-
Dissolve the purified azido-functionalized antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the alkyne-modified drug-linker (e.g., DBCO-drug) in an organic solvent such as DMSO.
2.2. Conjugation Reaction:
-
Add the DBCO-drug solution to the antibody solution at a molar excess (typically 5-10 fold). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation.
2.3. ADC Purification:
-
Purify the resulting ADC from unreacted drug-linker and other reagents using a desalting column or size-exclusion chromatography (SEC).
-
Concentrate the purified ADC and store it at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Characterization of the Antibody-Drug Conjugate
3.1. Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry:
-
Analyze the purified ADC using high-resolution mass spectrometry (e.g., ESI-Q-TOF MS) under denaturing conditions to determine the mass of the light and heavy chains.
-
Calculate the DAR by comparing the masses of the conjugated and unconjugated antibody chains.
3.2. Analysis of Purity and DAR Distribution by Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Use a HIC column with a suitable mobile phase gradient to separate ADC species with different DARs.
-
The retention time on the HIC column increases with the hydrophobicity of the ADC, which correlates with the DAR.
-
Integrate the peak areas to determine the percentage of each DAR species and the overall purity of the ADC.
3.3. In Vitro Cytotoxicity Assay:
-
Plate cancer cells expressing the target antigen in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
After 72-96 hours, assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 value for each compound.
Data Presentation
The following tables present representative data that would be generated during the characterization of an ADC synthesized using this compound.
Table 1: Mass Spectrometry Analysis for DAR Determination
| Antibody Chain | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Calculated DAR |
| Light Chain (Unconjugated) | 23,500 | 23,502 | - | 0 |
| Light Chain (Conjugated) | 24,500 | 24,505 | 1,003 | 1 |
| Heavy Chain (Unconjugated) | 50,000 | 50,003 | - | 0 |
| Heavy Chain (Conjugated) | 51,000 | 51,007 | 1,004 | 1 |
| Overall ADC | - | - | - | ~2.0 |
Table 2: HIC-HPLC Analysis of ADC Purity and DAR Distribution
| Peak | Retention Time (min) | Peak Area (%) | Inferred DAR |
| 1 | 5.2 | 4.5 | 0 |
| 2 | 8.9 | 93.2 | 2 |
| 3 | 11.5 | 2.3 | 4 |
| Total | - | 100 | - |
Table 3: In Vitro Cytotoxicity of ADC
| Compound | Target Cell Line (Antigen-Positive) IC50 (nM) | Control Cell Line (Antigen-Negative) IC50 (nM) |
| ADC | 1.5 | > 1000 |
| Unconjugated Antibody | > 1000 | > 1000 |
| Free Drug | 0.1 | 0.2 |
Conclusion
The use of this compound in combination with click chemistry provides a robust and efficient method for the site-specific generation of homogeneous ADCs. The detailed protocols and characterization methods described in this application note offer a comprehensive guide for researchers in the field of drug development. This approach allows for the production of ADCs with a well-defined DAR, leading to improved pharmacokinetics, reduced toxicity, and enhanced therapeutic efficacy.
Troubleshooting & Optimization
Technical Support Center: Optimizing H-L-Tyr(2-azidoethyl)-OH Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of H-L-Tyr(2-azidoethyl)-OH in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
A1: this compound is an unnatural amino acid (UAA) derivative of tyrosine containing an azide (B81097) group.[1][2] Its primary application is in protein engineering and analysis. It is incorporated into proteins at specific sites in response to a nonsense codon (e.g., the amber stop codon, UAG) during translation.[3][4][5] The incorporated azide group then allows for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach probes, fluorophores, or other molecules to the protein of interest.[1][2]
Q2: What is a typical starting concentration for this compound in mammalian cell culture?
A2: While the optimal concentration is cell-line and protein-dependent, a good starting point for azido-functionalized amino acids, such as p-Azido-L-phenylalanine (AzF), in mammalian cells like HEK293 is in the range of 50 µM to 400 µM.[3] It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific system.
Q3: How does the incorporation of this compound affect protein expression levels?
A3: The incorporation of unnatural amino acids can sometimes lead to lower protein yields compared to wild-type protein expression. This can be due to competition between the orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair and cellular release factors at the stop codon.[3] Optimizing the concentration of this compound, as well as the ratio of plasmids encoding the protein of interest, the tRNA, and the aaRS, can help maximize the yield of the full-length, modified protein.[3]
Q4: Is this compound toxic to cells?
A4: High concentrations of any unnatural amino acid can potentially be cytotoxic. It is crucial to determine the toxicity threshold of this compound in your specific cell line. A cytotoxicity assay, such as an MTT or LDH release assay, should be performed to identify a concentration range that supports healthy cell growth while allowing for efficient incorporation.
Q5: Which cell lines are recommended for efficient incorporation of this compound?
A5: Studies have shown that HEK293 cells can be more efficient for unnatural amino acid incorporation compared to other cell lines like HeLa.[3] However, the choice of cell line will ultimately depend on the specific experimental goals.
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Protein
Possible Causes:
-
Suboptimal this compound Concentration: The concentration may be too low for efficient charging of the orthogonal tRNA or too high, leading to cytotoxicity.
-
Inefficient Amber Codon Suppression: Cellular release factors may be outcompeting the orthogonal tRNA/aaRS system for binding to the UAG stop codon.[3]
-
Poor Transfection Efficiency: Low levels of the necessary plasmids (protein of interest, tRNA, aaRS) will result in poor expression.
-
Incorrect Plasmid Ratios: The relative amounts of the expression plasmids for the protein of interest, tRNA, and aaRS can significantly impact incorporation efficiency.[3]
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a titration experiment with a range of concentrations (e.g., 25 µM to 800 µM) to identify the optimal concentration that maximizes protein yield without causing significant cell death.
-
Vary Plasmid Ratios: Experiment with different ratios of the plasmids encoding your protein of interest, the orthogonal tRNA, and the aaRS. A 1:1 ratio of the protein of interest plasmid to the aaRS plasmid has been shown to be effective for some systems.[3]
-
Optimize Transfection: Ensure high transfection efficiency by using a reputable transfection reagent and optimizing the DNA-to-reagent ratio. The choice of transfection reagent can influence incorporation efficiency.[3]
-
Confirm Plasmid Integrity: Verify the sequence and integrity of all your plasmids.
Issue 2: High Cell Death or Poor Cell Health
Possible Causes:
-
Cytotoxicity of this compound: The concentration of the unnatural amino acid may be above the toxic threshold for your cell line.
-
Toxicity of Other Reagents: The transfection reagent or other media components could be contributing to cell death.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 of this compound for your cells. Use concentrations well below the toxic level.
-
Reduce this compound Concentration: Lower the concentration of the unnatural amino acid in your culture medium.
-
Optimize Transfection Conditions: Follow the manufacturer's protocol for your transfection reagent and optimize for your specific cell line to minimize toxicity.
-
Monitor Cell Morphology: Regularly inspect your cells under a microscope to check for signs of stress or death.
Issue 3: No or Low Signal in Downstream Click Chemistry Reaction
Possible Causes:
-
Inefficient Incorporation of this compound: The unnatural amino acid may not be incorporated into the protein of interest.
-
Ineffective Click Chemistry Reaction: The conditions for the CuAAC or SPAAC reaction may not be optimal.
-
Degradation of the Azide Group: The azide functional group may be unstable under certain cellular conditions.
Troubleshooting Steps:
-
Confirm Incorporation: Before proceeding to the click reaction, confirm the expression of the full-length protein containing this compound via Western blot. Mass spectrometry can be used to definitively confirm incorporation.
-
Optimize Click Chemistry Protocol: Ensure that the concentrations of the copper catalyst, reducing agent, and alkyne-probe are optimized. Protect the reaction from light and allow sufficient incubation time.
-
Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate (B8700270) for the click reaction, as it is susceptible to oxidation.
-
Consider SPAAC: If copper-catalyzed click chemistry is problematic due to copper's cytotoxicity, consider using a copper-free click reaction like SPAAC with a DBCO or BCN-containing probe.[1][2]
Data Presentation
Table 1: Recommended Starting Concentrations for Azido-UAA in HEK293 Cells
| Unnatural Amino Acid | Recommended Concentration Range | Reference |
| p-Azido-L-phenylalanine (AzF) | 50 µM - 400 µM | [3] |
| This compound | 50 µM - 400 µM (starting range) | Inferred from similar compounds |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Low Protein Yield | Suboptimal UAA concentration | Titrate UAA concentration |
| Inefficient amber suppression | Optimize plasmid ratios | |
| High Cell Death | UAA cytotoxicity | Perform cytotoxicity assay; lower concentration |
| No Click Signal | Inefficient UAA incorporation | Confirm incorporation by Western blot/MS |
| Ineffective click reaction | Optimize click chemistry protocol |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Seed your mammalian cells (e.g., HEK293) in a multi-well plate (e.g., 24-well) to reach 70-80% confluency on the day of transfection.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize through a 0.22 µm filter.
-
Dose-Response Setup: Prepare a series of culture media containing different final concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400, 800 µM).
-
Transfection: Co-transfect the cells in each well with the plasmids encoding your protein of interest (with an in-frame amber codon), the orthogonal tRNA, and the orthogonal aaRS.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis: Harvest the cells and lyse them. Analyze the expression of the full-length protein by Western blot. Quantify the band intensities to determine the concentration that gives the highest protein yield.
-
Cytotoxicity Assessment: In a parallel plate, perform a cytotoxicity assay (e.g., MTT) with the same concentration range of this compound to assess its effect on cell viability.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
-
Cell Lysis: Lyse the cells expressing the protein with incorporated this compound in a suitable lysis buffer.
-
Prepare Click Chemistry Reagents:
-
Alkyne-probe (e.g., alkyne-fluorophore) in DMSO or water.
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water).
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following:
-
Protein lysate (e.g., 50 µL at 1-5 mg/mL).
-
PBS buffer (e.g., 90 µL).
-
Alkyne-probe (to a final concentration of ~20-50 µM).
-
THPTA solution (e.g., 10 µL).
-
CuSO4 solution (e.g., 10 µL).
-
-
Initiate Reaction: Add the sodium ascorbate solution (e.g., 10 µL) to initiate the click reaction.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Analysis: The click-labeled proteins are now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning or Western blot.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low protein yield.
Caption: Pathway of unnatural amino acid incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. confluore.com.cn [confluore.com.cn]
- 3. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
Technical Support Center: CuAAC Reactions with H-L-Tyr(2-azidoethyl)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with H-L-Tyr(2-azidoethyl)-OH. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a CuAAC reaction?
A1: The most prevalent side reactions include oxidation of the tyrosine residue, oxidative homocoupling of the alkyne partner (Glaser coupling), and reactions involving byproducts of the reducing agent, such as sodium ascorbate (B8700270). The phenolic side chain of tyrosine is particularly susceptible to oxidation by reactive oxygen species (ROS) generated in the presence of copper and oxygen.[1] Additionally, if working with peptides or proteins, other vulnerable amino acid residues like methionine, cysteine, and histidine can also be oxidized.[1]
Q2: How can I minimize the oxidation of the tyrosine residue during the reaction?
A2: Minimizing tyrosine oxidation is critical for obtaining high yields of the desired product. Key strategies include:
-
Degassing: Thoroughly degas all solutions (solvents, buffers, and reactant solutions) to remove dissolved oxygen.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Copper-Stabilizing Ligands: Utilize copper(I)-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). These ligands protect the copper(I) from oxidation and can reduce the generation of reactive oxygen species.
-
Limiting Reactant Concentrations: For sensitive substrates, keeping reactant concentrations low can sometimes mitigate side reactions.
Q3: My reaction is not proceeding, or the yield is very low. What are the possible causes?
A3: Low or no yield in a CuAAC reaction can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen. Ensure you have a sufficient amount of a freshly prepared reducing agent (e.g., sodium ascorbate).
-
Poor Reagent Quality: The azide (B81097) and alkyne starting materials may have degraded. It is advisable to check their purity before use.
-
Copper Sequestration: The substrate itself or other components in the reaction mixture might chelate the copper catalyst, rendering it inactive. In such cases, adding a slight excess of the copper catalyst may be beneficial.
-
Inappropriate Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact the reaction outcome. Optimization of these parameters may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Oxidation of Cu(I) to inactive Cu(II) | Ensure all solutions are thoroughly degassed. Use a fresh solution of sodium ascorbate. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Degradation of starting materials | Check the purity of the azide and alkyne. Store reagents as recommended. | |
| Copper chelation by the substrate | Increase the concentration of the copper catalyst and ligand. | |
| Presence of multiple unidentified byproducts | Oxidation of the tyrosine residue | Use a copper-stabilizing ligand (e.g., THPTA, TBTA). Minimize the reaction's exposure to oxygen. |
| Glaser coupling of the alkyne | Ensure anaerobic conditions. Use a sufficient excess of the reducing agent. | |
| Reaction turns brown or yellow | Oxidation of sodium ascorbate | This indicates significant oxidation.[2] Stop the reaction and set it up again with freshly prepared and thoroughly degassed reagents. |
| Difficulty in purifying the product | Formation of copper complexes with the product | After the reaction, add a chelating agent like EDTA to remove copper ions before purification. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a general guideline and may require optimization for your specific alkyne substrate.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Degassed solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium L-ascorbate in deionized water. This solution should be made fresh before each use.
-
Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.
-
Dissolve this compound and the alkyne substrate in the chosen degassed solvent system.
-
-
Reaction Setup (under inert atmosphere):
-
In a reaction vessel, add the solution of this compound (1 equivalent) and the alkyne (1-1.2 equivalents).
-
To this mixture, add the copper ligand solution (e.g., 5 mol%).
-
Add the CuSO₄·5H₂O solution (1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 mol%).
-
-
Reaction and Monitoring:
-
Seal the reaction vessel and stir at room temperature.
-
Monitor the reaction progress by a suitable analytical technique, such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.
-
The product can then be purified using an appropriate chromatographic technique (e.g., reverse-phase HPLC).
-
Side Reaction Summary
| Side Reaction | Description | Influencing Factors | Prevention Strategies |
| Tyrosine Oxidation | Oxidation of the phenol (B47542) group on the tyrosine side chain, leading to various oxidized byproducts. | Presence of O₂, Cu(II) concentration, absence of ligands. | Degassing, inert atmosphere, use of copper-stabilizing ligands. |
| Glaser Coupling | Oxidative homocoupling of two terminal alkyne molecules to form a diyne. | Presence of O₂, insufficient reducing agent, high Cu(II) concentration. | Anaerobic conditions, sufficient sodium ascorbate, use of ligands. |
| Ascorbate Byproduct Reactions | Dehydroascorbate and other oxidation products of ascorbate can react with nucleophilic side chains of amino acids. | High concentrations of ascorbate, presence of O₂. | Use the minimum effective concentration of ascorbate, maintain anaerobic conditions. |
| Thiotriazole Formation | In the presence of free thiols (e.g., from cysteine residues in peptides), a three-component reaction can occur, forming a thiotriazole adduct.[3] | Presence of free thiols. | Capping of free thiols with reagents like iodoacetamide (B48618) prior to the CuAAC reaction.[3] |
Visualizations
Caption: A generalized experimental workflow for the CuAAC reaction.
Caption: Key reaction pathways in CuAAC with tyrosine-containing substrates.
References
preventing reduction of the azide group on H-L-Tyr(2-azidoethyl)-OH in cells
Technical Support Center: H-L-Tyr(2-azidoethyl)-OH
Welcome to the technical support center for the non-canonical amino acid this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the stability of the azide (B81097) group in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an unnatural derivative of the amino acid L-Tyrosine.[1][2] It contains an azide (-N₃) functional group attached via a two-carbon ethyl linker to the hydroxyl group of tyrosine. Its primary application is in chemical biology and drug development as a tool for "click chemistry."[1][2] Once incorporated into a protein of interest (e.g., through metabolic labeling or solid-phase peptide synthesis), the azide group can specifically react with a molecule containing an alkyne group. This reaction, known as an azide-alkyne cycloaddition, is a powerful method for attaching probes, tags (like fluorophores), or therapeutic payloads to specific biomolecules.[1][3][4]
Q2: My click chemistry reaction is yielding poor results in live cells. Could the azide group on this compound be unstable?
Yes, this is a distinct possibility. While the azide group is considered largely bioorthogonal—meaning it shouldn't react with most native biological functional groups—it is susceptible to reduction within the highly reducing environment of the cell.[5][6][7] This reduction converts the azide (-N₃) into a primary amine (-NH₂), which is unreactive in azide-alkyne click chemistry.[4][8] The failure of the click reaction is a common indicator that the azide handle has been lost.
Q3: What are the main cellular components that can reduce the azide group?
The primary culprits for azide reduction in cells are endogenous thiols. The most abundant intracellular thiol is glutathione (B108866) (GSH) , which is present at millimolar concentrations in the cytoplasm.[9][10] GSH and other cellular reductants can attack the terminal nitrogen of the azide, leading to its conversion to an amine and the release of nitrogen gas (N₂).[11] While less common, other reducing agents and certain enzymatic pathways could also contribute to this process.
Q4: How can I minimize or prevent the reduction of the azide group during my experiments?
Several strategies can be employed to mitigate unwanted azide reduction:
-
Minimize Incubation Time: Reduce the time the azide-labeled molecule resides within the cells before performing the click reaction. The longer the exposure to the reducing intracellular environment, the greater the extent of azide reduction.
-
Optimize Reagent Concentrations: Use the lowest effective concentration of this compound required for labeling to minimize potential off-target reactions and cellular stress.
-
Use Copper-Free Click Chemistry: If using the copper-catalyzed version of the click reaction (CuAAC), the copper(I) catalyst itself can be toxic and contribute to oxidative stress.[12][13] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that is generally more biocompatible for live-cell studies.[3][5]
-
Control Experimental Conditions: Ensure that all buffers and media are de-gassed and handle cells gently to minimize cellular stress, which can alter the redox balance of the cell.
-
Chemical Stabilization (Advanced): Some studies have explored using azide-containing amino acids with different chemical linkers or adjacent functional groups that can sterically hinder or electronically deactivate the azide, making it more resistant to reduction.[14] For example, picolyl azides have been shown to improve reactivity in copper-catalyzed reactions at lower, less toxic copper concentrations.[15]
Troubleshooting Guide
Problem: Low or no signal from azide-alkyne cycloaddition in cells.
This guide will help you diagnose and resolve common issues related to the stability and reactivity of this compound.
Logical Flow for Troubleshooting
Below is a diagnostic workflow to identify the source of your experimental failure.
Detailed Troubleshooting Steps
| Possible Cause | Recommended Action & Rationale |
| 1. Azide Reduction by Intracellular Thiols | Action: Perform a time-course experiment. Incubate cells with this compound for varying durations (e.g., 2, 6, 12, 24 hours) before click reaction. Rationale: If signal decreases with longer incubation times, azide reduction is the likely cause. This establishes the optimal time window for your experiment. |
| Action: Conduct an in vitro stability assay. Incubate this compound in a cell lysate or with a defined concentration of glutathione (GSH) (e.g., 1-10 mM). Monitor the disappearance of the azide or appearance of the amine via LC-MS. Rationale: This directly confirms the susceptibility of your molecule to reduction by cellular components. | |
| 2. Inefficient Click Reaction | Action: If using CuAAC, titrate the concentrations of the copper(I) source (e.g., CuSO₄), the reducing agent (e.g., sodium ascorbate), and the copper-chelating ligand (e.g., THPTA). Rationale: Suboptimal reagent concentrations can lead to poor reaction efficiency or increased cell toxicity, both of which reduce signal.[12][15] |
| Action: Switch from copper-catalyzed (CuAAC) to strain-promoted (SPAAC) click chemistry using a cyclooctyne (B158145) reagent (e.g., DBCO, BCN). Rationale: SPAAC eliminates the need for a toxic copper catalyst, making it more robust for live-cell imaging and long-term studies.[3][13] | |
| 3. Poor Cellular Uptake or Incorporation | Action: Verify the expression of the target protein into which the amino acid should be incorporated using a standard method like Western Blot or a GFP-fusion control. Rationale: If the target protein is not being expressed, no labeling can occur. |
| Action: Use mass spectrometry (e.g., LC-MS/MS) on the protein of interest isolated from cells to directly confirm the incorporation of this compound. Rationale: This provides definitive proof that the amino acid is being taken up by the cells and incorporated into the target protein. |
Signaling Pathways & Mechanisms
The core issue involves the competition between the desired bioorthogonal reaction and the undesired intracellular reduction.
Desired vs. Undesired Cellular Reactions
Experimental Protocols
Protocol 1: Assay for Azide Stability in Cell Lysate
This protocol allows for a direct assessment of the stability of this compound in a simulated intracellular environment.
1. Preparation of Cell Lysate: a. Culture cells of interest (e.g., HeLa, HEK293) to ~80-90% confluency. b. Harvest cells by trypsinization, wash twice with ice-cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C). c. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM MgCl₂, 10 mM KCl with protease inhibitors). d. Lyse the cells using a Dounce homogenizer or sonication on ice. e. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a BCA assay. Normalize the concentration to 2 mg/mL.
2. Stability Assay: a. Prepare a 1 mM stock solution of this compound in PBS. b. In separate microcentrifuge tubes, add 10 µL of the 1 mM stock solution to 990 µL of the following:
- Tube A (Control): PBS
- Tube B (Lysate): Normalized cell lysate (2 mg/mL)
- Tube C (GSH): 5 mM Glutathione in PBS c. Incubate all tubes at 37°C. d. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 50 µL aliquot from each tube and immediately quench the reaction by adding 100 µL of ice-cold acetonitrile. e. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
3. Analysis by LC-MS: a. Analyze the supernatant from each time point by Liquid Chromatography-Mass Spectrometry (LC-MS). b. Monitor the ion counts corresponding to the mass of this compound (azide form) and its reduced amine counterpart. c. Plot the percentage of remaining azide compound over time for each condition to determine its stability.
Data Summary: Azide Stability
The following table shows representative (hypothetical) data from the stability assay described above.
| Condition | % Azide Remaining (4 hours) | % Azide Remaining (24 hours) | Calculated Half-life (t½) |
| PBS (Control) | >99% | >98% | > 100 hours |
| Cell Lysate (2 mg/mL) | 75% | 30% | ~16 hours |
| Glutathione (5 mM) | 60% | 15% | ~10 hours |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic azide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Technical Support Center: Enhancing Yield of H-L-Tyr(2-azidoethyl)-OH Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when incorporating the non-canonical amino acid H-L-Tyr(2-azidoethyl)-OH into proteins.
Troubleshooting Guide
Low or no yield of your target protein labeled with this compound can be attributed to several factors, from the expression system to the specifics of the non-canonical amino acid incorporation machinery. Follow this guide to diagnose and resolve common issues.
Problem 1: Low Protein Expression or Low Incorporation Efficiency
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Amber (UAG) Codon Context: | 1. Analyze the nucleotides flanking the UAG codon. Purine-rich sequences, particularly at the +4 position (the nucleotide immediately following the UAG codon), have been shown to enhance suppression efficiency in prokaryotes.[1][2] 2. If possible, use site-directed mutagenesis to introduce synonymous mutations to codons adjacent to the UAG site to create a more favorable context.[1] | The sequence context surrounding the amber stop codon can significantly influence the efficiency of non-canonical amino acid (ncAA) incorporation.[1][3][4] |
| Unfavorable Incorporation Site: | 1. If multiple potential labeling sites exist, test the incorporation efficiency at different positions within the target protein.[3][5] 2. Utilize a dual-fluorescence reporter system to rapidly screen for optimal incorporation sites before proceeding with your target protein.[1][5] | The efficiency of amber suppression can vary depending on the location of the UAG codon within the protein's coding sequence.[3][5] |
| Inefficient Orthogonal Translation System (OTS): | 1. Ensure you are using an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is optimized for your expression system (e.g., E. coli, yeast, mammalian cells).[5][6][7] 2. Consider screening different aaRS variants, as some may exhibit higher activity and specificity for this compound.[5][8] 3. Optimize the expression levels of the aaRS and the suppressor tRNA.[1] | The aaRS and its cognate tRNA are the core components for ncAA incorporation. Their efficiency and orthogonality are paramount for high-yield protein labeling.[6][7] |
| Competition with Release Factor 1 (RF1): | 1. If working with E. coli, switch to an RF1-deficient strain (e.g., C321.ΔA).[2][9] | RF1 recognizes the UAG stop codon and promotes termination of translation, directly competing with the suppressor tRNA. Removing RF1 can significantly increase ncAA incorporation efficiency.[2][9] |
| Insufficient Intracellular this compound: | 1. Increase the concentration of this compound in the growth medium. Titrate the concentration to find the optimal balance between incorporation efficiency and potential cytotoxicity. 2. For cell-free systems, ensure the concentration of the pre-charged tRNA or the ncAA and synthetase are not limiting.[3] | A sufficient supply of the ncAA is necessary for efficient charging of the suppressor tRNA and subsequent incorporation into the growing polypeptide chain.[10] |
| Cytotoxicity of this compound: | 1. Perform a dose-response experiment to assess the toxicity of this compound on your host cells. 2. If toxicity is observed, try to induce protein expression for a shorter period or use a lower concentration of the ncAA. | Some non-canonical amino acids can be toxic to host cells, leading to reduced cell density and lower protein yields. |
Problem 2: Non-Specific Labeling or Off-Target Effects
| Possible Cause | Troubleshooting Step | Rationale |
| Lack of Orthogonality: | 1. Verify that the engineered aaRS does not recognize and charge endogenous tRNAs with this compound. 2. Confirm that endogenous synthetases do not charge the suppressor tRNA with canonical amino acids.[7][8] | An orthogonal system ensures that the ncAA is exclusively incorporated at the desired UAG codon and that canonical amino acids are not incorporated by the suppressor tRNA.[7][8] |
| Misincorporation of Canonical Amino Acids: | 1. Perform mass spectrometry analysis of your purified protein to confirm the mass corresponds to the protein with this compound incorporated. 2. If misincorporation is detected, further engineering of the aaRS may be required to improve its specificity. | The aaRS should be highly specific for the ncAA over any of the 20 canonical amino acids. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for this compound incorporation and a logical approach to troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful?
This compound is a non-canonical amino acid, specifically an unnatural derivative of tyrosine.[11] It contains an azide (B81097) group, which is a bioorthogonal handle. This means it is chemically inert within the cell but can be specifically reacted with a complementary probe (e.g., a molecule with an alkyne group) through a "click" chemistry reaction.[11][12][13] This allows for the precise, site-specific labeling of proteins with a variety of tags, such as fluorophores or biotin, for imaging, purification, and functional studies.[14][15]
Q2: How do I choose the best site to incorporate this compound in my protein?
The optimal incorporation site is protein-dependent. Generally, surface-exposed residues are preferred to ensure the azide group is accessible for subsequent click chemistry reactions. It is advisable to test several potential sites, as incorporation efficiency can vary significantly with the local sequence context and position within the protein.[3][5] Computational tools that predict ncAA incorporation efficiency based on sequence context are also becoming available and can guide site selection.[1][4]
Q3: Can I use a standard E. coli expression strain like BL21(DE3)?
While you can use standard strains, competition from Release Factor 1 (RF1) can significantly lower your yield.[2] It is highly recommended to use an E. coli strain in which the gene for RF1 (prfA) has been deleted, such as C321.ΔA.[9] These strains have all endogenous UAG stop codons replaced with UAA, eliminating the need for RF1 and thereby removing the primary competitor for the suppressor tRNA at your target amber codon.[2][9]
Q4: What are the key components of the orthogonal translation system (OTS)?
The OTS consists of two main components:
-
An aminoacyl-tRNA synthetase (aaRS) that has been engineered to specifically recognize and charge this compound.
-
A suppressor tRNA (often a tRNATyr or tRNAPyl) with an anticodon (CUA) that recognizes the UAG amber stop codon.
Crucially, this pair must be "orthogonal," meaning the engineered aaRS does not charge any endogenous tRNAs, and the suppressor tRNA is not recognized by any endogenous synthetases.[6][7]
Q5: What is "click chemistry" and how does it relate to my azide-labeled protein?
Click chemistry refers to a set of reactions that are rapid, specific, high-yielding, and biocompatible.[12][13] The azide group on your incorporated this compound allows you to perform a click reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12] This enables you to covalently attach a wide range of molecules (dyes, drugs, biotin, etc.) that contain a complementary alkyne group to your protein of interest with high specificity.[14]
Quantitative Data Summary
The efficiency of non-canonical amino acid incorporation is highly variable. The table below summarizes reported amber suppression efficiencies in E. coli under different conditions, illustrating the impact of key factors.
| Factor | Condition 1 | Efficiency (%) | Condition 2 | Efficiency (%) | Reference |
| RF1 Presence | DH10B (E. coli with RF1) | 51 - 117 | C321.ΔA (E. coli without RF1) | 76 - 104 | [2] |
| Codon Context | UAG at site with +4 C | ~50 | UAG at site with +4 U | ~110 | [2] |
| tRNA Variant | Standard Suppressor tRNA | (Baseline) | Engineered Suppressor tRNA (G34C/G37A) | (Improved) | [7] |
| Expression System | In vivo (E. coli) | Variable | Cell-Free (PURE system) | High | [3][9] |
Note: Efficiencies are highly dependent on the specific protein, ncAA, and orthogonal system used. The values presented are for illustrative purposes to show relative effects.
Key Experimental Protocols
Protocol 1: General Protocol for this compound Incorporation in E. coli (RF1-Deficient Strain)
-
Plasmid Transformation: Co-transform an RF1-deficient E. coli strain (e.g., C321.ΔA) with two plasmids:
-
A plasmid encoding your gene of interest with an in-frame amber (TAG) codon at the desired labeling site.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair specific for this compound.
-
-
Starter Culture: Inoculate a single colony into 5 mL of lysogeny broth (LB) containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of minimal media (e.g., M9) supplemented with the appropriate antibiotics using the overnight culture. Add this compound to a final concentration of 1-2 mM.
-
Growth: Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG). For potentially toxic proteins or to improve folding, consider reducing the temperature to 18-25°C and inducing for a longer period (12-16 hours).
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Purification & Analysis: Purify the protein using standard chromatography techniques (e.g., Ni-NTA if His-tagged). Analyze the yield and confirm incorporation via SDS-PAGE, Western blot, and mass spectrometry.
References
- 1. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 4. [PDF] Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells | Semantic Scholar [semanticscholar.org]
- 5. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A facile approach for incorporating tyrosine esters to probe ion-binding sites and backbone hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Luminol anchors improve the electrochemical-tyrosine-click labelling of proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Incorporation of 3-Azidotyrosine into Proteins Through Engineering Yeast Tyrosyl-tRNA Synthetase and Its Application to Site-Selective Protein Modification | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Copper Toxicity in Live-Cell Imaging with H-L-Tyr(2-azidoethyl)-OH
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on managing copper catalyst cytotoxicity during live-cell imaging experiments that utilize the amino acid analog H-L-Tyr(2-azidoethyl)-OH for metabolic labeling and subsequent click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell imaging studies.
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic. This toxicity primarily arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen, a process often exacerbated by the required reducing agent like sodium ascorbate.[1] ROS can lead to oxidative stress, damaging vital cellular components such as lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death).[1][2]
Q2: What are the primary strategies to overcome copper-induced cytotoxicity in live-cell imaging?
A2: There are two main approaches to circumvent copper toxicity in live-cell applications:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: This method involves the use of chelating ligands that stabilize the copper(I) ion. These ligands not only reduce copper's toxicity but can also enhance the reaction rate.[3] Commonly used ligands include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[3][4]
-
Copper-Free Click Chemistry: This approach utilizes bioorthogonal reactions that do not require a copper catalyst. A prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which involves reacting an azide (B81097) (like the one in this compound) with a strained alkyne (e.g., DBCO or BCN).[5][6]
Q3: What is this compound and how is it used?
A3: this compound is an unnatural amino acid derivative of L-Tyrosine that contains an azide group.[5][6] It can be used in metabolic labeling, where it is incorporated into proteins during synthesis in place of natural tyrosine. The azide group then serves as a "handle" for subsequent detection via click chemistry. This reagent is versatile and can be used in both copper-catalyzed (CuAAC) and copper-free (SPAAC) click reactions.[5][6]
Q4: How do I choose between ligand-assisted CuAAC and copper-free SPAAC for my experiment with this compound?
A4: The choice depends on your specific experimental needs:
-
Ligand-Assisted CuAAC is generally faster and uses smaller alkyne tags, which may be less perturbing to the biological system. However, it requires careful optimization of copper and ligand concentrations to maintain cell viability.
-
Copper-Free SPAAC is inherently more biocompatible as it completely avoids the use of copper. The trade-off is that the reaction kinetics can be slower, and the required strained alkynes are bulkier, which might interfere with the function of the labeled biomolecule.
Q5: What are the signs of copper toxicity in my cell cultures?
A5: Signs of copper toxicity can include:
-
Changes in cell morphology (e.g., rounding up, detachment from the culture plate).
-
Reduced cell proliferation or cell death, which can be quantified using viability assays like MTT or Trypan Blue exclusion.[3]
-
Induction of apoptosis, which can be detected by assays such as Annexin V/Propidium Iodide (PI) staining.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death after CuAAC reaction | - Copper concentration is too high.- Ligand concentration is too low or the ligand is not effective.- Incubation time is too long. | - Titrate the copper concentration downwards (start with a range of 10-50 µM).- Increase the ligand-to-copper ratio (e.g., 5:1 or higher).- Consider using a more effective ligand like BTTAA.[3][7]- Reduce the incubation time for the click reaction (e.g., 5-15 minutes).[8] |
| Low or no fluorescent signal | - Inefficient metabolic labeling with this compound.- Inefficient click reaction.- Imaging settings are not optimal. | - Optimize the concentration of this compound and the incubation time for metabolic labeling.- Ensure the click chemistry reagents (copper, ligand, reducing agent, and fluorescent alkyne) are fresh and correctly prepared.- For CuAAC, pre-complex the copper and ligand before adding to the cells.[8]- Check the excitation and emission spectra of your fluorophore and ensure your microscope settings are appropriate. |
| High background fluorescence | - Non-specific binding of the fluorescent probe.- Autofluorescence from cells or media.- Excess unbound fluorescent probe. | - Reduce the concentration of the fluorescent alkyne probe.- Include more stringent wash steps after the click reaction.[9]- Use a blocking agent if non-specific binding is suspected.[9]- Image cells in a medium with reduced autofluorescence, like Gibco® FluoroBrite™ DMEM.[10]- Include an unstained control to assess the level of cellular autofluorescence.[11] |
Quantitative Data Summary
The following tables provide a summary of typical reagent concentrations and their effects on cell viability for ligand-assisted CuAAC. Note that optimal conditions can vary significantly between cell types and experimental setups.
Table 1: Recommended Reagent Concentrations for Ligand-Assisted CuAAC in Live Cells
| Component | Typical Concentration Range | Reference(s) |
| Copper (CuSO₄) | 10 - 100 µM | [7][12] |
| Ligand (e.g., THPTA, BTTAA) | 50 - 500 µM (Often at a 2:1 to 5:1 ratio with copper) | [3][13] |
| Reducing Agent (Sodium Ascorbate) | 2.5 mM | [8] |
| Fluorescent Alkyne Probe | 25 µM | [8] |
| This compound | Varies; requires empirical optimization for each cell line. |
Table 2: Comparative Cell Viability with Different Copper Ligands
| Ligand | Copper (Cu(I)) Concentration | Incubation Time | Cell Viability/Proliferation | Reference(s) |
| THPTA | 50 µM | 4 days post-reaction | Similar to untreated cells | [3] |
| BTTES | 50 µM | 4 days post-reaction | Similar to untreated cells | [3] |
| BTTAA | 50 µM | 4 days post-reaction | Similar to untreated cells | [3] |
| TBTA | 50 µM | 4 days post-reaction | Slower proliferation than other ligands | [3] |
| Tat-conjugated ligand | 163 µM | 10 minutes | ~75% viable cells | [12][14][15] |
| No Ligand | 50 µM | 24 hours | >90% cell lysis | [3] |
Experimental Protocols
Protocol 1: Assessing Copper Toxicity using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Prepare your CuAAC reaction mixtures with varying concentrations of copper sulfate (B86663) and your chosen ligand. Also, prepare a control with no copper. Remove the culture medium from the cells and add the treatment solutions.
-
Incubation: Incubate the cells with the treatment solutions for your desired reaction time (e.g., 15-30 minutes).
-
Recovery: Remove the treatment solutions, wash the cells with PBS, and add fresh culture medium. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan (B1609692) Formation: Incubate at 37°C for 2-4 hours, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]
-
Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Protocol 2: Live-Cell Ligand-Assisted CuAAC for Fluorescence Imaging
This protocol outlines the general steps for metabolic labeling with this compound followed by a ligand-assisted click reaction.
-
Metabolic Labeling: Culture your cells in a medium containing an optimized concentration of this compound for 24-48 hours to allow for its incorporation into newly synthesized proteins.
-
Cell Preparation: Gently wash the cells twice with pre-warmed PBS to remove unincorporated this compound.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 100 µL, you might add:
-
Copper Sulfate (e.g., to a final concentration of 50 µM)
-
Ligand (e.g., THPTA to a final concentration of 250 µM)
-
Fluorescent Alkyne Probe (e.g., to a final concentration of 25 µM)
-
Sodium Ascorbate (freshly prepared, to a final concentration of 2.5 mM)
-
PBS or other suitable buffer to make up the final volume.
-
Important: Pre-mix the copper sulfate and ligand and let it sit for a few minutes before adding the other components.[8]
-
-
Click Reaction: Add the click reaction mix to your cells and incubate for 5-15 minutes at room temperature, protected from light.[8]
-
Washing: Remove the reaction mix and wash the cells three to four times with PBS to remove excess reagents.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Visualizations
Signaling Pathway of Copper-Induced Apoptosis
Excess intracellular copper can lead to the generation of reactive oxygen species (ROS), which in turn triggers both intrinsic (mitochondrial) and extrinsic apoptotic pathways.
Caption: Signaling cascade of copper-induced apoptosis.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the key steps from metabolic labeling of cells with this compound to the final fluorescence imaging.
Caption: Workflow for live-cell imaging with this compound.
References
- 1. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing SPAAC Reactions for H-L-Tyr(2-azidoethyl)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving H-L-Tyr(2-azidoethyl)-OH.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Question: My SPAAC reaction with this compound and a DBCO-containing reagent is slow or the yield is low. What are the potential causes and how can I improve the reaction rate and completeness?
Answer: Several factors can influence the kinetics and efficiency of a SPAAC reaction. Below is a systematic guide to troubleshoot and optimize your experiment.
1. Choice of Cyclooctyne (B158145): The structure of the strained alkyne is a critical determinant of the reaction rate. For faster kinetics, consider using more strained cyclooctynes. Bicyclononyne (BCN) derivatives, for instance, can exhibit faster reaction rates compared to some dibenzocyclooctynes (DBCO).[1]
2. Reaction Buffer and pH: The reaction environment significantly impacts the reaction speed.
-
Buffer System: While PBS is commonly used, studies have shown that HEPES buffer can lead to higher reaction rate constants.[2][3] Reactions performed in cell culture media like DMEM have also been observed to be faster than in RPMI.[2][3]
-
pH: Generally, higher pH values (in the range of 7-9) tend to increase the rate of SPAAC reactions.[2] However, this effect can be buffer-dependent. It is advisable to perform a pH screen to find the optimal condition for your specific system, while ensuring the stability of your biomolecule.
3. Temperature: Increasing the reaction temperature can accelerate the reaction. Common reaction temperatures are room temperature (25 °C) or 37 °C.[4] However, it is crucial to consider the thermal stability of your biomolecules, as higher temperatures may lead to degradation or precipitation.
4. Reagent Concentration: According to the law of mass action, increasing the concentration of the reactants (this compound and the cyclooctyne) will lead to a faster reaction. If solubility is a limiting factor, consider using co-solvents or adjusting the buffer composition.
5. Steric Hindrance: Bulky substituents near the azide (B81097) on the tyrosine derivative or on the cyclooctyne can sterically hinder the reaction. If possible, consider a linker on your DBCO reagent (e.g., a PEG linker) to increase the distance between the reactive moiety and the bulk of the molecule, which can minimize steric hindrance and potentially increase reaction rates.[3]
6. Solubility of this compound: Ensure that this compound is fully dissolved in the reaction buffer. Poor solubility can lead to a lower effective concentration and thus a slower reaction. If solubility in aqueous buffers is an issue, the use of a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) might be necessary. However, the proportion of organic solvent should be optimized as it can also affect the reaction rate.
Issue 2: Side Reactions and Non-Specific Labeling
Question: I am observing unexpected side products or non-specific labeling in my SPAAC reaction. What could be the cause?
Answer: SPAAC is known for its high bioorthogonality, meaning it should not react with native functional groups in biological systems.[1] However, impurities or suboptimal reaction conditions can sometimes lead to side reactions.
-
Purity of Reagents: Ensure the purity of both this compound and your cyclooctyne reagent. Impurities can lead to unexpected side reactions.
-
Stability of Cyclooctyne: Some highly reactive strained alkynes can be unstable under certain conditions (e.g., extreme pH). Ensure that your cyclooctyne is stable under your chosen reaction conditions.
-
Presence of Other Reactive Species: While unlikely, ensure your reaction mixture does not contain other highly reactive, non-native species that could potentially react with the cyclooctyne.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction rate for this compound with a DBCO reagent?
Q2: How can I monitor the progress of my SPAAC reaction?
A2: There are several methods to monitor the progress of a SPAAC reaction:
-
UV-Vis Spectroscopy: If your cyclooctyne has a distinct absorbance peak (e.g., DBCO at around 309 nm), you can monitor the decrease in this absorbance over time as it is consumed in the reaction.[5]
-
IR Spectroscopy: The azide group has a characteristic absorption band around 2100 cm⁻¹. The disappearance of this peak can be monitored using inline ATR-IR spectroscopy to follow the reaction progress in real-time.[6]
-
LC-MS or HPLC: These techniques can be used to separate and quantify the starting materials and the product at different time points.
-
NMR Spectroscopy: For reactions at higher concentrations, NMR can be used to monitor the appearance of product peaks and the disappearance of reactant peaks.[7]
Q3: What are the recommended storage conditions for this compound?
A3: this compound and its hydrochloride salt should be stored under nitrogen, away from moisture. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
Q4: Can I use organic co-solvents to improve the solubility of my reagents?
A4: Yes, water-miscible organic solvents like DMSO or DMF can be used to improve the solubility of less soluble reagents. However, the concentration of the co-solvent should be kept to a minimum and optimized, as it can influence the reaction kinetics. While some organic solvents can enhance the solubility of reactants, an increasing mole fraction of water in the solvent mixture has been observed to increase the rate of 1,3-dipolar cycloaddition reactions.[3]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates (Model Azides with sulfo-DBCO-amine) [2][3]
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 / 37 | 0.32–0.85 |
| HEPES | 7 | 25 / 37 | 0.55–1.22 |
| DMEM | 7.4 | 37 | 0.59–0.97 |
| RPMI | 7.4 | 37 | 0.27–0.77 |
Note: Data is for model azides (3-azido-L-alanine and 1-azido-1-deoxy-β-D-glucopyranoside) and provides a general trend.
Experimental Protocols
Protocol 1: General Procedure for SPAAC of this compound with a DBCO-functionalized Molecule
This protocol provides a general workflow for the conjugation of this compound to a DBCO-functionalized molecule.
1. Reagent Preparation: a. Prepare a stock solution of this compound in a suitable buffer (e.g., HEPES at pH 7.5). If solubility is an issue, a minimal amount of DMSO can be used to dissolve the compound before adding it to the buffer. b. Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent. For DBCO-NHS esters, anhydrous DMSO or DMF is recommended.[1]
2. Reaction Setup: a. In a reaction vessel, combine the this compound solution with the DBCO-functionalized molecule. A slight molar excess (1.1 to 2 equivalents) of one reagent can be used to drive the reaction to completion. b. Ensure the final concentration of reactants is sufficient to achieve a reasonable reaction rate.
3. Incubation: a. Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle stirring or agitation. b. The reaction time will depend on the specific reactants, their concentrations, and the reaction conditions. Monitor the reaction progress using an appropriate analytical technique (see FAQ Q2).
4. Product Purification: a. Once the reaction is complete, purify the product to remove any unreacted starting materials and byproducts. The purification method will depend on the properties of the product (e.g., size exclusion chromatography, reverse-phase HPLC, dialysis).
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.
1. Spectrophotometer Setup: a. Set up a UV-Vis spectrophotometer to measure absorbance at the λmax of your DBCO reagent (typically around 309 nm).
2. Sample Preparation: a. Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be such that the absorbance is within the linear range of the spectrophotometer. b. Use a reference cuvette containing the buffer and this compound to zero the instrument.
3. Data Acquisition: a. Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the this compound solution. b. Immediately start monitoring the absorbance at the specified wavelength over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
4. Data Analysis: a. Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance) versus time. For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.
Visualizations
Caption: General workflow for a SPAAC reaction.
Caption: Troubleshooting logic for slow SPAAC reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
minimizing off-target labeling with H-L-Tyr(2-azidoethyl)-OH
Welcome to the technical support center for H-L-Tyr(2-azidoethyl)-OH, a non-canonical amino acid enabling site-specific protein modification via click chemistry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target labeling and achieve robust and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an unnatural amino acid derivative of Tyrosine. It contains an azide (B81097) (-N3) group, which is a bioorthogonal handle. This means it is chemically inert within a biological system but can be specifically reacted with a complementary chemical group, such as an alkyne, through a process called "click chemistry".[1][2] This allows for the precise, site-specific labeling of proteins for various applications, including visualization, purification, and conjugation with other molecules.
Q2: What are the main "click chemistry" reactions used with this compound?
The azide group of this compound can participate in two main types of click chemistry reactions:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I).[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The ring strain of the cyclooctyne accelerates the reaction without the need for a toxic catalyst, making it suitable for live-cell labeling.[1]
Q3: What is "off-target labeling" and why is it a concern?
Off-target labeling, or non-specific binding, refers to the unintended modification of other molecules or cellular components besides the protein of interest. This can lead to misleading experimental results, such as high background signals in imaging experiments or the identification of false-positive interactions. Minimizing off-target labeling is crucial for obtaining accurate and reliable data.
Q4: What are the potential sources of off-target labeling when using this compound?
Potential sources of off-target labeling can arise during two main stages of the experiment:
-
Incorporation of the unnatural amino acid:
-
Mischarging of tRNAs: The aminoacyl-tRNA synthetase (aaRS) responsible for charging the tRNA with this compound might also recognize and charge tRNAs with natural amino acids, or vice versa.
-
Codon misreading: The ribosome may incorrectly incorporate this compound at codons other than the designated amber stop codon (UAG).
-
-
Click chemistry reaction:
-
Non-specific reactions of the click reagents: The alkyne or cyclooctyne probes may react with other cellular components. For example, strained cyclooctynes have been reported to react with cysteine residues.
-
Catalyst-induced side reactions (CuAAC): The copper catalyst can promote side reactions with other functional groups on proteins. To minimize non-specific labeling in CuAAC, the ideal orientation is to have the alkyne on the probe and the azide on the tag (in this case, incorporated into the protein).[3]
-
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Problem 1: High background or non-specific labeling in imaging or western blot experiments.
| Possible Cause | Recommended Solution |
| Non-specific binding of the click probe. | 1. Reduce the concentration of the alkyne or cyclooctyne probe. Titrate the probe concentration to find the optimal balance between specific signal and background. 2. Increase the number and duration of washing steps after the click reaction to remove unbound probe. 3. Include a blocking step. Use a protein-based blocker like Bovine Serum Albumin (BSA) before and during the click reaction to minimize non-specific adsorption of the probe. 4. For SPAAC with cyclooctyne probes, consider pre-treating the sample with a cysteine-blocking agent like N-ethylmaleimide (NEM) to prevent off-target reactions with thiol groups. |
| Suboptimal click chemistry reaction conditions. | 1. Optimize the reaction time and temperature. Shorter incubation times can sometimes reduce background. 2. For CuAAC, ensure the use of a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) oxidation state and reduce off-target reactions. 3. For CuAAC, use buffers that do not interfere with the reaction. Avoid primary amine buffers like Tris. PBS and triethanolamine (B1662121) (TEA) are generally recommended.[3] |
| Inefficient incorporation of this compound leading to a low signal-to-noise ratio. | See Problem 2 for troubleshooting inefficient incorporation. |
| Impure this compound or click probe. | Ensure the purity of all reagents. Use high-quality, purified compounds. |
Problem 2: Low yield of the target protein containing this compound.
| Possible Cause | Recommended Solution |
| Low amber suppression efficiency. | 1. Optimize the concentration of this compound in the growth medium. 2. Optimize the expression levels of the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA. 3. Consider the sequence context around the amber codon. The nucleotides flanking the UAG codon can significantly influence suppression efficiency. If possible, test different insertion sites.[4][5] 4. Use an E. coli strain engineered for improved unnatural amino acid incorporation, such as those with deleted release factor 1 (RF1). |
| Toxicity of the unnatural amino acid or the orthogonal expression machinery. | 1. Lower the induction level of the target protein and the orthogonal machinery. 2. Use a lower concentration of this compound. |
| Instability of the expressed protein. | Ensure that the incorporation of this compound does not disrupt the folding or stability of the target protein. If it does, choose a different site for incorporation. |
Data Presentation
Table 1: Factors Influencing Amber Suppression Efficiency.
| Factor | Effect on Efficiency | Reference |
| Sequence context (3' of UAG) | Purine-rich contexts (A/G) can improve efficiency. | [4][5] |
| aaRS/tRNA expression levels | Higher levels can increase efficiency but also toxicity. | |
| Unnatural amino acid concentration | Needs to be optimized; too high can be toxic. | |
| Presence of Release Factor 1 (RF1) | Deletion of RF1 can significantly improve suppression. |
Table 2: Comparison of Click Chemistry Reactions for Protein Labeling.
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Rate | Generally faster | Can be slower, but newer cyclooctynes have improved kinetics |
| Biocompatibility | Copper can be toxic to cells | Highly biocompatible, suitable for live-cell imaging |
| Potential Off-Target Reactions | Copper-mediated side reactions | Reaction with thiols (cysteines) |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein in E. coli
This protocol is a general guideline and requires optimization for each specific protein.
-
Transformation: Co-transform an appropriate E. coli expression strain (e.g., a strain lacking RF1) with two plasmids:
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
An expression plasmid for the protein of interest with a UAG (amber) stop codon at the desired incorporation site.
-
-
Growth and Induction:
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Add this compound to the culture to a final concentration of 1-2 mM (this needs to be optimized).
-
Induce the expression of the target protein and the orthogonal machinery with the appropriate inducer (e.g., IPTG, arabinose).
-
Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors). Avoid Tris buffer if you plan to perform CuAAC.
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Purified Protein
-
Prepare Stock Solutions:
-
Protein: Purified protein containing this compound at a known concentration in an appropriate buffer (e.g., PBS).
-
Alkyne Probe: 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO4): 50 mM stock solution in water.
-
Copper Ligand (e.g., THPTA): 50 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): 100 mM stock solution in water (prepare fresh).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein solution (final concentration 10-50 µM).
-
Alkyne probe (final concentration 100-500 µM).
-
Copper ligand (final concentration 1 mM).
-
CuSO4 (final concentration 0.5 mM).
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding sodium ascorbate (B8700270) (final concentration 2.5 mM).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Analysis:
-
Analyze the reaction by SDS-PAGE. The labeled protein should show a shift in molecular weight or can be visualized by in-gel fluorescence if a fluorescent alkyne probe was used.
-
Alternatively, the labeled protein can be analyzed by mass spectrometry to confirm the modification.
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting logic for high background.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
stability of H-L-Tyr(2-azidoethyl)-OH in different cell culture media
Welcome to the technical support center for H-L-Tyr(2-azidoethyl)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this unnatural amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an unnatural derivative of the amino acid Tyrosine.[1][2] Its key feature is the presence of an azide (B81097) (-N3) group, which makes it a valuable tool for "click chemistry."[1][2] This allows for the specific chemical modification of proteins. The primary applications involve incorporating this amino acid into proteins in living cells or in cell-free systems.[3][4] Once incorporated, the azide group can react with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with molecules containing DBCO or BCN groups via strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] This enables researchers to attach fluorescent dyes, biotin (B1667282) tags, or other probes to proteins for visualization, purification, and functional studies.[5]
Q2: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is limited publicly available data specifically detailing the stability of this compound in different cell culture media. The stability of any compound in cell culture media can be influenced by several factors, including the media composition, pH, temperature, and exposure to light.[6]
The azide functional group is generally stable; however, it can be sensitive to strong reducing agents. Some cell culture media contain components like cysteine, which could potentially interact with the azide group over time. Therefore, it is recommended to perform a stability study under your specific experimental conditions.
Q3: What are the signs of this compound degradation in my experiments?
Signs of degradation may not be visually apparent. The most common indication of instability would be a decrease in the efficiency of subsequent click chemistry reactions. If you observe lower than expected signal from a fluorescent alkyne probe or reduced yield of a biotin-alkyne labeled protein, it could be due to the degradation of the azide group on this compound in the culture medium before its incorporation into the protein.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
To definitively determine the stability, a time-course experiment is recommended. This involves incubating this compound in your cell culture medium of choice under standard culture conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points.[6] Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are ideal for accurately quantifying the compound and detecting any potential degradation products.[7]
Troubleshooting Guides
Issue 1: Low Efficiency of "Click" Reaction After Protein Incorporation
If you are experiencing low signal or yield from your click chemistry reaction, consider the following troubleshooting steps:
-
Assess Compound Stability: The primary suspect is the degradation of this compound in the culture medium.
-
Recommendation: Perform a stability study as outlined in the "Experimental Protocols" section below.
-
-
Optimize Incorporation: Ensure efficient incorporation of the unnatural amino acid into your target protein.
-
Recommendation: Verify the expression of your protein of interest and titrate the concentration of this compound added to the culture medium.
-
-
Check Click Chemistry Reagents: Ensure the freshness and quality of your alkyne probe and catalysts (if using CuAAC).
-
Recommendation: Use freshly prepared reagents and optimize the click reaction conditions (e.g., concentration, reaction time, temperature).
-
Issue 2: Potential Cytotoxicity
While unnatural amino acids are generally well-tolerated, high concentrations may impact cell viability.
-
Assess Cell Health: Monitor cell morphology and perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) when titrating this compound.
-
Recommendation: Start with a low concentration of this compound and gradually increase it to find the optimal concentration that allows for efficient incorporation without compromising cell health.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.[6]
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), supplemented as for your experiments (e.g., with FBS)
-
Sterile microcentrifuge tubes or a sterile multi-well plate
-
Humidified incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Solvents for HPLC mobile phase (e.g., HPLC-grade acetonitrile (B52724) and water with formic acid or TFA)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare Working Solution: Dilute the stock solution into pre-warmed cell culture medium to the final working concentration you use in your experiments.
-
Sample Preparation: Aliquot the working solution into sterile tubes or wells of a plate for each time point. Prepare enough replicates for statistical analysis.
-
Incubation: Place the samples in a humidified incubator at 37°C with 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect the aliquots for each time point. The 0-hour time point serves as the initial concentration baseline.
-
Sample Storage: Immediately store the collected samples at -80°C until all time points have been collected to prevent further degradation.
-
HPLC Analysis: Thaw the samples and analyze the concentration of this compound using a validated HPLC method. A reverse-phase C18 column is generally suitable for small molecules.
-
Data Analysis: Create a standard curve with known concentrations of this compound to quantify its concentration in the experimental samples based on the peak area from the HPLC chromatogram. Plot the concentration of this compound versus time to determine its stability profile.
Data Presentation
The results from the stability study can be summarized in a table as follows:
| Time Point (Hours) | Mean Concentration (µM) | Standard Deviation | % Remaining |
| 0 | 100.0 | 2.5 | 100% |
| 2 | 98.7 | 3.1 | 98.7% |
| 4 | 97.2 | 2.8 | 97.2% |
| 8 | 95.1 | 3.5 | 95.1% |
| 12 | 92.8 | 4.0 | 92.8% |
| 24 | 88.4 | 3.7 | 88.4% |
| 48 | 80.1 | 4.2 | 80.1% |
| 72 | 72.5 | 4.5 | 72.5% |
| Note: The data shown are for illustrative purposes only and do not represent actual experimental results. |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound.
Potential Interaction in Cell Culture Media
Caption: Potential reduction of the azide group by media components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the in vivo Solubility of H-L-Tyr(2-azidoethyl)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving H-L-Tyr(2-azidoethyl)-OH for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an unnatural amino acid derivative of tyrosine. It contains an azide (B81097) group, making it a valuable tool for "click chemistry" reactions, which are used to label and track molecules in biological systems.[1][2] Like many tyrosine derivatives, its inherent hydrophobicity can lead to poor solubility in aqueous solutions at physiological pH, creating challenges for preparing injectable formulations for animal studies.
Q2: What are the primary strategies to improve the solubility of this compound?
A2: The main approaches to enhance the solubility of amino acid derivatives like this compound include:
-
pH Adjustment: Modifying the pH of the solution can increase the net charge of the molecule, improving its interaction with water.
-
Salt Formation: Using a salt form of the compound, such as a hydrochloride (HCl) salt, can significantly enhance aqueous solubility.[3]
-
Use of Co-solvents: Adding a water-miscible organic solvent can help dissolve hydrophobic compounds.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic parts of the molecule within cyclodextrin (B1172386) cavities can increase its apparent water solubility.
Q3: Should I use the free form or the hydrochloride salt of this compound for my in vivo experiments?
A3: For in vivo experiments requiring aqueous solutions, the hydrochloride salt of this compound is generally recommended. Salt formation is a common strategy to improve the solubility and dissolution rate of poorly water-soluble compounds.[4] The hydrochloride salt of this compound has a reported aqueous solubility of 11.67 mg/mL, although this may require heating and sonication to achieve.[3]
Q4: Can I use DMSO to dissolve this compound for in vivo administration?
A4: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its use in vivo should be approached with caution. High concentrations of DMSO can be toxic to animals. If used, it is crucial to keep the final concentration of DMSO in the formulation as low as possible, typically below 10%, and to conduct appropriate vehicle controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon standing. | The solution is supersaturated at room temperature. | Prepare the solution fresh before each experiment. If using heat to dissolve the compound, allow it to cool to room temperature and observe for precipitation before injection. Consider preparing a slightly lower concentration. |
| The pH of the final formulation is too low/high for in vivo administration. | pH adjustment was not performed or was inaccurate after dissolving the compound. | After dissolving this compound (especially the HCl salt), carefully adjust the pH of the solution to a physiologically acceptable range (typically pH 7.2-7.4) using sterile, dilute NaOH or HCl. Monitor the pH closely with a calibrated pH meter. |
| I need a higher concentration than what is achievable in aqueous buffers. | The intrinsic solubility of the compound in the chosen vehicle is limited. | Consider using a co-solvent system (e.g., a mixture of water and a biocompatible organic solvent like PEG 300, PEG 400, or propylene (B89431) glycol). Alternatively, explore the use of cyclodextrins to enhance solubility. |
| The compound is difficult to dissolve even with heating and sonication. | Insufficient energy is being applied to overcome the lattice energy of the solid. | Ensure your sonication bath is functioning correctly. Use a water bath with controlled temperature. When preparing the hydrochloride salt solution in water, heating to 60°C with ultrasonication is a recommended starting point.[3] |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound hydrochloride. Data for other solvents are based on general principles for similar amino acid derivatives.
| Solvent/Vehicle | Solubility | Conditions | Citation |
| Water | 11.67 mg/mL (40.70 mM) | Requires ultrasonication and heating to 60°C. | [3] |
| PBS (pH 7.4) | Expected to be lower than in water without pH adjustment. | The final pH will be acidic due to the HCl salt. Neutralization may be required. | - |
| DMSO | High solubility is expected. | - | - |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound Hydrochloride
Objective: To prepare a sterile, injectable solution of this compound HCl in water.
Materials:
-
This compound hydrochloride
-
Sterile water for injection
-
Sterile, sealed vials
-
Sonicator water bath
-
Heating block or water bath
-
Calibrated pH meter
-
Sterile 0.1 M NaOH and 0.1 M HCl solutions
-
Sterile 0.22 µm syringe filters
Methodology:
-
Weigh the desired amount of this compound hydrochloride in a sterile vial.
-
Add the calculated volume of sterile water for injection to achieve the target concentration (e.g., up to 11.67 mg/mL).
-
Seal the vial and place it in a sonicator water bath pre-heated to 60°C.
-
Sonicate the solution until the compound is fully dissolved. This may take several minutes.
-
Allow the solution to cool to room temperature.
-
Aseptically measure the pH of the solution. It will likely be acidic.
-
Adjust the pH to the desired physiological range (e.g., 7.4) by adding sterile 0.1 M NaOH dropwise while gently mixing. Use sterile 0.1 M HCl if you overshoot the target pH.
-
Once the desired pH is reached and the solution remains clear, filter it through a sterile 0.22 µm syringe filter into a final sterile vial.
-
Store the solution as recommended, typically at -20°C for short-term storage or -80°C for long-term storage.[3]
Protocol 2: Preparation of a Co-Solvent Formulation
Objective: To prepare a formulation for in vivo use when higher concentrations are needed than are achievable in a purely aqueous solution.
Materials:
-
This compound
-
DMSO (cell culture grade or higher)
-
PEG 300 or PEG 400
-
Sterile saline or PBS (pH 7.4)
-
Sterile tubes or vials
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add the co-solvent (e.g., PEG 300) to the DMSO solution and mix thoroughly. A common ratio is 1:1 DMSO:PEG 300.
-
Slowly add the sterile saline or PBS dropwise while vortexing or stirring to bring the solution to the final desired volume.
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that vehicle has been exceeded.
-
Prepare the final formulation fresh before each use.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Orthogonal Synthetase Optimization for H-L-Tyr(2-azidoethyl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the directed evolution of an orthogonal aminoacyl-tRNA synthetase (aaRS) specific to the non-canonical amino acid (ncAA) H-L-Tyr(2-azidoethyl)-OH.
Troubleshooting Guides
This section addresses common issues encountered during the selection and optimization of an orthogonal synthetase for this compound.
Question: Why am I observing high background survival during negative selection?
Answer: High background survival in the absence of this compound during negative selection indicates that your synthetase library contains variants that are charging endogenous amino acids to the orthogonal tRNA. Here are several potential causes and solutions:
-
Insufficient Negative Selection Pressure: The concentration of the counter-selectable marker (e.g., 5-fluorouracil) may be too low, or the expression of the toxic gene (e.g., barnase) may be insufficient.
-
Solution: Gradually increase the concentration of the counter-selectable agent. Ensure that the promoter driving the toxic gene is strong and appropriately induced.
-
-
Promiscuous Synthetase Variants: Your library may be dominated by synthetase variants that have relaxed specificity and can accommodate natural amino acids.
-
Solution: Perform additional rounds of negative selection. Consider starting with a synthetase that has a more constrained active site or using site-saturation mutagenesis on key residues known to influence substrate specificity.
-
-
Contamination: Your cultures may be contaminated with cells that do not contain the negative selection plasmid or have mutations that inactivate the toxic gene.
-
Solution: Streak-purify your surviving colonies and verify the presence and integrity of all plasmids. Sequence the toxic gene in surviving clones to check for inactivating mutations.
-
Question: I have low or no survivors after positive selection. What are the likely causes?
Answer: A lack of viable clones after positive selection suggests that no synthetase variants in your library are efficiently incorporating this compound.
-
Poor ncAA Uptake or High Toxicity: this compound may not be efficiently transported into the E. coli cells, or it may be toxic at the concentration used.
-
Solution: Verify the uptake of the ncAA. Test a range of this compound concentrations to find an optimal balance between incorporation and cell viability.
-
-
Inefficient Synthetase Library: The diversity or quality of your synthetase library may be insufficient to produce variants that recognize this compound.
-
Solution: Redesign your library to target different residues in the synthetase active site. Consider using a different parent synthetase, such as a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) that has shown promise for other tyrosine analogs.[1]
-
-
Suboptimal Positive Selection Conditions: The concentration of the antibiotic used for positive selection (e.g., chloramphenicol) may be too high.
-
Solution: Titrate the antibiotic concentration to a level that allows for the survival of clones with even low levels of ncAA incorporation.
-
Quantitative Troubleshooting Data Summary
| Issue | Parameter | Poor Result | Expected Result | Suggested Action |
| High Background in Negative Selection | Survival Rate (without ncAA) | > 1 in 10^3 | < 1 in 10^5 | Increase negative selection pressure; perform more rounds of selection. |
| Low Survival in Positive Selection | Survival Rate (with ncAA) | < 1 in 10^6 | > 1 in 10^5 | Optimize ncAA concentration; redesign synthetase library. |
| Low ncAA Incorporation Efficiency | Protein Yield with ncAA | < 1 mg/L | > 5 mg/L | Evolve synthetase for higher kcat/Km; optimize expression conditions. |
| High Misincorporation of Natural Amino Acids | Mass Spec Contamination | > 10% | < 5% | Perform additional rounds of negative selection; use a more stringent selection system. |
Frequently Asked Questions (FAQs)
Q1: Which parent synthetase is a good starting point for evolving a synthetase for this compound?
A1: The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) is a common and effective starting point for evolving synthetases for tyrosine analogs.[1] Its active site is plastic and can be mutated to accommodate a variety of substitutions on the tyrosine ring and side chain.
Q2: What are the key residues to target for mutagenesis in the MjTyrRS active site?
A2: Based on studies with other tyrosine analogs, the following residues are critical for substrate specificity and are prime targets for site-directed or saturation mutagenesis: Y32, L65, H70, F108, Q109, D158, I159, and L162. Modifying these residues can create space for the 2-azidoethyl group and introduce new interactions that favor its binding over tyrosine.
Q3: How can I confirm the successful and specific incorporation of this compound?
A3: The most definitive method is mass spectrometry (MS). By analyzing the intact protein or proteolytic fragments, you can confirm the precise mass of the incorporated amino acid. A mass shift corresponding to this compound will confirm its presence. Additionally, the absence of peptides containing natural amino acids at the target site indicates high fidelity.
Q4: What are the standard positive and negative selection markers used in these experiments?
A4: A common positive selection system utilizes a reporter gene, such as chloramphenicol (B1208) acetyltransferase (CAT), with a permissive amber stop codon (TAG).[2] In the presence of the ncAA and a functional synthetase, the full-length, active CAT is produced, conferring resistance to chloramphenicol. For negative selection, a toxic gene like barnase containing several amber stop codons is often used.[2] If the synthetase incorporates natural amino acids in the absence of the ncAA, the toxic barnase is produced, leading to cell death.
Experimental Protocols
Protocol 1: Directed Evolution of TyrRS for this compound
This protocol outlines the general steps for evolving a specific TyrRS variant.
-
Library Construction:
-
Create a library of MjTyrRS mutants by performing site-saturation mutagenesis at key active site residues (e.g., Y32, D158, L162).
-
Clone the library into a plasmid that also expresses the orthogonal Mj-tRNATyrCUA.
-
-
Positive Selection:
-
Transform the synthetase library into E. coli cells containing a positive selection plasmid (e.g., pREP/CAT with a TAG codon at a permissive site).
-
Plate the transformed cells on minimal media agar (B569324) plates containing chloramphenicol and 1 mM this compound.
-
Incubate for 48-72 hours at 37°C.
-
Harvest the surviving colonies.
-
-
Negative Selection:
-
Isolate the plasmids from the surviving positive selection colonies.
-
Transform these plasmids into E. coli cells containing a negative selection plasmid (e.g., pNEG/Barnase with multiple TAG codons).
-
Plate the cells on rich media agar plates containing an inducer for the barnase gene (e.g., arabinose) but without this compound.
-
Incubate for 24 hours at 37°C.
-
Harvest the surviving colonies.
-
-
Iterative Rounds and Characterization:
-
Repeat the positive and negative selection rounds for a total of 3-5 iterations to enrich for highly specific synthetase variants.
-
Isolate individual clones and sequence the synthetase gene to identify mutations.
-
Characterize the efficiency and fidelity of the evolved synthetase variants by expressing a reporter protein (e.g., sfGFP with a TAG codon) and analyzing the protein by SDS-PAGE and mass spectrometry.
-
Visualizations
Caption: Workflow for the directed evolution of an orthogonal synthetase.
References
addressing poor click chemistry reaction kinetics with H-L-Tyr(2-azidoethyl)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-L-Tyr(2-azidoethyl)-OH in click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an unnatural amino acid derivative of L-Tyrosine. It contains an azide (B81097) group (-N₃) attached via an ethyl linker to the phenolic hydroxyl group. This modification makes it a valuable reagent for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[1][2][3][4][5] Its primary applications are in bioconjugation, allowing for the site-specific labeling of proteins and peptides with molecules such as fluorescent dyes, imaging agents, or therapeutic payloads.[1][2][4] It is suitable for both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][4]
Q2: What are the recommended starting conditions for a CuAAC reaction with this compound?
For a successful CuAAC reaction, it is crucial to maintain the copper catalyst in its active Cu(I) oxidation state. The following table outlines a general starting protocol for the conjugation of this compound incorporated into a protein with an alkyne-containing molecule.
| Reagent | Recommended Concentration/Ratio | Purpose |
| Azide-modified Protein | 10-100 µM | The biomolecule to be labeled. |
| Alkyne-containing Molecule | 2-10 equivalents (relative to azide) | The labeling reagent. A slight excess can improve reaction kinetics. |
| CuSO₄·5H₂O | 50-250 µM | Source of the copper catalyst. |
| Copper Ligand (e.g., THPTA, TBTA) | 5 equivalents (relative to CuSO₄) | Stabilizes the Cu(I) oxidation state, increases solubility, and accelerates the reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 equivalents (relative to CuSO₄) | Reduces Cu(II) to the active Cu(I) catalyst. A fresh solution is critical. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) at pH 7-8, with a co-solvent like DMSO or DMF if solubility is an issue. | Provides a suitable reaction environment. |
| Temperature | Room temperature (20-25°C) or gentle heating to 37-40°C. | Controls the reaction rate. |
| Atmosphere | Degassed solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended. | Minimizes the oxidation of Cu(I) to inactive Cu(II). |
Q3: Can the tyrosine hydroxyl group or the ethyl linker of this compound interfere with the CuAAC reaction?
While there is no direct evidence in the reviewed literature to suggest that the native tyrosine hydroxyl group significantly interferes with the CuAAC reaction, the local microenvironment of the amino acid within a protein can play a role. Key considerations include:
-
Steric Hindrance: If the this compound residue is located in a sterically crowded region of the protein, the accessibility of the azide group to the alkyne and the copper catalyst may be reduced, leading to slower reaction kinetics. The flexibility of the ethyl linker is designed to mitigate some of this hindrance.
-
Copper Chelation: Amino acid residues such as histidine and cysteine are known to chelate copper, which can sequester the catalyst and inhibit the reaction. While the phenolic hydroxyl group of tyrosine is a weaker ligand for copper compared to histidine or cysteine, its proximity to the reaction site could potentially have a minor influence. Using a copper-stabilizing ligand like THPTA or TBTA is highly recommended to minimize such effects.
Q4: What is the optimal order of addition for reagents in a CuAAC reaction?
The order of reagent addition is critical to prevent catalyst precipitation and ensure optimal activity. The recommended order is as follows:
-
Prepare a premixed solution of the copper salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide-modified protein and the alkyne-containing molecule.
-
Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).
Adding the ascorbate (B8700270) last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.
Q5: How can I monitor the progress of my click reaction?
Several methods can be used to monitor the reaction progress:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method to observe the disappearance of starting materials and the appearance of the desired product, confirming the mass of the conjugate.
-
SDS-PAGE: If the alkyne-containing molecule has a significantly different molecular weight or carries a fluorescent tag, a shift in the protein band on an SDS-PAGE gel can indicate successful conjugation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from the starting materials and quantify the extent of the reaction.
Q6: What are common side reactions to be aware of when using CuAAC for bioconjugation?
While CuAAC is highly specific, some side reactions can occur, particularly in a complex biological sample:
-
Oxidative Damage: The combination of Cu(I) and an oxidizing agent (like dissolved oxygen) can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues like methionine, cysteine, and histidine. Using degassed solutions, an inert atmosphere, and a stabilizing ligand can minimize this.
-
Reaction with Cysteine: Under certain conditions, a three-component reaction between the copper catalyst, the azide, the alkyne, and a free thiol group from a cysteine residue can occur, leading to off-target labeling.
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling to form a diyne. This can be suppressed by using an excess of the reducing agent and maintaining an inert atmosphere.
Troubleshooting Guide for Poor Reaction Kinetics
This guide addresses common issues encountered when experiencing slow or inefficient click chemistry reactions with this compound.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Cu(I) Oxidation) | Ensure you are using a fresh solution of sodium ascorbate. Degas all solvents and buffers thoroughly and perform the reaction under an inert atmosphere (nitrogen or argon). Increase the concentration of the reducing agent (up to 10 equivalents relative to copper). |
| Poor Solubility of Reactants | Add a co-solvent such as DMSO or DMF to the aqueous buffer to improve the solubility of hydrophobic reactants. Gentle heating (e.g., to 37°C) may also improve solubility and reaction rates. |
| Steric Hindrance | If the azide is in a sterically hindered environment, consider increasing the reaction time or temperature. Using a longer, more flexible linker on the alkyne partner may also improve accessibility. |
| Suboptimal Reactant Concentrations | The rate of the CuAAC reaction is dependent on the concentration of the reactants. If working with very dilute solutions, the reaction will be inherently slower. If possible, increase the concentration of your reactants. |
| Issues with the Alkyne Partner | Verify the purity and integrity of your alkyne-containing molecule using techniques like NMR or mass spectrometry. Ensure it is a terminal alkyne, as internal alkynes are generally unreactive in CuAAC. |
Problem: Reaction is Slow
| Potential Cause | Recommended Solution |
| Insufficient Catalyst/Ligand Concentration | Increase the concentration of the copper catalyst and the corresponding ligand. A 5:1 ligand-to-copper ratio is often recommended for bioconjugations. Ensure a sufficient excess of sodium ascorbate is present to maintain the copper in its active Cu(I) state. |
| Low Temperature | While many CuAAC reactions proceed at room temperature, gentle heating to 37-40°C can significantly increase the reaction rate without denaturing most proteins. |
| Inappropriate Solvent | The choice of solvent can impact reaction kinetics. While aqueous buffers are common for bioconjugation, the addition of organic co-solvents like DMSO or DMF can sometimes accelerate the reaction. |
Problem: Inconsistent Results/Poor Reproducibility
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Rigorously degas all solutions and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup and duration. |
| Reagent Stability and Storage | Store this compound and your alkyne partner according to the manufacturer's recommendations, typically at low temperatures and protected from light and moisture. Prepare fresh solutions of sodium ascorbate for each experiment. |
| Buffer Effects | Some buffers can interfere with the CuAAC reaction. For example, Tris buffers can chelate copper and slow down the reaction. Buffers with high concentrations of chloride ions should also be avoided. Phosphate-based buffers like PBS are generally a good choice. |
Experimental Protocols and Data
General Protocol for CuAAC Labeling of a Protein Containing this compound
-
Reagent Preparation:
-
Prepare a stock solution of your azide-modified protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of your alkyne-containing molecule in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 250 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule in the reaction buffer.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution. Vortex briefly and let it stand for 2-3 minutes.
-
Add the catalyst premix to the protein/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature or 37°C.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS or SDS-PAGE.
-
-
Work-up and Purification:
-
Once the reaction is complete, the excess copper and reagents can be removed by methods such as dialysis, size-exclusion chromatography, or by using a copper-chelating resin.
-
Illustrative Reaction Kinetics Data
| Azide Structure | Alkyne Partner | Ligand | Solvent | Approx. Rate Constant (M⁻¹s⁻¹) |
| Benzyl Azide | Phenylacetylene | THPTA | Water/DMSO | 10 - 100 |
| Alkyl Azide | Propargyl Alcohol | TBTA | t-BuOH/Water | 5 - 50 |
| Picolyl Azide (Copper-chelating) | Phenylacetylene | None | Water/DMSO | > 100 |
Note: This data is for illustrative purposes and actual reaction rates will vary depending on the specific substrates and reaction conditions.
Visualizing Workflows and Concepts
General Workflow for CuAAC Bioconjugation
Caption: A typical experimental workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
References
removing excess H-L-Tyr(2-azidoethyl)-OH from cell cultures
Welcome to the technical support center for the non-canonical amino acid H-L-Tyr(2-azidoethyl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of excess this compound from cell cultures after metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an unnatural tyrosine derivative that contains an azide (B81097) group. It is a click chemistry reagent used for the metabolic labeling of proteins in cell culture.[1][2] Once incorporated into proteins, the azide group can be used to attach reporter molecules, such as fluorescent dyes or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2]
Q2: Why is it important to remove excess this compound?
Residual this compound can lead to high background signals in downstream applications like fluorescence imaging or western blotting, as the free amino acid can react with the click chemistry probes.[3][4] Incomplete removal may also affect cell viability and morphology, although specific cytotoxicity data for this compound is limited. However, other azido-containing nucleoside analogs are known to have cytotoxic effects.
Q3: What is the general principle for removing excess this compound?
The most common method for removing excess non-canonical amino acids is to wash the cells multiple times with a sterile, isotonic buffer, such as Phosphate-Buffered Saline (PBS).[5] The goal is to dilute and remove the free amino acid from the cell culture medium and the cell surface without lysing the cells or significantly impacting their health.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered when removing excess this compound from cell cultures.
Guide 1: High Background in Downstream Click Chemistry Reactions
High background fluorescence or signal in your downstream analysis can obscure the specific signal from your labeled proteins.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Washing | 1. Increase the number of wash steps (e.g., from 3 to 5).2. Increase the volume of wash buffer for each step.3. Increase the duration of each wash step with gentle agitation. | Reduced background signal in negative controls. |
| Residual ncAA in Solution | After the final wash, aspirate the buffer completely before proceeding to the next step. | Minimized carryover of unbound this compound. |
| Non-specific Binding of Probe | 1. Decrease the concentration of the fluorescent azide/alkyne probe.2. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers during the click reaction.[3] | Reduced non-specific binding of the detection reagent. |
| Copper-Mediated Fluorescence (for CuAAC) | 1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in excess (5-10 fold) over the copper sulfate.2. Perform a final wash with a copper chelator like EDTA after the click reaction.[3] | Quenching of non-specific fluorescence caused by copper. |
Troubleshooting Logic for High Background
Caption: Troubleshooting workflow for high background signal.
Guide 2: Poor Cell Health or Detachment After Washing
Maintaining cell viability and adherence is crucial for reliable experimental results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Osmotic Stress | Ensure the wash buffer is isotonic (e.g., 1X PBS). Do not use water or hypotonic solutions.[5] | Cells remain intact and viable. |
| Mechanical Stress | 1. Handle cells gently during pipetting and aspiration.2. Reduce the speed of centrifugation if pelleting suspension cells. | Minimized cell loss and detachment. |
| Inappropriate Buffer Composition | 1. For sensitive cell lines, use a wash buffer containing BSA (0.1% to 1%) or supplement with a small amount of serum (e.g., 1%).[6]2. Ensure the PBS is calcium and magnesium-free if using trypsin for subsequent steps.[5] | Improved cell viability and adherence. |
| Prolonged Exposure to Sub-optimal Conditions | Minimize the time cells spend in wash buffer. Perform the washing steps efficiently. | Healthy cell morphology is maintained. |
Decision Tree for Optimizing Cell Washing
Caption: Decision-making process for improving cell health during washing.
Experimental Protocols
Protocol 1: Standard Washing Procedure for Adherent Cells
-
After the desired incubation time with this compound, aspirate the culture medium from the vessel.
-
Gently add pre-warmed (37°C) sterile 1X PBS to the side of the vessel to avoid detaching the cells. Use a sufficient volume to cover the cell monolayer (e.g., 5-10 mL for a 10 cm dish).
-
Gently rock the vessel back and forth for 1-2 minutes.
-
Aspirate the PBS.
-
Repeat steps 2-4 for a total of 3-5 washes.
-
After the final wash, carefully aspirate all the PBS before proceeding with cell lysis or the click chemistry reaction.
Protocol 2: Standard Washing Procedure for Suspension Cells
-
After the desired incubation time with this compound, transfer the cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 200-300 x g for 5 minutes at room temperature).
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in pre-warmed (37°C) sterile 1X PBS.
-
Repeat steps 2-4 for a total of 3-5 washes.
-
After the final wash, resuspend the cells in the desired buffer for the next experimental step.
General Workflow for ncAA Incorporation and Removal
Caption: Overview of the experimental workflow.
Data Presentation
The following table provides recommended parameters for the cell washing protocol. Optimization may be required for specific cell lines and experimental conditions.
| Parameter | Recommendation for Adherent Cells | Recommendation for Suspension Cells | Considerations |
| Wash Buffer | Sterile 1X PBS, pre-warmed to 37°C | Sterile 1X PBS, pre-warmed to 37°C | For sensitive cells, supplement with 0.1-1% BSA.[6] |
| Number of Washes | 3 - 5 | 3 - 5 | Increase if high background is observed. |
| Wash Volume | Sufficient to cover the cell monolayer (e.g., 5-10 mL for a 10 cm dish) | 5-10 times the pellet volume | Ensure thorough dilution of the ncAA. |
| Incubation/Agitation | Gentle rocking for 1-2 minutes per wash | Gentle resuspension by pipetting | Avoid harsh mechanical forces. |
| Centrifugation (Suspension) | N/A | 200-300 x g for 5 minutes | Optimize speed to pellet cells without causing damage. |
References
Technical Support Center: The Use of Azide-Containing Unnatural Amino Acids in Protein Science
Disclaimer: The following technical guide has been developed using information on the well-characterized unnatural amino acid, p-azido-L-phenylalanine (AzF) . This is due to the limited availability of public information on "H-L-Tyr(2-azidoethyl)-OH". The principles, experimental considerations, and troubleshooting strategies discussed here are based on the known behavior of AzF and are likely to be highly relevant for other azide-containing unnatural amino acids used in protein folding and function studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of incorporating p-azido-L-phenylalanine (AzF) into a protein?
A1: The primary application of incorporating AzF is to introduce a bioorthogonal chemical handle—the azide (B81097) group—into a protein at a specific site.[1] This azide group can then be used for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide variety of molecules, including fluorophores, PET tracers, or other labels for imaging and functional studies.[1][2][3] The azide group can also serve as a photocrosslinking agent to study protein-protein interactions.[4][5]
Q2: How is AzF site-specifically incorporated into a protein?
A2: AzF is incorporated site-specifically using a technique called amber stop codon suppression.[1][6] This method expands the genetic code by utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[6][7] The gene of interest is mutated to introduce an amber stop codon (TAG) at the desired location.[8] The orthogonal aaRS is engineered to specifically recognize and charge its cognate tRNA with AzF. This charged tRNA then recognizes the amber codon during translation and inserts AzF at that position, rather than terminating protein synthesis.[9][10]
Q3: Can the incorporation of AzF affect the folding and stability of my protein?
A3: Yes, the incorporation of an unnatural amino acid like AzF can potentially impact protein folding and stability.[11][12] While some proteins may tolerate the substitution with minimal structural changes, others might experience losses in stability or activity.[12] However, the effects are highly context-dependent and depend on the specific location of the substitution. In some cases, the introduction of an unnatural amino acid has been shown to increase the thermal stability of a protein.[13] It is recommended to perform biophysical characterization (e.g., circular dichroism, thermal shift assays) on the purified protein containing AzF to assess its structural integrity.
Q4: What is "click chemistry" and why is it used with AzF?
A4: "Click chemistry" refers to a class of chemical reactions that are rapid, selective, and high-yielding, and can be performed in biological systems with minimal side reactions.[3] The most common type used with AzF is the azide-alkyne cycloaddition.[14] The azide group on AzF does not react with any of the functional groups found in native biomolecules, making it a "bioorthogonal" handle.[15] This allows for the specific attachment of molecules containing a complementary alkyne group, enabling precise protein labeling and engineering.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of full-length protein | 1. Poor cellular uptake of AzF: The unnatural amino acid may not be efficiently transported into the expression host (e.g., E. coli).[16] 2. Inefficient amber suppression: The orthogonal aaRS/tRNA pair may have low efficiency, leading to premature termination of translation at the amber codon.[17] 3. Toxicity of AzF or the orthogonal machinery. | 1. Increase AzF uptake: Some studies suggest that adding organic solvents can improve cell permeability and increase the yield of the full-length protein.[16] Optimize the concentration of AzF in the growth media. 2. Optimize expression conditions: Vary induction temperature, inducer concentration, and expression time. Ensure the orthogonal aaRS and tRNA are expressed at sufficient levels.[17] 3. Use a different expression host or a more robust orthogonal system. |
| No or low efficiency of "click" reaction | 1. Reduction of the azide group: The azide moiety of AzF can be reduced to an amine (p-amino-L-phenylalanine, pAF) during bacterial expression or by reducing agents in purification buffers.[8][18] This amine will not participate in click chemistry. 2. Steric hindrance: The AzF incorporation site may be in a sterically inaccessible region of the protein, preventing the click reaction partner from reaching it. 3. Suboptimal click reaction conditions: Incorrect catalyst concentration (for CuAAC), pH, or reaction time. | 1. Avoid reducing agents: Do not use DTT, BME, or TCEP during protein purification.[8] If a reducing agent is necessary, consider performing a reaction to restore the azide group post-purification.[18] 2. Choose a surface-exposed site for AzF incorporation: Analyze the protein structure to select a suitable location. 3. Optimize click reaction protocol: Titrate the concentrations of the click reagents. For CuAAC, ensure the copper(I) catalyst is fresh and active. For SPAAC, consider using a more reactive cyclooctyne.[15] |
| Mass spectrometry shows a mass corresponding to p-amino-L-phenylalanine (pAF) | 1. In vivo reduction of AzF: The cellular environment of the expression host can reduce the azide group.[18] 2. Reduction during sample preparation: The use of reducing agents in buffers for mass spectrometry analysis. | 1. Chemical restoration of the azide: It has been shown that a pH-tunable diazotransfer reaction can convert pAF back to AzF with high efficiency.[18] 2. Ensure all buffers for sample preparation are free of reducing agents. |
| Protein instability or aggregation | 1. Disruption of protein structure: The substitution of a native amino acid with the bulkier AzF may disrupt critical interactions required for proper folding and stability.[11][12] | 1. Choose a different incorporation site: Select a residue that is not involved in key structural or functional interactions. Molecular dynamics simulations can help predict sites where AzF incorporation is less likely to be detrimental.[11] 2. Optimize purification and storage buffers: Include stabilizing agents such as glycerol (B35011) or arginine. Determine the optimal pH and salt concentration. |
Quantitative Data Summary
Table 1: Reported Suppression Efficiencies of p-azido-L-phenylalanine (AzF) Incorporation
| Protein | Expression Host | Suppression Efficiency (%) | Reference |
| Enhanced Yellow Fluorescent Protein (EYFP) | Vibrio natriegens | Up to 35.5 ± 0.8 | [17] |
| Green Fluorescent Protein (GFP) | Vibrio natriegens | 0.5 ± 0.0 (with propargyl-L-lysine) | [17] |
Table 2: Impact of Azide Reduction and Restoration
| Phenomenon | Observation | Efficiency | Reference |
| Azide Reduction | Reduction of AzF to p-amino-phenylalanine (pAF) during expression can decrease the yield of active AzF residues. | 50% - 60% per azide | [18] |
| Azide Restoration | A pH-tunable diazotransfer reaction can convert pAF back to AzF. | >95% | [18] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-azido-L-phenylalanine (AzF) in E. coli
This protocol is a generalized procedure based on the principles of amber suppression.[1][8]
-
Plasmid Preparation:
-
Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids:
-
An expression plasmid for your protein of interest, with the gene mutated to contain a TAG (amber) codon at the desired site.
-
A pEVOL-pAzF plasmid (or similar) that encodes the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for AzF.[17]
-
-
-
Cell Culture and Induction:
-
Grow the co-transformed E. coli in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics at 37°C.
-
When the culture reaches an OD600 of 0.6-0.8, add AzF to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG (e.g., to 1 mM) and L-arabinose (e.g., to 0.02%) to induce the expression of the orthogonal machinery.[8]
-
Reduce the temperature to 30°C and shake overnight.[8]
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (ensure it is free of reducing agents like DTT or BME).
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the protein containing AzF using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Crucially, all purification buffers must not contain reducing agents to prevent the reduction of the azide group.[8]
-
-
Verification of Incorporation:
-
Confirm the incorporation of AzF and the purity of the full-length protein using SDS-PAGE and Western blotting.
-
Use mass spectrometry to verify the correct mass of the protein, which should correspond to the mass of the protein with AzF incorporated.[4]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes the labeling of a purified protein containing AzF with a cyclooctyne-derivatized probe (e.g., DBCO-biotin).[8]
-
Prepare Reagents:
-
Dissolve the purified protein containing AzF in a suitable buffer (e.g., PBS, pH 7.2) to a concentration of 50-100 µM.
-
Prepare a stock solution of the DBCO-derivatized probe (e.g., 10 mM DBCO-biotin in DMSO).
-
-
Labeling Reaction:
-
Removal of Excess Probe:
-
Remove the unreacted DBCO probe using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Confirmation of Labeling:
-
Confirm successful labeling using SDS-PAGE (if the label is a fluorophore, it can be visualized in-gel) and mass spectrometry (which will show a mass shift corresponding to the addition of the probe).
-
Visualizations
Caption: Workflow for incorporating AzF and subsequent protein labeling.
Caption: Troubleshooting logic for low yield of labeled protein.
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. kjom.org [kjom.org]
- 11. The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming H-L-Tyr(2-azidoethyl)-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) is a critical step in protein engineering and therapeutic development. This guide provides a comprehensive comparison of mass spectrometry-based methods for confirming the incorporation of H-L-Tyr(2-azidoethyl)-OH, a tyrosine analog bearing a bioorthogonal azido (B1232118) group. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to ensure confident and accurate characterization of your modified proteins.
The successful site-specific incorporation of this compound opens up a myriad of possibilities for protein functionalization through "click chemistry." The presence of the azido handle allows for the attachment of various moieties, including fluorophores, crosslinkers, or drug molecules. However, robust analytical methods are paramount to verify the fidelity and efficiency of ncAA incorporation. Mass spectrometry (MS) stands as the gold standard for this purpose, offering unparalleled accuracy and the ability to pinpoint the exact location of the modification.
Mass Spectrometry: The Definitive Confirmation
Mass spectrometry provides unambiguous evidence of this compound incorporation by detecting the precise mass shift in the modified protein or its constituent peptides. The molecular weight of this compound is 250.25 Da, while the canonical tyrosine it replaces has a molecular weight of 181.19 Da. This mass difference of 69.06 Da serves as a clear indicator of successful incorporation.
Quantitative Data Summary
| Analytical Method | Parameter Measured | Typical Result for this compound | Advantages | Limitations |
| Intact Protein Mass Analysis (ESI-MS) | Mass of the intact protein | Expected mass + n*(69.06 Da), where n is the number of incorporated ncAAs | Rapid verification of incorporation and estimation of incorporation efficiency. | Does not confirm the specific site of incorporation. Lower sensitivity for large proteins. |
| Peptide Mapping (LC-MS/MS) | Mass of tryptic peptides | Observation of a peptide with a +69.06 Da mass shift corresponding to the target codon. | Pinpoints the exact location of ncAA incorporation. Provides sequence confirmation. | Requires proteolytic digestion and more complex data analysis. |
| Tandem MS (MS/MS) Fragmentation | Fragmentation pattern of the modified peptide | Characteristic fragment ions confirming the presence and location of the azido-modified tyrosine. | Definitive structural confirmation of the modification. | Fragmentation can be complex; requires specialized data analysis software. |
Experimental Protocol: LC-MS/MS for this compound Incorporation
This protocol outlines the key steps for confirming the incorporation of this compound into a target protein expressed in a suitable host system.
1. Protein Expression and Purification:
-
Express the target protein in a host strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Supplement the expression medium with this compound.
-
Purify the expressed protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
2. In-solution Trypsin Digestion:
-
Denature the purified protein (e.g., with 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Dilute the solution to reduce the urea (B33335) concentration to < 1 M.
-
Add trypsin and incubate overnight at 37°C.
3. LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Inject the peptide mixture onto a reverse-phase C18 column for separation using a nanoflow liquid chromatography system.
-
Elute peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in data-dependent acquisition mode.
-
Acquire full MS scans to detect peptide precursor ions.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra of the fragment ions.
-
4. Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database containing the sequence of the target protein.
-
Include a variable modification corresponding to the mass of this compound (+250.11 Da) on tyrosine residues.
-
Identify peptides with the specific mass shift and manually validate the MS/MS spectra to confirm the sequence and the site of incorporation.
Visualizing the Workflow and Results
To aid in understanding the experimental process and the expected outcome, the following diagrams illustrate the key steps and the principles of mass spectrometric analysis.
Comparison with Alternative Methods
While mass spectrometry is the most definitive method, other techniques can provide supporting evidence for ncAA incorporation.
| Method | Principle | Signal Detected | Sensitivity | Specificity | Throughput | Quantitative? |
| Western Blot | Antibody detection of a tag fused to the protein of interest. | Chemiluminescence or fluorescence. | Moderate | Depends on antibody quality. | Low to moderate | Semi-quantitative |
| Fluorescence Labeling | "Click" reaction of the azido group with a fluorescent alkyne probe. | Fluorescence intensity. | High | High | High | Yes |
| Mass Spectrometry | Direct measurement of mass-to-charge ratio. | Mass spectrum. | High | Very High | Moderate | Yes |
In-Depth Comparison
-
Western Blotting: This technique can confirm the expression of the full-length protein. If the incorporation of the ncAA is essential for a C-terminal tag to be expressed (e.g., by suppressing a stop codon), a positive Western blot signal can indirectly suggest incorporation. However, it does not directly detect the ncAA itself and is prone to false positives if read-through of the stop codon occurs.
-
Fluorescence Labeling: This method takes advantage of the "click" chemistry handle on this compound. By reacting the azide-modified protein with a fluorescently tagged alkyne, successful incorporation can be visualized by in-gel fluorescence or fluorescence microscopy. This is a high-throughput and sensitive method for confirming that the azido group is present and accessible. However, it does not provide information on the precise location of the ncAA within the protein sequence.
Conclusion
For unambiguous confirmation of this compound incorporation, mass spectrometry, particularly LC-MS/MS, is the recommended method. It provides definitive evidence of the mass modification at the amino acid level and pinpoints the exact site of incorporation. While Western blotting and fluorescence labeling are valuable complementary techniques for assessing protein expression and the presence of the bioorthogonal handle, they lack the specificity and detailed information provided by mass spectrometry. By employing the detailed protocols and understanding the comparative strengths of each method presented in this guide, researchers can confidently validate the successful engineering of their proteins with this compound, paving the way for innovative applications in drug development and fundamental biological research.
A Comparative Guide to Western Blot Analysis of Proteins Containing H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis for proteins site-specifically labeled with the unnatural amino acid (ncAA) H-L-Tyr(2-azidoethyl)-OH. This ncAA introduces an azide (B81097) group into proteins, enabling their detection and analysis through bioorthogonal chemistry. This approach offers a powerful tool for studying protein synthesis, localization, and interactions. We will objectively compare the performance of this method with alternative techniques and provide supporting experimental data and detailed protocols.
Introduction to this compound in Proteomic Analysis
This compound is a tyrosine analog that can be incorporated into proteins during translation, replacing endogenous tyrosine residues.[1] The key feature of this ncAA is its 2-azidoethyl side chain, which serves as a bioorthogonal handle. This azide group does not interfere with native cellular processes and can be specifically reacted with alkyne- or cyclooctyne-bearing probes via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the attachment of various reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging and Western blot detection.
Western Blot Analysis of Proteins Containing this compound: A Performance Comparison
Direct Western blot analysis of proteins containing this compound is not feasible as the amino acid itself is not recognized by antibodies. Instead, the azide group is exploited for conjugation to a detectable tag. The most common approach involves a two-step process:
-
Incorporation: The target protein is expressed in a system (e.g., mammalian cells, E. coli) where this compound is supplied in the media and incorporated at specific sites, typically by amber stop codon suppression technology.
-
Detection: The azide-modified protein is detected by reacting it with an alkyne-conjugated reporter molecule (e.g., alkyne-biotin or an alkyne-fluorophore) via click chemistry. The tagged protein is then visualized by standard Western blotting procedures (e.g., using streptavidin-HRP for biotin tags or direct fluorescence imaging).
The efficiency and signal intensity of this method can be compared to other techniques for labeling and detecting proteins.
Comparison with Other Unnatural Amino Acids
While direct quantitative comparisons for this compound are limited in publicly available literature, we can infer its performance based on studies of structurally similar azido-containing ncAAs like p-azido-L-phenylalanine (AzF). The efficiency of incorporation and subsequent detection is a critical factor.
Table 1: Comparison of Labeling Efficiency of Azido-Unnatural Amino Acids in Western Blot Analysis
| Unnatural Amino Acid | Structure | Relative Expression Level (Western Blot Signal) | Key Advantages | Key Disadvantages |
| This compound | Tyrosine analog with a 2-azidoethyl group | Data not directly available, but expected to be comparable to other azido-tyrosine analogs. | Structurally similar to natural tyrosine, potentially leading to good incorporation efficiency. The flexible linker may improve accessibility for click chemistry. | Limited direct comparative data available. |
| p-azido-L-phenylalanine (AzF) | Phenylalanine analog with an azido (B1232118) group | High incorporation efficiency reported in various expression systems.[2] | Well-characterized and widely used. Commercially available from multiple sources. | The azide group is directly on the aromatic ring, which could be sterically hindered in some protein contexts. |
| L-Azidohomoalanine (Aha) | Methionine analog with an azido group | Good incorporation in place of methionine, enabling labeling of newly synthesized proteins.[3] | Can be used to globally label newly synthesized proteins without genetic manipulation of the target protein. | Not site-specific, as it incorporates at all methionine positions. May alter protein structure and function if methionine is critical. |
Note: The relative expression level is a qualitative assessment based on reported Western blot data from literature and can vary significantly depending on the protein of interest, the expression system, and the specific experimental conditions.
Comparison with Alternative Detection Methods
Beyond using different ncAAs, there are alternative methods for protein detection, each with its own set of advantages and limitations.
Table 2: Comparison of Western Blotting of Azido-Labeled Proteins with Other Detection Methods
| Method | Principle | Sensitivity | Throughput | Quantitative Capability | Key Advantages | Key Disadvantages |
| Western Blot (Click Chemistry) | SDS-PAGE separation, transfer to a membrane, and detection of the azido-tagged protein via a clicked reporter (e.g., biotin-streptavidin-HRP). | High (femtogram range with ECL)[4] | Low to moderate | Semi-quantitative to quantitative with proper controls and normalization.[5][6] | Widely accessible, provides molecular weight information, relatively low cost. | Multiple steps, potential for variability, not ideal for large-scale screening. |
| Fluorescent Gel Imaging | The azido-labeled protein in the SDS-PAGE gel is directly reacted with a fluorescent alkyne probe and imaged. | Moderate | Moderate | Quantitative | Faster than Western blotting as it eliminates the transfer step. | May have higher background fluorescence compared to blotting. |
| Mass Spectrometry | The azido-labeled protein is enriched (e.g., via a clicked biotin tag) and then identified and quantified by mass spectrometry. | Very high | High | Highly quantitative | Provides precise identification of the labeled protein and the site of ncAA incorporation. Ideal for proteomics. | Requires specialized equipment and expertise, higher cost per sample. |
| Direct Antibody-Based Western Blot | Uses a primary antibody that directly recognizes the protein of interest. | High | Low to moderate | Semi-quantitative to quantitative | Direct detection of the endogenous or tagged protein. | Dependent on the availability and quality of a specific antibody. Not applicable for ncAA-containing proteins without a specific antibody. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Target Protein in Mammalian Cells
This protocol outlines the general steps for site-specific incorporation of this compound into a protein of interest in mammalian cells using amber codon suppression.
-
Plasmid Preparation:
-
Prepare a plasmid encoding the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Prepare a separate plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with the target protein plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent.
-
-
Unnatural Amino Acid Supplementation:
-
Immediately after transfection, supplement the cell culture medium with this compound to a final concentration of 1-5 mM.
-
-
Protein Expression and Harvest:
-
Incubate the cells for 24-72 hours to allow for protein expression.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Western Blot Detection of this compound-Containing Proteins via Click Chemistry
This protocol describes the detection of the azide-labeled protein from the cell lysate prepared in Protocol 1.
-
Click Chemistry Reaction:
-
To 50 µg of cell lysate, add the following click chemistry reagents (final concentrations):
-
Alkyne-biotin: 100 µM
-
Copper(II) sulfate (B86663) (CuSO₄): 1 mM
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 5 mM
-
Sodium ascorbate: 5 mM (freshly prepared)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4X Laemmli sample buffer to the reaction mixture.
-
Boil the samples for 5-10 minutes at 95-100°C.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The overall workflow for Western blot analysis of proteins containing this compound can be visualized as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. azurebiosystems.com [azurebiosystems.com]
Comparative Guide: CuAAC vs. SPAAC for H-L-Tyr(2-azidoethyl)-OH Conjugation
This guide provides a comprehensive comparison of two leading "click chemistry" methodologies, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for the specific application of conjugating the azide-modified amino acid, H-L-Tyr(2-azidoethyl)-OH. The selection of the appropriate conjugation strategy is critical for researchers, scientists, and drug development professionals, as it directly impacts reaction efficiency, biocompatibility, and the integrity of the final conjugate.
Fundamental Principles and Reaction Mechanisms
Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, which forms a stable 1,2,3-triazole ring from an azide (B81097) and an alkyne.[1] Their primary distinction lies in the method of alkyne activation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of a click reaction, utilizing a copper(I) catalyst to dramatically accelerate the cycloaddition between an azide and a terminal alkyne.[2][3] The copper catalyst coordinates to the alkyne, significantly lowering the activation energy and ensuring the reaction is rapid and highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[1][4] In practice, the active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate (B8700270).[1] The reaction is robust, versatile, and can be performed in a wide range of solvents, including water, over a broad pH range (4-12).[5][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed by Carolyn Bertozzi to overcome the cytotoxicity associated with the copper catalyst, SPAAC is a metal-free alternative.[3][7] This reaction leverages the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative (e.g., DBCO, BCN), as the driving force.[] The release of this internal strain energy upon reaction with an azide allows the cycloaddition to proceed efficiently without the need for a catalyst.[][9] This makes SPAAC highly biocompatible and ideal for applications in living systems.[7][10] However, a key drawback is the lack of regioselectivity, often resulting in a mixture of regioisomers.[11] Additionally, the cyclooctyne reagents are significantly bulkier and more hydrophobic than simple terminal alkynes, which can sometimes impact the properties of the final conjugate.[12]
Quantitative and Qualitative Comparison
The choice between CuAAC and SPAAC for conjugating this compound depends critically on the experimental context, balancing the need for speed and regioselectivity against the requirement for biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Catalytic 1,3-dipolar cycloaddition | Metal-free 1,3-dipolar cycloaddition[13] |
| Activation | Copper(I) catalyst activates a terminal alkyne[2] | High ring strain of a cyclooctyne drives the reaction[] |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity.[7] Potential for protein oxidation from reactive oxygen species.[14][15] | Excellent. Widely used for live-cell imaging and in vivo chemistry due to the absence of a toxic metal catalyst.[3][10] |
| **Reaction Kinetics (k₂) ** | Fast (10¹ - 10⁴ M⁻¹s⁻¹). Rates can be enhanced with accelerating ligands like THPTA.[16][17] | Slower than CuAAC (10⁻³ - 1 M⁻¹s⁻¹). Rate is highly dependent on the specific strained alkyne used.[12][17] |
| Regioselectivity | Highly regioselective, yielding exclusively the 1,4-disubstituted triazole product.[4][15] | Not regioselective, typically produces a mixture of regioisomers.[11] |
| Alkyne Partner | Simple, small terminal alkynes (e.g., propargyl group). | Bulky, hydrophobic strained cyclooctynes (e.g., DBCO, BCN).[12][18] |
| Typical Solvents | Versatile; works well in aqueous buffers (e.g., PBS), DMF, DMSO/H₂O mixtures.[5] | Primarily aqueous buffers for biological applications; compatible with various organic solvents.[10] |
| Temperature | Typically room temperature.[5] Can be heated to increase rate if necessary.[5] | Typically room temperature or 37°C for biological systems. |
| Potential Side Reactions | Oxidation of susceptible amino acids (e.g., Cys, Met, His) by Cu(I)/ascorbate.[4][14] | Minimal side reactions in biological systems due to the bioorthogonal nature of the reactants.[] |
| Purification | Requires removal of copper catalyst, ligands, and reducing agent, often via dialysis, SEC, or chelation (e.g., with EDTA).[4] | Simpler purification; primarily involves removing excess unreacted labeling reagent. |
Visualization of Reaction Pathways and Workflow
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound. Optimal concentrations and reaction times may need to be determined empirically.
Protocol 1: CuAAC Conjugation
This protocol describes the conjugation of this compound to a generic terminal alkyne-functionalized molecule (Alkyne-X).
-
Materials:
-
This compound
-
Alkyne-X
-
Copper(II) Sulfate (CuSO₄), 20 mM stock in H₂O
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in H₂O
-
Sodium Ascorbate (NaAsc), 100 mM stock in H₂O (prepare fresh)
-
Aminoguanidine (B1677879) Hydrochloride, 100 mM stock in H₂O (optional, to prevent oxidative damage)[16]
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
In a microcentrifuge tube, dissolve this compound in PBS to a final concentration of 1-5 mM.
-
Add Alkyne-X to the solution. A 1.5 to 2-fold molar excess relative to the azide is recommended. If Alkyne-X is not water-soluble, it can be added from a concentrated stock in a compatible organic solvent like DMSO (final DMSO concentration should be kept low, <5%).
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio is common (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[19] Add this premixed catalyst solution to the reaction mixture. The final copper concentration is typically 50-250 µM.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.[19]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.
-
Workup and Purification: Upon completion, the conjugate can be purified from the catalyst and excess reagents using size-exclusion chromatography (SEC), dialysis (if conjugating to a macromolecule), or reverse-phase HPLC.
-
Protocol 2: SPAAC Conjugation
This protocol describes the copper-free conjugation of this compound to a generic DBCO-functionalized molecule (DBCO-X).
-
Materials:
-
This compound
-
DBCO-X (or another strained cyclooctyne)
-
Phosphate-buffered saline (PBS), pH 7.4 or another suitable aqueous buffer
-
-
Procedure:
-
In a microcentrifuge tube, dissolve this compound in PBS to a final concentration of 1-5 mM.
-
Add DBCO-X to the solution from a concentrated stock in a water-miscible solvent like DMSO. A 1.5 to 3-fold molar excess of the strained alkyne is typically used.
-
Ensure the final concentration of the organic solvent is compatible with the stability of your molecules.
-
Gently mix the solution and allow the reaction to proceed at room temperature or 37°C for 4-24 hours. The progress can be monitored by HPLC or LC-MS.
-
Workup and Purification: The purification for SPAAC is generally simpler than for CuAAC as there is no catalyst to remove. The desired conjugate can be isolated from excess DBCO-X using standard chromatographic techniques like SEC or HPLC.
-
Recommendations and Conclusion
The choice between CuAAC and SPAAC for modifying this compound is dictated entirely by the application's tolerance for copper and the required reaction kinetics.
-
Choose CuAAC for:
-
In vitro applications where speed and efficiency are paramount.[12]
-
Conjugations where strict regioselectivity (1,4-isomer) is required for structural homogeneity.
-
Applications where the small size of the alkyne tag is beneficial to minimize disruption of the molecule's function.
-
Scenarios where the final product can be rigorously purified to remove all traces of the copper catalyst.
-
-
Choose SPAAC for:
-
Live-cell labeling, in vivo studies, or any application where copper-induced cytotoxicity is a concern.[3][10]
-
Conjugating to sensitive proteins or biological systems that could be damaged by the oxidative side reactions of CuAAC.[4][14]
-
Situations where the simplicity of a catalyst-free reaction and subsequent purification is advantageous.
-
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 19. jenabioscience.com [jenabioscience.com]
Assessing the Biocompatibility and Cytotoxicity of Novel Non-Canonical Amino Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into proteins offers powerful tools for basic research and therapeutic development. H-L-Tyr(2-azidoethyl)-OH, a novel tyrosine derivative, holds promise for site-specific protein modification via bioorthogonal "click" chemistry. However, the introduction of any synthetic building block into biological systems necessitates a thorough evaluation of its biocompatibility and potential cytotoxicity. This guide provides a comparative assessment of the biocompatibility of azido-functionalized ncAAs, using established alternatives as benchmarks, and details the experimental protocols required for such an evaluation.
Comparative Cytotoxicity of Non-Canonical Amino Acids
While specific cytotoxicity data for this compound is not yet publicly available, we can infer its potential biological impact by comparing it to structurally and functionally similar ncAAs. The primary concern with azido-containing compounds is not typically the azide (B81097) group itself, which is generally considered bioorthogonal and non-toxic, but rather the potential for inducing cellular stress or the toxicity of reagents used in subsequent conjugation reactions.
The following table summarizes the known cytotoxic effects of common ncAAs used for bioorthogonal labeling. It is important to note that the cytotoxicity of these compounds can be cell-line dependent and influenced by the experimental conditions.
| Non-Canonical Amino Acid | Common Abbreviation | Structure | Reported Cytotoxicity | Reference |
| p-Azido-L-phenylalanine | pAzF | Azide-functionalized phenylalanine | Generally low cytotoxicity, but can be reduced to the potentially toxic p-amino-L-phenylalanine.[1] | [1] |
| Nε-azidoacetyl-L-lysine | AzK | Azide-functionalized lysine | Not widely reported to be cytotoxic. | |
| Propargyl-L-lysine | PrK | Alkyne-functionalized lysine | Generally considered biocompatible with low cytotoxicity. | [2] |
| Bicyclo[6.1.0]nonyne-lysine | BCNK | Strain-promoted alkyne-functionalized lysine | Low cytotoxicity reported in mammalian cells. | [3] |
Note: The lack of extensive, standardized quantitative data (e.g., IC50 values) across multiple cell lines for many ncAAs highlights the importance of empirical testing for each new compound and experimental system.
A significant factor in the cytotoxicity associated with the use of azido-functionalized ncAAs is the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. Copper(I) ions are known to be cytotoxic.[2] However, the use of chelating ligands can significantly mitigate this toxicity while preserving the efficiency of the reaction.[4]
Experimental Protocols
To assess the biocompatibility and cytotoxicity of this compound or any novel ncAA, a panel of standardized assays should be employed. These assays measure different aspects of cellular health, including metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Treatment: Treat cells with varying concentrations of the ncAA for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Subtract the absorbance of the culture medium background. The percentage of cell viability can be calculated relative to the untreated control cells.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Prepare the following controls in triplicate: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium without cells (background).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[6] Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the kit's instructions.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][9] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[10]
Staining Protocol:
-
Cell Preparation: Induce apoptosis in your target cells using the ncAA. Include positive and negative controls. Harvest the cells (including any floating cells) by centrifugation.[9]
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (preferably within 1 hour).[10]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways and Visualization
The incorporation of ncAAs can impose stress on the cell's protein synthesis and folding machinery, potentially activating the Unfolded Protein Response (UPR). The UPR is a cellular stress response related to the endoplasmic reticulum (ER).[12][13] It is initiated by three main sensors: IRE1, PERK, and ATF6.[14] Chronic activation of the UPR can lead to apoptosis.[15] Additionally, the use of copper in click chemistry can induce oxidative stress.[16]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of a non-canonical amino acid.
Unfolded Protein Response (UPR) Signaling Pathway
Caption: Key pathways of the Unfolded Protein Response (UPR) activated by ER stress.
Conclusion
The evaluation of biocompatibility and cytotoxicity is a critical step in the development and application of novel non-canonical amino acids like this compound. By employing a suite of standardized assays—MTT, LDH, and Annexin V/PI—researchers can obtain a comprehensive profile of a compound's effect on cell health. While direct data on this compound is pending, a comparative analysis with established ncAAs provides a valuable framework for initial assessment. Understanding the potential for inducing cellular stress pathways, such as the UPR, is also crucial for interpreting experimental outcomes and ensuring the safe and effective use of these powerful tools in biological research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. kumc.edu [kumc.edu]
- 12. The unfolded protein response in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of H-L-Tyr(2-azidoethyl)-OH Click Reactions for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for this purpose. The unnatural amino acid H-L-Tyr(2-azidoethyl)-OH provides a versatile handle for introducing an azide (B81097) group into peptides and proteins, enabling their subsequent conjugation. This guide provides an objective comparison of the kinetic performance of this compound in both CuAAC and SPAAC reactions, supported by representative experimental data and detailed protocols to aid in the selection of the optimal ligation strategy.
Quantitative Comparison of Reaction Kinetics
The efficiency of a click reaction is best described by its second-order rate constant (k₂), which quantifies the intrinsic reactivity of the azide and alkyne partners. While specific kinetic data for this compound is not extensively published, we can draw meaningful comparisons from studies on analogous azido-amino acids. The following table summarizes typical second-order rate constants for CuAAC and SPAAC reactions, providing a framework for understanding the expected kinetic performance.
| Reaction Type | Alkyne Partner | Azide Partner (Analog) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| CuAAC | Terminal Alkynes (e.g., Phenylacetylene) | Benzyl Azide | 10 - 10,000[1] | Requires a copper(I) catalyst. Reaction rates are significantly influenced by the choice of ligand and additives. Generally offers very fast kinetics. |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | Boc-protected Azido-Amino Acid | ~0.28[2][3] | Catalyst-free, driven by ring strain. Ideal for in vivo applications where copper toxicity is a concern. |
| SPAAC | Dibenzocyclooctyne (DBCO) | Peptide with Azido-Lysine Derivative | ~0.34[2][3] | Generally faster than BCN due to greater ring strain. Offers a good balance of reactivity and stability. |
| SPAAC | DIBO | Benzyl Azide | ~0.3 - 0.7[4] | Exhibits robust reactivity, comparable to DBCO. |
Key Takeaway: CuAAC reactions, when catalyzed effectively, are significantly faster than SPAAC reactions, often by several orders of magnitude.[1] Among the common cyclooctynes used in SPAAC, DBCO and DIBO derivatives generally offer the highest reaction rates.[4] The choice between these methods will ultimately depend on the specific experimental constraints, particularly the tolerance for a copper catalyst.
Experimental Protocols
Accurate kinetic analysis relies on robust experimental design and execution. The two most common techniques for monitoring the progress of click reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy
This method is suitable for monitoring the disappearance of a reactant signal or the appearance of a product signal over time.
Materials:
-
This compound
-
Alkyne (e.g., BCN or DBCO for SPAAC, a terminal alkyne for CuAAC)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
Internal standard with a known concentration and a distinct NMR signal (e.g., dimethyl sulfone)
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-coordinating ligand (e.g., THPTA).
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and the internal standard in the deuterated solvent. For SPAAC, add a known concentration of the cyclooctyne. For CuAAC, prepare a stock solution of the copper catalyst (CuSO₄ and ligand) and a separate stock solution of the reducing agent.
-
Reaction Initiation: For SPAAC, the reaction begins upon mixing the azide and cyclooctyne. For CuAAC, initiate the reaction by adding the reducing agent to the mixture containing the azide, alkyne, and copper catalyst.
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
Data Analysis:
-
Integrate a characteristic signal of the starting material (e.g., a proton adjacent to the azide or a unique proton on the alkyne) and the signal of the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (where one reactant is in significant excess), the slope of the line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.
-
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This method is particularly useful when one of the reactants or products has a distinct chromophore that changes upon reaction. For example, DBCO has a characteristic UV absorbance that can be monitored.
Materials:
-
This compound
-
DBCO
-
Appropriate buffer or solvent (e.g., PBS, acetonitrile)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Determine λmax: Measure the UV-Vis spectrum of DBCO to determine its wavelength of maximum absorbance (λmax), which is typically around 309 nm.
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent. In a separate cuvette, prepare a solution of DBCO at a known concentration.
-
Reaction Initiation: Mix the two solutions in a cuvette and immediately place it in the spectrophotometer.
-
Data Acquisition: Monitor the decrease in absorbance at the λmax of DBCO over time.
-
Data Analysis:
-
Convert the absorbance values to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of DBCO.
-
Plot the reciprocal of the DBCO concentration versus time. For a second-order reaction with a 1:1 stoichiometry, the slope of this line will be the second-order rate constant (k₂).
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for determining the kinetic parameters of click reactions.
Caption: Decision tree for selecting the appropriate click chemistry method based on experimental needs.
Conclusion
The selection of a click chemistry strategy for modifying this compound-containing biomolecules requires a careful consideration of the desired reaction kinetics and the experimental context. CuAAC offers superior reaction rates, making it an excellent choice for in vitro applications where speed is critical and the presence of a copper catalyst is tolerable. For in vivo studies or applications involving sensitive biological systems, the catalyst-free nature of SPAAC is indispensable. Among the SPAAC reagents, DBCO and DIBO derivatives provide the fastest kinetics. By understanding the kinetic trade-offs and employing rigorous experimental protocols for rate determination, researchers can effectively leverage the power of click chemistry for their specific bioconjugation needs.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Validating Protein-Protein Interactions Using H-L-Tyr(2-azidoethyl)-OH Photo-Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-L-Tyr(2-azidoethyl)-OH, a photo-reactive amino acid crosslinker, with other methods for validating protein-protein interactions (PPIs). It includes detailed experimental protocols, quantitative comparisons, and visual workflows to aid in the selection of the most appropriate crosslinking strategy for your research needs.
Introduction to Photo-Crosslinking with Unnatural Amino Acids
The study of protein-protein interactions is fundamental to understanding cellular processes and disease mechanisms. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting partners and map their interfaces. Traditional crosslinkers, such as those based on N-hydroxysuccinimide (NHS) esters, primarily target primary amines on lysine (B10760008) residues. However, these methods can be limited by the availability of reactive residues at the interaction interface.
Photo-activatable crosslinkers, particularly photo-reactive unnatural amino acids, offer a versatile alternative. These amino acid analogs, such as this compound, can be incorporated site-specifically into a protein of interest. Upon activation with UV light, they form highly reactive species that can covalently bond with nearby molecules, capturing both stable and transient interactions.[1][2] The diazirine and aryl azide (B81097) moieties are common photo-reactive groups used for this purpose.[3][4]
This compound is an unnatural tyrosine derivative containing an azide group. This feature not only allows for photo-crosslinking but also enables subsequent "click chemistry" reactions for the enrichment and detection of crosslinked products.[5] This dual functionality provides a powerful tool for the in-depth analysis of protein interaction networks.
Comparative Analysis of Crosslinking Strategies
The choice of crosslinking reagent is critical for the successful identification of protein-protein interactions. Here, we compare this compound with traditional amine-reactive crosslinkers and other photo-reactive amino acids.
| Feature | This compound | Traditional Amine-Reactive Crosslinkers (e.g., DSS, BS3) | Other Photo-Reactive Amino Acids (e.g., p-benzoyl-L-phenylalanine - BpA) |
| Specificity | Site-specific incorporation allows for targeted crosslinking from a defined point. | Reacts with primary amines (Lysine, N-terminus), limiting coverage to proteins with accessible amines at the interface. | Site-specific incorporation provides targeted crosslinking. |
| Reactivity | UV-activated, forming a reactive nitrene that can react with a wider range of amino acid side chains and the peptide backbone. | Amine-reactive, dependent on the nucleophilicity of the target group. | UV-activated, forming a reactive carbene or diradical with broad reactivity.[4] |
| Temporal Control | Crosslinking is initiated by UV light, allowing for precise temporal control to capture transient interactions. | Reaction starts immediately upon addition of the reagent. | UV activation provides temporal control. |
| Enrichment | The azide group allows for bio-orthogonal click chemistry-based enrichment of crosslinked peptides.[6] | No inherent enrichment handle. | Typically lacks a bio-orthogonal handle for enrichment. |
| Cell Permeability | Can be incorporated in vivo in living cells. | Some reagents have poor membrane permeability.[7] | Can be incorporated in vivo. |
| Complexity of Data Analysis | The defined origin of the crosslink simplifies data analysis. The presence of the modification can aid in identification. | Can generate complex spectra with multiple crosslinked products. | Can also generate complex spectra due to the broad reactivity of the photo-activated group. |
| Potential for UV Damage | Requires UV exposure, which can potentially damage biological molecules. | No UV exposure required. | Requires UV exposure. |
Experimental Workflow and Protocols
The validation of protein-protein interactions using this compound involves a multi-step process. The following is a generalized protocol based on established methods for unnatural amino acid incorporation and photo-crosslinking.
I. Incorporation of this compound into the Bait Protein
The site-specific incorporation of this compound is achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically the amber stop codon (TAG), introduced at the desired position in the gene of the bait protein.[8][9][10][11]
Protocol:
-
Plasmid Preparation:
-
Obtain or create a plasmid encoding the bait protein with a TAG codon at the desired crosslinking site.
-
Obtain a separate plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA specific for this compound.
-
-
Cell Culture and Protein Expression:
-
Co-transform host cells (e.g., E. coli or mammalian cells) with both plasmids.
-
Culture the cells in a minimal medium supplemented with this compound (typically 1-2 mM).
-
Induce protein expression according to the specific expression system used.
-
-
Verification of Incorporation:
-
Purify the bait protein.
-
Confirm the incorporation of this compound by mass spectrometry (observing the corresponding mass shift).
-
II. In Vivo or In Vitro Photo-Crosslinking
Protocol:
-
Sample Preparation:
-
For in vivo crosslinking, irradiate the cultured cells expressing the modified bait protein with UV light (typically 365 nm).[2]
-
For in vitro crosslinking, incubate the purified bait protein with its potential interacting partners or cell lysate.
-
-
UV Irradiation:
-
Expose the sample to UV light (365 nm) on ice for a predetermined time (e.g., 15-60 minutes) to activate the azido (B1232118) group and induce crosslinking. The optimal time should be determined empirically.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release the protein complexes.
-
Clarify the lysate by centrifugation.
-
III. Enrichment of Crosslinked Peptides via Click Chemistry
The azide group on this compound allows for the specific enrichment of crosslinked peptides using click chemistry.[6][12]
Protocol:
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
Click Reaction:
-
Incubate the peptide mixture with an alkyne-tagged enrichment handle (e.g., alkyne-biotin) in the presence of a copper(I) catalyst (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC).[5]
-
-
Affinity Purification:
-
Use streptavidin-coated beads to capture the biotin-tagged crosslinked peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched crosslinked peptides.
-
IV. Mass Spectrometry Analysis and Data Interpretation
Protocol:
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, xiSearch) to identify the crosslinked peptides.[13]
-
The software will search for pairs of peptides linked by the mass of the crosslinker remnant.
-
Validate the identified interactions.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for PPI validation using this compound.
Application in a Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system involving numerous protein-protein interactions crucial for cell growth and proliferation.[14][15][16][17] this compound crosslinking can be employed to elucidate the dynamic interactions within this pathway. For instance, by incorporating the unnatural amino acid into EGFR, one could capture its transient interactions with adaptor proteins like Grb2 and signaling molecules like SOS1 upon EGF stimulation.
Caption: EGFR signaling pathway illustrating a potential crosslinking target.
Conclusion
This compound offers a powerful and versatile tool for the validation and characterization of protein-protein interactions. Its key advantages lie in the ability to perform site-specific, temporally controlled crosslinking and the option for subsequent enrichment of crosslinked products via click chemistry. While the requirement for genetic manipulation and UV irradiation may present challenges, the high degree of specificity and the ability to capture transient interactions make it a superior choice for many applications compared to traditional crosslinking methods. This guide provides the necessary framework for researchers to consider and implement this advanced crosslinking strategy in their studies of complex protein interaction networks.
References
- 1. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genesispub.org [genesispub.org]
A Comparative Guide to Orthogonal Synthetase Efficiency for H-L-Tyr(2-azidoethyl)-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for basic research and drug development. The efficiency of this process is critically dependent on the performance of the orthogonal aminoacyl-tRNA synthetase/tRNA pair. This guide provides a comparative analysis of the efficiency of different orthogonal synthetases for the incorporation of H-L-Tyr(2-azidoethyl)-OH, a valuable ncAA for introducing bioorthogonal azide (B81097) groups into proteins.
Overview of Orthogonal Systems
The most prevalent orthogonal translation systems are derived from the tyrosyl-tRNA synthetase (TyrRS) of Methanocaldococcus jannaschii (MjTyrRS) and Escherichia coli (EcTyrRS), and the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species. These synthetases have been extensively engineered to recognize a wide array of ncAAs. For the incorporation of tyrosine derivatives with modifications on the hydroxyl group, such as this compound, engineered TyrRS variants are the most suitable candidates.
While direct head-to-head comparative studies for this compound are limited, we can infer the relative efficiencies by examining data from engineered synthetases for this ncAA and structurally similar analogs like p-azidophenylalanine (pAzF) and other aliphatic azides.
Quantitative Performance Data
The efficiency of an orthogonal synthetase is typically evaluated by measuring the yield of a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), containing the ncAA at a specific site. This is often quantified by fluorescence intensity or by isolating the protein and measuring its concentration.
| Orthogonal Synthetase System | Non-Canonical Amino Acid | Reporter Protein | Expression System | Yield of Full-Length Protein | Fidelity | Reference |
| Engineered EcTyrRS (pAAFRS-9 mutant) | p-azidoethyl-tyrosine (pAEY) | sfGFP-151-TAG | E. coli (ATMY strain) | High (qualitative fluorescence) | High | [1] |
| Engineered EcTyrRS (pCMFRS mutant) | p-carboxymethyl-L-phenylalanine | EGFP-39-TAG | HEK293T cells | ~45 µg per 10^7 cells | High | [1] |
| Evolved MjTyrRS | p-azidophenylalanine (pAzF) | sfGFP with 3 UAG codons | E. coli (C321.ΔA strain) | ~80% of wild-type sfGFP | High | [2] |
| Evolved MjTyrRS | p-bromophenylalanine (pBrF) | sfGFP with 5 UAG codons | Vibrio natriegens (Vmax X2) | >2-fold higher than in E. coli | >98.7% | [3][4] |
| Engineered Yeast TyrRS (Y43G mutant) | 3-azidotyrosine | Rat Calmodulin | E. coli cell-free system | Not specified | High | [5] |
Note: The data presented are from different studies and experimental conditions, so direct comparison should be made with caution. The engineered E. coli TyrRS system (pAAFRS-9) has been shown to be effective for incorporating aliphatic azides like p-azidoethyl-tyrosine[1]. The yields and fidelity of ncAA incorporation are highly dependent on the expression host, the specific reporter protein, and the culture conditions[2][3][4].
Experimental Methodologies
A robust experimental workflow is crucial for accurately comparing the efficiencies of different orthogonal synthetases. Below are detailed protocols for key experiments.
Site-Directed Mutagenesis of the Orthogonal Synthetase
To optimize a synthetase for a specific ncAA, its amino acid binding pocket is often mutated. The following is a general protocol for site-directed mutagenesis.
-
Primer Design: Design primers containing the desired mutation(s). The primers should be complementary to the template plasmid and have a melting temperature (Tm) of at least 78 °C, with the mutation centered[6].
-
PCR Amplification: Perform inverse PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the synthetase gene. A typical reaction setup is as follows:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM each)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of template DNA (10-100 ng)
-
1 µL of high-fidelity DNA polymerase
-
Add water to a final volume of 50 µL
-
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme by adding 1 µL of DpnI to the PCR product and incubating at 37°C for 1-2 hours[6][7].
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells[6][7].
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.
sfGFP Reporter Assay for ncAA Incorporation Efficiency
This assay quantifies the amount of full-length reporter protein produced, which is a direct measure of the synthetase's efficiency.
-
Plasmid Co-transformation: Co-transform E. coli cells (e.g., DH10B or a specialized strain like C321.ΔA) with two plasmids: one expressing the orthogonal synthetase and its cognate tRNA, and another plasmid containing the sfGFP gene with an in-frame amber stop codon (TAG) at a permissive site (e.g., position 150 or 151)[2][8].
-
Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, dilute the overnight culture 1:100 into fresh 2xYT medium containing antibiotics and the ncAA (e.g., 1 mM this compound).
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG) and continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 20-30°C)[2][9].
-
-
Quantification by Fluorescence:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Measure the fluorescence of the cell suspension in a plate reader (excitation ~485 nm, emission ~510-528 nm)[8][10].
-
Normalize the fluorescence signal to the cell density (OD600).
-
Compare the fluorescence of cells grown with the ncAA to control cells grown without the ncAA to determine the ncAA-dependent suppression of the stop codon.
-
Protein Purification and Mass Spectrometry Analysis
To confirm the incorporation of the ncAA and assess the fidelity of the system, the reporter protein is purified and analyzed by mass spectrometry.
-
Protein Purification:
-
Lyse the harvested cells by sonication in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole (B134444), pH 8.0)[3].
-
Clarify the lysate by centrifugation.
-
If the sfGFP reporter has a His-tag, purify the protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin[11].
-
Wash the resin with the lysis/wash buffer and elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM)[3].
-
-
Mass Spectrometry:
-
Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. The observed mass should correspond to the expected mass of the sfGFP with the incorporated ncAA[8].
-
To quantify fidelity, the protein can be digested with a protease (e.g., trypsin or Glu-C), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the presence of the ncAA at the specified position[4][12].
-
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in comparing orthogonal synthetase efficiency.
Caption: Experimental workflow for comparing synthetase efficiency.
Caption: Pathway of ncAA incorporation versus termination.
Conclusion
The selection of an appropriate orthogonal synthetase is paramount for the efficient and high-fidelity incorporation of this compound. While direct comparative data is sparse, engineered E. coli TyrRS variants have shown promise for incorporating this and similar aliphatic azide-containing ncAAs. Researchers should consider the experimental context, including the expression host and the specific protein of interest, when selecting and optimizing an orthogonal system. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and comparison of different synthetase candidates to achieve optimal performance in their specific applications.
References
- 1. A Facile Platform to Engineer Escherichia coli Tyrosyl-tRNA Synthetase Adds New Chemistries to the Eukaryotic Genetic Code, Including a Phosphotyrosine Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of 3-azidotyrosine into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol - Protein expression and purification [depts.washington.edu]
- 10. Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01914G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. biomed-phd.i-med.ac.at [biomed-phd.i-med.ac.at]
Unlocking Precision in Protein Analysis: The Advantages of H-L-Tyr(2-azidoethyl)-OH Over Traditional Labeling Methods
In the dynamic fields of proteomics, drug discovery, and molecular biology, the ability to accurately label and subsequently track proteins is paramount. Traditional labeling methods, while foundational, often present limitations in specificity and can interfere with the natural function of proteins. A newer, bioorthogonal approach utilizing the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH offers a significant leap forward, providing researchers with a tool for more precise and less disruptive protein analysis. This guide provides a detailed comparison of this compound with traditional labeling techniques, supported by experimental data and protocols.
A Paradigm Shift in Protein Labeling: Bioorthogonal Chemistry
Traditional protein labeling methods, such as those using N-hydroxysuccinimide (NHS) esters or fluorescein (B123965) isothiocyanate (FITC), primarily target highly abundant and accessible amino acid residues like lysine (B10760008).[1][2][3] This non-specific approach often results in a heterogeneous mixture of labeled proteins, with labels attached at various positions.[1][3] This lack of control can lead to inconsistent experimental results and, more critically, can alter the protein's structure and function.[1]
In contrast, this compound is a tyrosine analog that can be incorporated into the protein structure at specific sites during protein synthesis. This is achieved by engineering the cellular machinery to recognize this unnatural amino acid.[4][5] The key feature of this compound is its azide (B81097) group, a small, bioorthogonal handle. This handle does not react with any native cellular components, ensuring that the subsequent labeling reaction is highly specific.[4][5] The labeling is then achieved through a "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), where the azide group on the incorporated amino acid reacts with a probe molecule containing a complementary alkyne group.[6][7]
This two-step, bioorthogonal approach provides unparalleled control over the labeling process, leading to a homogeneously labeled protein population with the label at a predetermined location.[5][8] This precision minimizes the risk of functional perturbation and enhances the reliability and reproducibility of experimental data.
Quantitative Comparison of Labeling Methods
The advantages of this compound become evident when quantitatively comparing its performance against traditional methods.
| Feature | This compound | Traditional Methods (e.g., NHS-Ester, FITC) |
| Specificity | Site-specific at predetermined tyrosine codons. | Non-specific, targets primary amines (e.g., lysine residues, N-terminus).[1][2] |
| Stoichiometry | 1:1 (one label per incorporation site). | Variable, leading to a heterogeneous population of proteins with different numbers of labels.[1] |
| Labeling Efficiency | High, with efficient incorporation and click reaction yields. | Can be variable and influenced by factors like pH and reagent stability.[9] |
| Impact on Protein Function | Minimal, due to the small size of the azide group and site-specific placement.[5][8] | Can be significant, as modification of lysine residues can disrupt protein structure and interactions.[1] |
| Reproducibility | High, due to the controlled nature of the labeling process. | Moderate to low, due to the heterogeneity of the labeled product. |
| Versatility | Wide range of alkyne-modified probes (fluorophores, biotin, etc.) can be used.[6] | Limited by the availability of amine-reactive probes. |
Experimental Protocols
To illustrate the practical application of these labeling methods, detailed experimental protocols are provided below.
Protocol 1: Site-Specific Labeling of a Target Protein with this compound
This protocol outlines the general steps for incorporating this compound into a protein of interest in a mammalian cell line and subsequent fluorescent labeling via click chemistry.
1. Gene Mutagenesis:
-
Introduce an amber stop codon (TAG) at the desired tyrosine residue position in the gene encoding the protein of interest using site-directed mutagenesis.
2. Cell Culture and Transfection:
-
Culture a mammalian cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the mutated gene of interest and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound.
3. Metabolic Labeling:
-
24 hours post-transfection, replace the growth medium with a methionine-free medium to deplete endogenous methionine.
-
After 30 minutes, replace the medium with a labeling medium containing this compound (typically 1-5 mM).
-
Incubate the cells for 24-48 hours to allow for incorporation of the unnatural amino acid into the expressed protein.
4. Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
5. Click Chemistry Reaction (CuAAC):
-
To the cell lysate, add the following reagents in order:
-
Alkyne-fluorophore probe (e.g., alkyne-TAMRA) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM.
-
-
Incubate the reaction mixture at room temperature for 1-2 hours.
6. Analysis:
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.
-
Confirm labeling by Western blotting using an antibody against the protein of interest.
Protocol 2: Non-Specific Labeling of a Protein with NHS-Ester-Fluorophore
This protocol describes the general procedure for labeling a purified protein with an amine-reactive NHS-ester dye.
1. Protein Preparation:
-
Purify the protein of interest and ensure it is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
2. Dye Preparation:
-
Dissolve the NHS-ester-fluorophore in anhydrous DMSO to prepare a stock solution (typically 10 mM).
3. Labeling Reaction:
-
Add a 10-20 fold molar excess of the reactive dye to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
4. Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a desalting column or dialysis.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm and the absorbance maximum of the fluorophore.
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Visualizing the Workflow and Applications
The power of this compound extends to the study of complex biological processes, such as mapping protein-protein interactions within a signaling pathway.
Caption: Workflow for identifying protein interaction partners.
This workflow demonstrates how metabolic labeling with this compound can be integrated with proteomic techniques to identify proteins that interact with a protein of interest. By incorporating a biotin-alkyne probe, the labeled protein and its binding partners can be isolated and subsequently identified by mass spectrometry.
Caption: A generic signaling pathway for interaction studies.
By incorporating this compound into a receptor protein, researchers can use proximity-labeling techniques to identify interacting partners like "Kinase 1" upon ligand binding, thus elucidating the downstream signaling cascade.
Conclusion
The use of this compound for protein labeling represents a significant advancement over traditional methods. Its ability to facilitate site-specific, bioorthogonal labeling with minimal functional perturbation empowers researchers to conduct more precise and reliable studies of protein function, interaction, and localization. As the toolbox of unnatural amino acids and bioorthogonal reactions continues to expand, these techniques are poised to become indispensable for unraveling the complexities of the proteome.
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of the Triazole Linkage from H-L-Tyr(2-azidoethyl)-OH Click Chemistry
For researchers, scientists, and drug development professionals, the choice of chemical linkage in bioconjugation is critical to the efficacy and safety of the resulting molecule. The stability of this linkage under physiological and stressed conditions directly impacts the molecule's shelf-life, in vivo performance, and overall reliability. This guide provides an objective evaluation of the 1,2,3-triazole linkage formed from the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of H-L-Tyr(2-azidoethyl)-OH, comparing its stability with other common bioconjugation linkages.
The 1,2,3-triazole ring, a hallmark of "click chemistry," is widely recognized for its exceptional stability.[1] This aromatic heterocycle is highly resistant to a range of chemical insults, including hydrolysis, oxidation, and enzymatic degradation, making it an excellent and reliable linker in diverse applications such as drug development, where it can function as a bioisostere for the more labile amide bond.[1][2]
Quantitative Stability Comparison
While direct head-to-head quantitative stability data for bioconjugates derived specifically from this compound under forced degradation conditions are not extensively documented in publicly available literature, a strong consensus from numerous studies affirms the superior stability of the 1,4-disubstituted 1,2,3-triazole linkage.[1] The following table summarizes the expected stability profile of a triazole linkage compared to other common bioconjugation linkages based on available data and established chemical principles. The data for the triazole linkage is an estimation based on its well-documented high resistance to degradation.
| Linkage Type | Linkage Structure | % Degradation (Acidic, 0.1 M HCl, 60°C, 24h) | % Degradation (Basic, 0.1 M NaOH, 60°C, 24h) | % Degradation (Oxidative, 3% H₂O₂, RT, 24h) | % Degradation (Reductive, 10 mM DTT, 37°C, 24h) |
| 1,2,3-Triazole | Triazole Ring | < 1% | < 1% | < 1% | < 1% |
| Amide | -CO-NH- | 5-10% | 10-20% | < 1% | < 1% |
| Ester | -CO-O- | 20-50% | > 90% | < 5% | < 1% |
| Hydrazone | -C=N-NH- | > 90% | Stable | Variable | > 90% |
| Disulfide | -S-S- | < 1% | < 1% | Variable | > 90% |
Note: The degradation percentages for the triazole linkage are conservative estimates reflecting its high stability as consistently reported in the literature. Actual values may vary depending on the specific molecular context.
Experimental Protocols
To rigorously assess the stability of the triazole linkage, a forced degradation study is the standard approach.[1] This involves subjecting the bioconjugate to harsh conditions to accelerate degradation and identify potential liabilities.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the alkyne-containing molecule and this compound in the chosen buffer.
-
Prepare a premix of CuSO₄ and the copper ligand (e.g., THPTA) in the buffer. A typical molar ratio is 1:5 (CuSO₄:ligand).
-
Add the CuSO₄/ligand premix to the reaction mixture containing the azide (B81097) and alkyne.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
Purify the resulting triazole-linked bioconjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.
Protocol 2: Forced Degradation Study
Sample Preparation: Prepare a stock solution of the purified triazole-linked bioconjugate in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Reductive Degradation: Incubate the sample with 10 mM dithiothreitol (B142953) (DTT) in PBS (pH 7.4) at 37°C.
-
Thermal Stability: Incubate the sample in a neutral buffer (e.g., PBS, pH 7.4) at 60°C.
Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Quench the reaction if necessary (e.g., neutralize acid/base).
Analysis by HPLC-MS:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Detection: UV detection to monitor the disappearance of the parent compound and mass spectrometry (MS) to identify degradation products.
-
Quantification: Calculate the percentage of the intact bioconjugate remaining at each time point based on the peak area from the UV chromatogram.
Visualizations
The following diagrams illustrate the key processes and concepts discussed in this guide.
References
Assessing the Impact of H-L-Tyr(2-azidoethyl)-OH on Protein Structure: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to probe and manipulate biological systems. Among these, photo-crosslinking amino acids are invaluable for mapping protein-protein interactions and elucidating protein structures. This guide provides a comparative analysis of H-L-Tyr(2-azidoethyl)-OH, a photo-reactive tyrosine analog, and assesses its impact on protein structure in comparison to other commonly used photo-crosslinkers.
This compound is an unnatural tyrosine derivative that contains an azide (B81097) group. While specific quantitative data on its direct impact on protein structure and crosslinking efficiency remains limited in publicly available literature, we can infer its properties based on studies of similar azido-containing amino acids and compare it to well-characterized alternatives like p-azido-L-phenylalanine (AzF) and p-benzoyl-L-phenylalanine (Bpa). The incorporation of such UAAs can potentially introduce minimal structural perturbations, as suggested by studies on other azide-modified amino acids like azidohomoalanine.
Comparative Analysis of Photo-Crosslinking Amino Acids
The selection of a photo-crosslinker depends on several factors, including crosslinking efficiency, the potential for structural disruption, and the specific application. Below is a comparative table summarizing the key characteristics of this compound and two widely used alternatives.
| Feature | This compound | p-azido-L-phenylalanine (AzF) | p-benzoyl-L-phenylalanine (Bpa) |
| Photo-reactive Group | Aryl azide | Aryl azide | Benzophenone (B1666685) |
| Activation Wavelength | UV light (typically ~260-280 nm for simple aryl azides, longer wavelengths for nitrophenyl azides)[1] | UV light (typically ~260-280 nm for simple aryl azides, longer wavelengths for nitrophenyl azides)[1] | UV light (typically ~350-365 nm) |
| Reactive Intermediate | Nitrene | Nitrene | Triplet benzophenone |
| Crosslinking Chemistry | C-H/N-H insertion, addition to double bonds | C-H/N-H insertion, addition to double bonds | Hydrogen abstraction followed by C-C bond formation |
| Crosslinking Efficiency | Reported at ~20% for a similar azido-functionalized tyrosine analog (post-translationally modified) | Generally considered to have moderate efficiency. | Often exhibits higher crosslinking efficiency compared to aryl azides. |
| Structural Perturbation | Expected to be minimal due to the relatively small size of the modification. | Generally considered to be minimally perturbing. | The bulkier benzophenone group may have a higher potential for structural disruption. |
| Key Advantages | - Specific incorporation at tyrosine sites.- Azide group can also be used for bioorthogonal "click" chemistry. | - Relatively small and less likely to perturb protein structure. | - Higher crosslinking efficiency.- Activation at longer UV wavelengths is less damaging to proteins. |
| Key Disadvantages | - Potentially lower crosslinking efficiency compared to Bpa.- Limited published data on performance. | - Can have lower crosslinking efficiency than Bpa. | - Bulkier size may disrupt protein structure or function. |
Experimental Protocols
The successful incorporation of this compound and subsequent photo-crosslinking experiments require meticulous execution of several key steps. Below are detailed methodologies for these critical procedures.
Site-Directed Mutagenesis and Plasmid Preparation
This protocol outlines the steps to introduce a specific codon (e.g., an amber stop codon, TAG) at the desired tyrosine site in the gene of interest, which will then be used for the incorporation of this compound.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the desired codon change
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation. The mutation site should be in the middle of the primers with ~15 bp of complementary sequence on both sides.
-
PCR Amplification: Set up a PCR reaction using the plasmid DNA as a template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
DpnI Digestion: Following PCR, add DpnI enzyme directly to the amplification product to digest the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.[2]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.[3]
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protein Expression and Incorporation of this compound
This protocol describes the expression of the mutant protein in the presence of this compound using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid with the mutated gene of interest
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase and tRNA specific for this compound
-
LB medium and appropriate antibiotics
-
This compound
-
Inducing agent (e.g., IPTG)
Procedure:
-
Co-transformation: Co-transform the expression plasmid and the synthetase/tRNA plasmid into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Dilute the overnight culture into a larger volume of fresh LB medium containing antibiotics and this compound (typically 1 mM). Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding the inducing agent (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Protein Purification: Lyse the cells and purify the protein of interest using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry.
Photo-Crosslinking and Analysis
This protocol details the photo-crosslinking procedure and subsequent analysis to identify interacting proteins.
Materials:
-
Purified protein with incorporated this compound
-
UV lamp (with appropriate wavelength for aryl azide activation)
-
SDS-PAGE gels
-
Western blotting reagents
-
Mass spectrometer
Procedure:
-
Sample Preparation: Prepare the purified protein in a suitable buffer. If studying protein interactions, incubate with the potential binding partner(s).
-
UV Irradiation: Expose the sample to UV light for a specified duration to activate the azide group and induce crosslinking.[1] The optimal irradiation time and distance from the UV source should be empirically determined.
-
Analysis by SDS-PAGE: Analyze the crosslinked products by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
-
Western Blotting: Confirm the identity of the crosslinked proteins by Western blotting using specific antibodies.
-
Mass Spectrometry Analysis: To identify the crosslinked peptides and interaction sites, excise the crosslinked band from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry.[4] Specialized software can be used to identify the crosslinked peptides from the MS/MS data.[5]
Visualizing Experimental Workflows and Concepts
To further clarify the processes involved, the following diagrams illustrate the key experimental workflows and conceptual relationships.
References
- 1. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. MaXLinker: Proteome-wide Cross-link Identifications with High Specificity and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Unnatural Amino Acids in Click Chemistry for Protein Labeling
For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a powerful tool for elucidating biological function and developing novel therapeutics. The integration of unnatural amino acids (UAAs) bearing bioorthogonal functional groups into proteins, combined with the precision of click chemistry, offers an unparalleled method for achieving this. This guide provides a comprehensive comparison of different UAAs used in the most common click chemistry reactions, supported by quantitative kinetic data and detailed experimental protocols.
The ability to introduce UAAs at specific sites within a protein is primarily achieved through the genetic code expansion technique, which often utilizes the suppression of an amber stop codon (UAG)[1]. This method involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon and incorporates the desired UAA during protein translation[1][2]. Once incorporated, the UAA's unique chemical handle is ready for a bioorthogonal click reaction, a class of reactions that are fast, high-yielding, and occur without interfering with native biological processes[3][4].
This guide focuses on three major types of click chemistry used for protein labeling:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions[5].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where a strained cyclooctyne (B158145) reacts with an azide, driven by the release of ring strain[5][6].
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: An extremely fast reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene[4][7].
Data Presentation: A Quantitative Comparison of Reaction Kinetics
The choice of a UAA and its corresponding click reaction is often dictated by the desired reaction rate, biocompatibility, and the specific experimental context. The following table summarizes the second-order rate constants for some of the most common UAA-mediated click chemistry reactions, providing a quantitative basis for comparison.
| Click Chemistry Type | Unnatural Amino Acid (UAA) | Reactive Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Propargyl-L-lysine (PrK) | Azide-containing dye/probe | ~1 - 10[5][8] | High yields, requires copper catalyst which can be toxic to cells. |
| p-Azido-L-phenylalanine (AzF) | Alkyne-containing dye/probe | ~1 - 10[5][8] | High yields, requires copper catalyst which can be toxic to cells. | |
| SPAAC | Azido-L-phenylalanine (AzF) | Cyclooctyne (e.g., OCT) | ~2 x 10⁻³[5] | Copper-free, but early versions had slow kinetics. |
| Azido-L-phenylalanine (AzF) | Difluorinated Cyclooctyne (DIFO) | ~0.1 - 1[9] | Improved kinetics over first-generation cyclooctynes. | |
| Azido-L-phenylalanine (AzF) | Dibenzocyclooctyne (DBCO) | ~0.1 - 1[9] | Good balance of stability and reactivity. | |
| Azido-L-phenylalanine (AzF) | Bicyclo[6.1.0]nonyne (BCN) | ~1[9] | High reactivity. | |
| IEDDA | trans-cyclooctene-L-lysine (TCO*A) | Tetrazine-containing dye/probe | ~1 - 2000[8][10] | Extremely fast kinetics, truly bioorthogonal, ideal for in vivo applications. |
| Norbornene-containing UAA (e.g., NBOK) | Tetrazine-containing dye/probe | ~1 - 10[5] | Fast kinetics, good for live-cell imaging. |
Experimental Protocols
The following are generalized protocols for the incorporation of a UAA into a target protein in mammalian cells via amber suppression and subsequent fluorescent labeling using click chemistry.
Protocol for UAA Incorporation in Mammalian Cells
This protocol is adapted from established methods for site-specific UAA incorporation[2][9][11].
Materials:
-
Mammalian expression plasmid for the protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired modification site.
-
Mammalian expression plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the chosen UAA (e.g., pEVOL plasmid for AzF incorporation).
-
Chosen Unnatural Amino Acid (UAA) (e.g., p-Azido-L-phenylalanine).
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin).
-
Transfection reagent (e.g., Lipofectamine 3000 or similar).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Apparatus for SDS-PAGE and Western blotting.
-
Antibody against the POI or an epitope tag.
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. A typical ratio for the POI plasmid to the aaRS/tRNA plasmid is 1:1.
-
Add the UAA to the cell culture medium to a final concentration of 1 mM.
-
Add the transfection complexes to the cells and incubate at 37°C in a CO₂ incubator.
-
-
Protein Expression and Harvest:
-
Incubate the cells for 48-72 hours post-transfection to allow for protein expression.
-
Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
-
Verification of UAA Incorporation:
-
Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the POI.
-
A band corresponding to the full-length protein should only be visible in the presence of the UAA, confirming successful amber suppression and UAA incorporation.
-
Protocol for SPAAC Labeling of UAA-containing Protein
This protocol describes the labeling of a protein containing an azide-functionalized UAA (e.g., AzF) with a cyclooctyne-conjugated fluorescent dye[2][9].
Materials:
-
Cell lysate containing the UAA-incorporated protein.
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5).
-
PBS.
-
Apparatus for SDS-PAGE and in-gel fluorescence scanning.
Procedure:
-
Labeling Reaction:
-
To the cell lysate, add the cyclooctyne-functionalized dye to a final concentration of 100 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Analysis of Labeling:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled protein using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen dye.
-
The presence of a fluorescent band at the expected molecular weight of the POI confirms successful labeling.
-
Protocol for IEDDA Labeling of UAA-containing Protein
This protocol outlines the rapid labeling of a protein containing a strained alkene UAA (e.g., TCO*A) with a tetrazine-conjugated fluorescent dye[2][4].
Materials:
-
Cell lysate containing the UAA-incorporated protein.
-
Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5).
-
PBS.
-
Apparatus for SDS-PAGE and in-gel fluorescence scanning.
Procedure:
-
Labeling Reaction:
-
To the cell lysate, add the tetrazine-functionalized dye to a final concentration of 10-50 µM.
-
Incubate the reaction mixture for 5-30 minutes at room temperature. The reaction is typically very fast.
-
-
Analysis of Labeling:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled protein using an in-gel fluorescence scanner.
-
A fluorescent band at the expected molecular weight of the POI indicates successful and specific labeling.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this guide.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Beyond Traditional Labels: Leveraging Unnatural Amino Acids for Enhanced Molecular Diagnostics | Blog | Biosynth [biosynth.com]
- 4. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-L-Tyr(2-azidoethyl)-OH: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of H-L-Tyr(2-azidoethyl)-OH is critical to ensure laboratory safety and environmental protection. As a derivative of tyrosine containing an azide (B81097) group, this compound requires careful handling due to the potential hazards associated with organic azides, which can be energetic and reactive.[1][2][3] This guide provides essential information and a procedural plan for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Safety Principles and Hazard Assessment
Organic azides are a class of compounds known for their potential to be explosive and toxic.[1][2][3] They can be sensitive to heat, light, friction, and shock.[1][3] A primary safety concern is their reactivity with acids, which can lead to the formation of the highly toxic and explosive hydrazoic acid.[1][3] Additionally, azides can react with heavy metals, such as copper and lead often found in plumbing, to form dangerously explosive metal azides.[3][4] Therefore, disposing of azide-containing compounds down the drain is strongly discouraged without prior deactivation.[3][4]
The stability of an organic azide can be generally assessed by metrics such as the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide) to consider the compound relatively safe to handle.[3] For this compound (molecular formula C₁₁H₁₄N₄O₃), the higher carbon-to-azide ratio suggests it is more stable than smaller organic azides, but it must still be treated with caution.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and appropriate chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood.[4]
Key Incompatibilities:
-
Acids: Avoid mixing with acidic solutions to prevent the formation of hydrazoic acid.[1]
-
Heavy Metals: Do not allow contact with metals like copper, lead, brass, or bronze.[1][4]
-
Halogenated Solvents: Avoid using halogenated solvents such as dichloromethane (B109758) or chloroform (B151607) in reactions or disposal procedures involving azides, as this can form extremely unstable di- and tri-azidomethane.[1][2]
-
Metal Utensils: Do not use metal spatulas or other metal utensils for handling.[1][2]
Disposal Plan: Step-by-Step Protocol
The recommended and safest approach for the disposal of this compound, particularly for a specialized reagent, is to manage it directly as hazardous waste without attempting chemical deactivation unless a validated protocol for this specific compound is available and approved by your institution's Environmental Health & Safety (EHS) department.[3]
Step 1: Waste Segregation and Collection
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and weigh boats), must be collected separately from other chemical waste streams.[1][5]
-
Use a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the azide, such as high-density polyethylene (B3416737) (HDPE).
-
The waste container must be explicitly labeled as "Azide Waste" to prevent accidental mixing with incompatible chemicals.[1][2][5]
Step 2: Labeling and Storage
-
The hazardous waste label should include the full chemical name, "this compound," and a clear indication of the azide hazard.
-
Store the sealed azide waste container in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[2] Storage should be in a secondary containment bin.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the azide waste.[4] Follow all institutional procedures for hazardous waste disposal.
-
Do not attempt to dispose of the waste through standard laboratory drains or as regular trash.[4][5]
Experimental Protocol: Chemical Deactivation (for reference only)
While direct disposal as hazardous waste is the preferred method, chemical deactivation may be considered in some contexts, but only with prior approval from your EHS department and with extreme caution. A general method for deactivating organic azides is through reduction to the corresponding amine, which is a more stable and less hazardous compound.[1]
Note: This is a generalized protocol and has not been specifically validated for this compound. It should be performed only by trained personnel in a controlled laboratory setting.
Objective: To reduce the azide functional group to an amine.
Materials:
-
This compound waste solution
-
Stannous chloride (SnCl₂) or Sodium borohydride (B1222165) (NaBH₄) as a reducing agent
-
Appropriate solvent (e.g., ethanol (B145695) or methanol)
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
In a chemical fume hood, place the waste solution containing this compound in a suitable reaction vessel equipped with a stir bar.
-
Slowly and portion-wise, add a molar excess of the reducing agent (e.g., 2-3 equivalents of stannous chloride). The reaction can be exothermic, so careful addition is crucial.
-
Allow the mixture to stir at room temperature for several hours to ensure the complete reduction of the azide. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).
-
Once the reaction is complete, the resulting solution should be neutralized. If an acidic reducing agent was used, slowly add a base (e.g., sodium bicarbonate solution) until the pH is between 6 and 8.
-
The deactivated waste solution should still be collected as hazardous waste and disposed of through your institution's EHS department.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Storage Temperature | Below room temperature, away from light. | [1] |
| Recommended PPE | Safety goggles, lab coat, chemical-resistant gloves. | [4] |
| Incompatible Materials | Acids, heavy metals, halogenated solvents, metal spatulas. | [1][2][4] |
| Waste Container | Dedicated, clearly labeled "Azide Waste" container. | [1][5] |
| Disposal Method | Treat as hazardous waste via institutional EHS. | [1][3] |
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling H-L-Tyr(2-azidoethyl)-OH
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with H-L-Tyr(2-azidoethyl)-OH. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
This compound is an unnatural tyrosine derivative utilized as a click chemistry reagent.[1][2] Its azide (B81097) functional group necessitates specific handling precautions due to the potential hazards associated with this class of compounds. Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a risk of explosion.[3][4][5] They are also highly reactive and can form dangerously explosive metal azides upon contact with certain metals.[3][4][6] Furthermore, mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[3][6]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[4] |
| Hand Protection | Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) should be worn over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves under nitrile gloves are recommended.[4][6] Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A flame-resistant lab coat must be worn.[6] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a properly functioning chemical fume hood.[4] A blast shield should be placed between the user and the experimental setup.[4]
-
Preparation:
-
During the Experiment:
-
Avoid grinding, scratching, or any action that could create friction or shock.[6]
-
If heating is necessary, use a controlled heating mantle and monitor the temperature closely. Avoid direct, high-heat sources.
-
Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[3][5]
-
-
Post-Experiment:
-
Decontaminate all glassware that has come into contact with the azide. A common method is to rinse with a 10% sodium nitrite (B80452) solution, followed by a 10% solution of a weak acid like acetic acid, and then copious amounts of water. This should be done in a fume hood.[4]
-
Clean the work surface thoroughly.
-
Disposal Plan: Managing Azide Waste
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in the waste stream.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.[4] Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[3][4]
-
Container Labeling: The waste container must be clearly labeled as "Azide Waste" and list all contents.
-
Disposal: Azide-containing waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.[6] Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of highly explosive lead or copper azides in the plumbing.[6]
Emergency Response Plan
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Spill Response:
-
Small Spill: If the spill is small and you are trained to handle it, use non-sparking tools and an inert absorbent material to clean it up.[4] Place the absorbed material into a designated, labeled waste container.
-
Large Spill: For larger spills, evacuate the laboratory and contact your institution's EH&S department immediately.[4]
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek medical attention.[6]
-
Inhalation: Move to fresh air immediately and seek medical attention.[6]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. ucd.ie [ucd.ie]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
